molecular formula C33H31N3O6 B10800864 MK-4074

MK-4074

Numéro de catalogue: B10800864
Poids moléculaire: 565.6 g/mol
Clé InChI: WDBNGXLHMZSUEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[1'-(1-cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid is a potent and innovative bifunctional Proteolysis-Targeting Chimera (PROTAC) designed for targeted protein degradation. This compound functions by recruiting a target protein, often a member of the Bromodomain and Extra-Terminal (BET) family such as BRD4 [Source: National Center for Biotechnology Information] , to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target [Source: Nature Reviews Drug Discovery] . This mechanism offers a significant advantage over traditional small-molecule inhibitors by catalytically eliminating the target protein, potentially leading to more durable pharmacological responses and overcoming drug resistance. Its primary research value lies in the exploration of novel therapeutic strategies in oncology, inflammatory diseases, and epigenetic regulation. Researchers utilize this high-quality compound to investigate the biological consequences of specific protein knockdown in cell-based assays and in vivo models, providing critical insights for drug discovery and target validation. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-[1'-(1-cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3O6/c1-19-18-36(24-4-5-24)26-13-21(14-29(41-2)30(19)26)31(38)35-9-7-33(8-10-35)15-27(37)25-12-20(3-6-28(25)42-33)22-11-23(32(39)40)17-34-16-22/h3,6,11-14,16-18,24H,4-5,7-10,15H2,1-2H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBNGXLHMZSUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C(=CC(=C2)C(=O)N3CCC4(CC3)CC(=O)C5=C(O4)C=CC(=C5)C6=CC(=CN=C6)C(=O)O)OC)C7CC7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MK-4074: A Deep Dive into its Mechanism of Action in Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-4074 is a potent and liver-specific dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2), key enzymes in the regulation of fatty acid metabolism. By inhibiting these enzymes, this compound effectively reduces de novo lipogenesis (DNL) and promotes fatty acid oxidation (FAO). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on fatty acid synthesis, the experimental protocols used to elucidate its function, and the quantitative data from preclinical and clinical studies. The document also explores the molecular basis for its liver-specific targeting and the unexpected clinical observation of hypertriglyceridemia.

Introduction to Acetyl-CoA Carboxylase and Fatty Acid Synthesis

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the committed and rate-limiting step in the biosynthesis of fatty acids.[2] In mammals, two main isoforms of ACC exist:

  • ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it provides malonyl-CoA for the synthesis of new fatty acids.[1][3]

  • ACC2: Predominantly found on the outer mitochondrial membrane, especially in oxidative tissues like the heart and skeletal muscle. The malonyl-CoA produced by ACC2 acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the entry of fatty acids into the mitochondria for β-oxidation.[4]

Given its central role in lipid metabolism, ACC has emerged as a promising therapeutic target for metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

This compound: A Potent and Liver-Specific Dual ACC Inhibitor

This compound was identified through high-throughput screening as a potent small-molecule inhibitor of both human ACC1 and ACC2. Its liver-specific action is a key feature, designed to maximize therapeutic effects on hepatic lipid metabolism while minimizing potential systemic side effects.

Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting the activity of both ACC1 and ACC2. This dual inhibition leads to a significant reduction in the intracellular concentration of malonyl-CoA. The consequences of this reduction are twofold:

  • Inhibition of De Novo Lipogenesis (DNL): The decrease in cytoplasmic malonyl-CoA, the primary substrate for fatty acid synthase, leads to a marked reduction in the synthesis of new fatty acids in the liver.

  • Stimulation of Fatty Acid Oxidation (FAO): The reduction of malonyl-CoA in the vicinity of the mitochondria relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and a subsequent increase in their β-oxidation.

AcetylCoA Acetyl-CoA ACC ACC1 / ACC2 AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis (De Novo Lipogenesis) MalonylCoA->FattyAcids Substrate CPT1 CPT1 MalonylCoA->CPT1 Inhibition ACC->MalonylCoA Product MK4074 This compound MK4074->ACC Inhibition Mitochondrion Mitochondrion CPT1->Mitochondrion FAO Fatty Acid Oxidation FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 Transport Mitochondrion->FAO

Mechanism of action of this compound.

Liver-Specific Targeting

This compound achieves its liver specificity through its interaction with specific transporters on hepatocytes. It is a substrate for the organic anion-transporting polypeptides (OATPs), which are highly expressed on the sinusoidal membrane of hepatocytes and facilitate its uptake into the liver. Conversely, its efflux from hepatocytes into the bile is mediated by the multidrug resistance-associated protein 2 (MRP2) transporter. This selective uptake and efflux mechanism concentrates the drug in the target organ, the liver.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Potency of this compound

ParameterValueReference
IC₅₀ for human ACC1 ~3 nM
IC₅₀ for human ACC2 ~3 nM

Table 2: Preclinical Efficacy of this compound in KKAy Mice

ParameterDoseEffectReference
Hepatic DNL Inhibition (ID₅₀) 0.9 mg/kg (single oral dose)50% reduction at 1 hour
Hepatic DNL Inhibition 30 mg/kg (single oral dose)83% reduction at 4 hours
70% reduction at 8 hours
51% reduction at 12 hours
Plasma Total Ketones (FAO marker) 30-100 mg/kg (single oral dose)1.5 to 3-fold increase for up to 8 hours

Table 3: Clinical Trial Results of this compound in Patients with Hepatic Steatosis (NCT01431521)

ParameterTreatment GroupDurationResultReference
Hepatic Triglycerides This compound (200 mg, twice daily)4 weeks36% reduction
Fractional DNL This compound (140 mg, single or divided dose)7 days~91-96% inhibition
Plasma Triglycerides This compound (200 mg, twice daily)4 weeks~200% increase
Plasma Ketones This compound (200 mg, single dose)8 hoursIncreased

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay determines the in vitro potency of an inhibitor against purified ACC enzyme.

Protocol:

  • Enzyme Preparation: Recombinant human ACC1 and ACC2 are expressed and purified.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing 50 mM HEPES-Na (pH 7.5), 20 mM potassium citrate, 20 mM MgCl₂, 2 mM DTT, 0.5 mg/mL BSA, 5 mM ATP, and 250 µM acetyl-CoA.

  • Inhibitor Incubation: Purified ACC protein is incubated with varying concentrations of this compound (or vehicle control) in the reaction buffer for 40 minutes at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a mixture of 4.1 mM NaHCO₃ and 0.086 mM NaH¹⁴CO₃.

  • Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of an acid solution.

  • Quantification: The amount of ¹⁴C-labeled malonyl-CoA produced is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

start Start prepare_enzyme Prepare Purified ACC Enzyme start->prepare_enzyme prepare_buffer Prepare Reaction Buffer (ATP, Acetyl-CoA, etc.) start->prepare_buffer add_inhibitor Add this compound (various concentrations) prepare_enzyme->add_inhibitor prepare_buffer->add_inhibitor incubate Incubate Enzyme and Inhibitor (37°C, 40 min) add_inhibitor->incubate start_reaction Initiate Reaction with [14C]Bicarbonate incubate->start_reaction stop_reaction Stop Reaction (add acid) start_reaction->stop_reaction quantify Quantify [14C]Malonyl-CoA (Scintillation Counting) stop_reaction->quantify analyze Calculate IC50 quantify->analyze end End analyze->end MK4074 This compound ACC ACC Inhibition MK4074->ACC MalonylCoA Reduced Malonyl-CoA ACC->MalonylCoA PUFA Reduced PUFA Synthesis MalonylCoA->PUFA SREBP1c SREBP-1c Activation PUFA->SREBP1c GPAT1 Increased GPAT1 Expression SREBP1c->GPAT1 VLDL Increased VLDL Secretion GPAT1->VLDL HyperTG Hypertriglyceridemia VLDL->HyperTG

References

The Role of MK-4074 in the Inhibition of Acetyl-CoA Carboxylase 1 and 2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

MK-4074 is a potent, liver-specific small molecule inhibitor that targets both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2.[1][2] These enzymes are critical regulators of fatty acid metabolism, playing a central role in both the synthesis of fatty acids and the control of fatty acid oxidation. The dual inhibition of ACC1 and ACC2 by this compound has been investigated as a therapeutic strategy for metabolic disorders such as nonalcoholic fatty liver disease (NAFLD). This document provides a detailed examination of the mechanism of action, inhibitory potency, and the downstream metabolic consequences of this compound administration, based on preclinical and clinical data.

Introduction to ACC1 and ACC2

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[3] This reaction is the rate-limiting step in de novo lipogenesis (DNL).[4] In mammals, two main isoforms of ACC exist with distinct cellular locations and functions:

  • ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. The malonyl-CoA produced by ACC1 is a key building block for the synthesis of fatty acids.[5]

  • ACC2: Found on the outer mitochondrial membrane, where it regulates fatty acid oxidation. The malonyl-CoA generated by ACC2 acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

By inhibiting both ACC1 and ACC2, a dual inhibitor like this compound can simultaneously decrease the synthesis of new fatty acids and promote their oxidation.

This compound: A Liver-Targeted Dual Inhibitor

This compound was identified through high-throughput screening as a potent dual inhibitor of human ACC1 and ACC2. A key feature of this compound is its liver-specific action. This is achieved because this compound is a substrate for organic anion-transporting polypeptides (OATPs) that are highly expressed in hepatocytes. Its efflux from hepatocytes into the bile is dependent on the MRP2 transporter, further confining its activity to the liver. This liver-targeting minimizes potential side effects that could arise from systemic ACC inhibition.

Quantitative Analysis of Inhibitory Activity

The efficacy of this compound has been quantified in a series of in vitro, preclinical, and clinical studies. The data consistently demonstrate potent inhibition of ACC activity and significant effects on lipid metabolism.

Table 1: In Vitro Inhibitory Activity of this compound
Target EnzymeIC50 Value
Human ACC1~3 nM
Human ACC2~3 nM
Data sourced from Kim et al., 2017.
Table 2: Preclinical Efficacy of this compound in KKAy Mice
ParameterDose RangeID50 ValueTime PointEffect
Hepatic De Novo Lipogenesis (DNL)0.3 to 3 mg/kg0.9 mg/kg1 hour post-doseDose-dependent decrease in DNL.
Hepatic DNL Inhibition (Time-course)30 mg/kg P.O.N/A4, 8, 12 hours83%, 70%, and 51% reduction, respectively.
Plasma Total Ketones (FAO marker)30 and 100 mg/kgN/AUp to 8 hours1.5 to 3-fold increase.
P.O. = Per os (by mouth). Data from studies in male KKAy mice, a model for obesity and type 2 diabetes.
Table 3: Clinical Effects of this compound in Humans
Study PopulationDosageDurationKey Findings
Healthy Male Subjects140 mg single dose or 70 mg b.i.d.1 DayInhibition of fractional DNL by ~96% and ~91%, respectively, relative to placebo.
Healthy Male Subjects140 mg7 DaysMaximal DNL inhibition was achieved.
Subjects with Hepatic Steatosis200 mg b.i.d. (in NCT01431521 trial)1 Month- Lowered lipogenesis and increased ketones.- Reduced liver triglycerides by an average of 36%.- Unexpectedly increased plasma triglycerides by ~200%.
b.i.d. = bis in die (twice a day). DNL was induced by fructose loading in healthy subjects.

Experimental Methodologies

The following protocols are based on descriptions of the key experiments used to characterize this compound.

Enzyme Inhibition Assay
  • Objective: To determine the IC50 of this compound against purified ACC1 and ACC2.

  • Protocol:

    • Recombinant human ACC1 and ACC2 proteins were purified from expression systems (e.g., Sf9 or FM3A cells).

    • Purified ACC protein was incubated with varying concentrations of this compound in an assay buffer.

    • The buffer composition included: 50 mM HEPES-Na (pH 7.5), 20 mM potassium citrate, 20 mM MgCl₂, 2 mM DTT, and 0.5 mg/mL BSA.

    • The enzymatic reaction was initiated by adding substrates: 5 mM ATP, 250 µM acetyl-CoA, and 4.1 mM NaHCO₃ containing 0.086 mM NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).

    • The reaction mixture was incubated for 40 minutes at 37°C.

    • The amount of radiolabeled malonyl-CoA produced was quantified to determine the rate of reaction and the inhibitory effect of this compound.

Cell-Based Assays (DNL and FAO)
  • Objective: To measure the effect of this compound on de novo lipogenesis and fatty acid oxidation in cultured cells (e.g., hepatocytes).

  • Protocol:

    • Hepatocytes were pre-incubated with this compound for 1 hour.

    • For DNL Assay: Cells were then incubated for an additional 1-3 hours with ¹⁴C-labeled acetate. Following incubation, intracellular lipids were extracted and the incorporation of the ¹⁴C label was measured to quantify DNL.

    • For FAO Assay: Cells were incubated for 1-3 hours with ³H-labeled palmitate. The amount of released ³H-labeled fatty acids (indicative of oxidation) was measured to quantify FAO.

In Vivo Studies in KKAy Mice
  • Objective: To assess the in vivo efficacy of this compound on DNL and FAO in a disease-relevant animal model.

  • Protocol:

    • Male KKAy mice were used.

    • For dose-response studies, a single oral dose of this compound (ranging from 0.3 to 3 mg/kg) was administered, and DNL was measured 1 hour later.

    • For time-course studies, a single oral dose (e.g., 30 mg/kg) was given, and DNL was measured at various time points (4, 8, and 12 hours).

    • To assess FAO, plasma total ketones were measured as a surrogate biomarker following single oral doses of 30 and 100 mg/kg.

Signaling Pathways and Downstream Effects

The inhibition of ACC1 and ACC2 by this compound initiates a cascade of metabolic changes. While the primary effects are beneficial for reducing liver fat, a significant secondary effect on plasma triglycerides was observed.

ACC_Inhibition_Pathway cluster_cytoplasm Hepatocyte Cytoplasm cluster_mito Mitochondrial Membrane AcetylCoA_cyto Acetyl-CoA ACC1 ACC1 AcetylCoA_cyto->ACC1 MalonylCoA_cyto Malonyl-CoA ACC1->MalonylCoA_cyto Carboxylation DNL De Novo Lipogenesis MalonylCoA_cyto->DNL FattyAcids Fatty Acids DNL->FattyAcids ACC2 ACC2 MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito CPT1 CPT1 MalonylCoA_mito->CPT1 Inhibition FAO Fatty Acid Oxidation (β-oxidation) CPT1->FAO LCFA Long-Chain Fatty Acids LCFA->CPT1 MK4074 This compound MK4074->ACC1 Inhibition MK4074->ACC2 Inhibition

Caption: Mechanism of this compound action on ACC1 and ACC2 in hepatocytes.

Enzyme_Assay_Workflow Step1 1. Purify Recombinant ACC1/ACC2 Protein Step2 2. Incubate ACC with Varying [this compound] Step1->Step2 Step3 3. Initiate Reaction with Substrates (ATP, Acetyl-CoA, radiolabeled NaH¹⁴CO₃) Step2->Step3 Step4 4. Incubate at 37°C for 40 minutes Step3->Step4 Step5 5. Quantify Radiolabeled Malonyl-CoA Product Step4->Step5 Step6 6. Calculate IC50 Value Step5->Step6

Caption: Experimental workflow for the ACC enzyme inhibition assay.

The Hypertriglyceridemia Paradox

A critical and unexpected finding from the clinical studies was that while this compound effectively reduced hepatic steatosis, it also caused a significant increase in plasma triglycerides. Subsequent "bedside to bench" investigations revealed the underlying mechanism:

  • ACC Inhibition: this compound blocks the production of malonyl-CoA.

  • PUFA Reduction: Malonyl-CoA is required for the elongation of essential fatty acids to form polyunsaturated fatty acids (PUFAs). Its depletion leads to reduced hepatic PUFA levels.

  • SREBP-1c Activation: This PUFA deficiency induces the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that upregulates genes involved in lipid synthesis and transport.

  • Increased VLDL Secretion: SREBP-1c activation leads to increased expression of genes like GPAT1, which promotes the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver, thereby elevating plasma triglyceride levels.

Downstream_Effects MK4074 This compound Inhibition of ACC1/ACC2 MalonylCoA ↓ Hepatic Malonyl-CoA MK4074->MalonylCoA DNL ↓ De Novo Lipogenesis MalonylCoA->DNL FAO ↑ Fatty Acid Oxidation MalonylCoA->FAO (via CPT1 disinhibition) PUFA ↓ PUFA Synthesis MalonylCoA->PUFA Steatosis ↓ Hepatic Steatosis (Beneficial Effect) DNL->Steatosis FAO->Steatosis SREBP1c ↑ SREBP-1c Activation PUFA->SREBP1c VLDL ↑ VLDL Secretion SREBP1c->VLDL Triglycerides ↑ Plasma Triglycerides (Adverse Effect) VLDL->Triglycerides

References

In-Depth Technical Guide: Pharmacokinetics and Liver-Specific Targeting of MK-4074

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4074 is a potent, liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2). By inhibiting these key enzymes in the de novo lipogenesis (DNL) pathway, this compound has demonstrated a significant reduction in hepatic steatosis. Its liver-targeted delivery is achieved through active transport by Organic Anion Transporting Polypeptides (OATPs) on hepatocytes, with subsequent excretion into the bile mediated by the Multidrug Resistance-Associated Protein 2 (MRP2). While effective in reducing liver fat, clinical studies have revealed a paradoxical increase in plasma triglycerides, a phenomenon attributed to the downstream effects of ACC inhibition on fatty acid metabolism and the subsequent activation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). This guide provides a comprehensive overview of the pharmacokinetics, liver-specific targeting mechanism, and metabolic consequences of this compound, supported by available preclinical and clinical data, detailed experimental methodologies, and pathway visualizations.

Introduction

Hepatic steatosis, the accumulation of fat in the liver, is a hallmark of non-alcoholic fatty liver disease (NAFLD), a condition with a growing global prevalence. De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, is a significant contributor to the lipid burden in NAFLD. Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in this pathway, making it a prime therapeutic target. This compound was developed as a potent inhibitor of both ACC isoforms, ACC1 and ACC2, with a design focused on maximizing efficacy within the liver while minimizing systemic exposure.[1][2]

Mechanism of Action and Liver-Specific Targeting

This compound exerts its pharmacological effect by potently and specifically inhibiting both human ACC1 and ACC2 with an IC50 value of approximately 3 nM.[1][3] This dual inhibition blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis. The liver specificity of this compound is a key design feature, attributed to its interaction with specific transporters expressed on hepatocytes.[1] this compound is a substrate for Organic Anion Transporting Polypeptides (OATPs), which facilitate its uptake from the bloodstream into liver cells. Subsequently, the Multidrug Resistance-Associated Protein 2 (MRP2) efflux transporter mediates its excretion from hepatocytes into the bile. This active transport mechanism, coupled with low passive cell penetrance, results in a high concentration of this compound in the liver relative to plasma.

Signaling Pathway: ACC Inhibition and Consequent Hypertriglyceridemia

The inhibition of ACC by this compound leads to a decrease in malonyl-CoA levels. While this effectively reduces de novo lipogenesis and is expected to increase fatty acid oxidation, it also has unintended consequences on lipid homeostasis. The reduction in malonyl-CoA, a substrate for the elongation of essential fatty acids, leads to a deficiency in polyunsaturated fatty acids (PUFAs). This PUFA deficiency, in turn, activates the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Activated SREBP-1c upregulates the expression of genes involved in lipogenesis and VLDL (Very Low-Density Lipoprotein) secretion, including GPAT1. This leads to an increased assembly and secretion of VLDL particles from the liver, resulting in the clinically observed hypertriglyceridemia.

G cluster_0 Hepatocyte MK4074_blood This compound (Blood) OATP OATP MK4074_blood->OATP Uptake MK4074_hep This compound (Hepatocyte) OATP->MK4074_hep ACC ACC1 / ACC2 MK4074_hep->ACC Inhibits MRP2 MRP2 MK4074_hep->MRP2 Efflux MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces DNL De Novo Lipogenesis MalonylCoA->DNL Leads to PUFA PUFA Synthesis MalonylCoA->PUFA Required for SREBP1c SREBP-1c Activation PUFA->SREBP1c Deficiency Activates GPAT1 GPAT1 Expression SREBP1c->GPAT1 Increases VLDL VLDL Secretion GPAT1->VLDL Increases MK4074_bile This compound (Bile) MRP2->MK4074_bile G cluster_0 Experimental Workflow start Purified Recombinant ACC Protein incubate Incubate with this compound and Assay Buffer at 37°C for 40 min start->incubate measure Measure Incorporation of 14C into Malonyl-CoA incubate->measure assay_buffer Assay Buffer Components: - 5 mM ATP - 250 µM acetyl-CoA - 4.1 mM NaHCO3 - 0.086 mM NaH14CO3 - 20 mM potassium citrate - 20 mM MgCl2 - 2 mM DTT - 0.5 mg/mL BSA - 50 mM HEPES-Na (pH 7.5) assay_buffer->incubate end Determine IC50 measure->end

References

MK-4074: A Liver-Targeted Dual Inhibitor of Acetyl-CoA Carboxylase for Nonalcoholic Fatty Liver Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MK-4074 is a potent, liver-specific small molecule inhibitor of both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2.[1] Developed to combat nonalcoholic fatty liver disease (NAFLD) by targeting the key enzymatic step in de novo lipogenesis (DNL), this compound has demonstrated significant efficacy in reducing hepatic steatosis in both preclinical models and human clinical trials.[1][2][3] This technical guide provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.

Discovery and Chemical Structure

This compound was identified through high-throughput screening and subsequent medicinal chemistry efforts aimed at discovering potent and liver-specific inhibitors of acetyl-CoA carboxylase.[1] Its chemical structure is presented below.

Chemical Formula: C₃₃H₃₁N₃O₆

Molecular Weight: 565.62 g/mol

CAS Number: 1039758-22-9

The liver specificity of this compound is a key design feature, attributed to its uptake by organic anion transporting polypeptides (OATPs) exclusively present on hepatocytes and its subsequent excretion into the bile via the MRP2 efflux transporter. This targeted delivery minimizes systemic exposure and potential off-target effects. Tissue distribution studies in mice confirmed the high liver-to-plasma ratio of this compound-related radioactivity, estimated to be approximately 33–37 at 1 and 4 hours post-oral administration.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by competitively inhibiting both ACC1 and ACC2, the enzymes responsible for the conversion of acetyl-CoA to malonyl-CoA. This action has a dual impact on lipid metabolism:

  • Inhibition of De Novo Lipogenesis (DNL): Cytosolic ACC1 inhibition reduces the production of malonyl-CoA, a critical building block for fatty acid synthesis.

  • Stimulation of Fatty Acid Oxidation (FAO): Mitochondrial ACC2 inhibition lowers malonyl-CoA levels, which in turn relieves the allosteric inhibition of carnitine palmitoyltransferase 1 (CPT1). This allows for increased transport of fatty acids into the mitochondria for beta-oxidation.

The downstream effects of ACC inhibition by this compound are a reduction in hepatic triglyceride content. However, a notable and unexpected clinical finding was an increase in plasma triglycerides. This has been attributed to a reduction in hepatic polyunsaturated fatty acids (PUFAs) due to decreased malonyl-CoA availability for their elongation. The resulting PUFA deficiency leads to the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which upregulates the expression of genes involved in VLDL (Very Low-Density Lipoprotein) secretion, such as GPAT1.

MK4074_Signaling_Pathway cluster_extracellular Extracellular cluster_hepatocyte Hepatocyte cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion MK4074_ext This compound OATP OATP Transporter MK4074_ext->OATP Uptake MK4074_int This compound OATP->MK4074_int ACC1 ACC1 MK4074_int->ACC1 Inhibits ACC2 ACC2 MK4074_int->ACC2 Inhibits MalonylCoA_c Malonyl-CoA ACC1->MalonylCoA_c AcetylCoA_c Acetyl-CoA AcetylCoA_c->ACC1 DNL De Novo Lipogenesis MalonylCoA_c->DNL PUFA PUFA Synthesis MalonylCoA_c->PUFA Required for elongation FattyAcids Fatty Acids DNL->FattyAcids SREBP1c SREBP-1c PUFA->SREBP1c Inhibits GPAT1 GPAT1 Expression SREBP1c->GPAT1 Activates VLDL VLDL Secretion GPAT1->VLDL MalonylCoA_m Malonyl-CoA ACC2->MalonylCoA_m AcetylCoA_m Acetyl-CoA AcetylCoA_m->ACC2 CPT1 CPT1 MalonylCoA_m->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1

Caption: this compound signaling pathway in hepatocytes.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Potency of this compound

TargetIC₅₀ (nM)
ACC1~3
ACC2~3
[Data sourced from:]

Table 2: In Vivo Efficacy of this compound in KKAy Mice

ParameterDose (mg/kg)EffectTime Point
Hepatic DNL0.3 - 3ID₅₀ = 0.9 mg/kg1 hour post-dose
Hepatic DNL3083% reduction4 hours post-dose
Hepatic DNL3070% reduction8 hours post-dose
Hepatic DNL3051% reduction12 hours post-dose
Plasma Total Ketones30 - 1001.5 to 3-fold increaseUp to 8 hours
[Data sourced from:]

Table 3: Clinical Efficacy of this compound in Humans

PopulationDoseParameterResult
Healthy Subjects140 mg (single dose)Fructose-stimulated DNL~96% inhibition
Healthy Subjects70 mg (b.i.d. for 7 days)Fructose-stimulated DNL~91% inhibition
Healthy Subjects200 mg (single dose)Plasma Ketones (fasted)~2.5-fold increase
Subjects with Hepatic Steatosis200 mg (b.i.d. for 4 weeks)Liver Triglycerides36% reduction
Subjects with Hepatic Steatosis200 mg (b.i.d. for 4 weeks)Plasma Triglycerides~200% increase
[Data sourced from:]

Experimental Protocols

In Vitro ACC Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against purified ACC enzymes.

Materials:

  • Purified recombinant human ACC1 or ACC2 protein

  • This compound

  • Assay Buffer: 50 mM HEPES-Na (pH 7.5), 20 mM MgCl₂, 20 mM potassium citrate, 2 mM DTT, 0.5 mg/mL BSA

  • Substrates: ATP, acetyl-CoA, NaH¹⁴CO₃

  • Scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, incubate the purified ACC protein with the various concentrations of this compound in the assay buffer.

  • Initiate the enzymatic reaction by adding a mixture of ATP, acetyl-CoA, and NaH¹⁴CO₃ (containing a radioactive tracer).

  • Incubate the reaction mixture for 40 minutes at 37°C.

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Dry the samples to remove unreacted ¹⁴CO₂.

  • Add scintillation fluid and measure the incorporation of ¹⁴C into malonyl-CoA using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

experimental_workflow start Start prepare_reagents Prepare this compound dilutions and reaction mix start->prepare_reagents incubation Incubate ACC enzyme with this compound prepare_reagents->incubation add_substrates Add ATP, Acetyl-CoA, and NaH14CO3 incubation->add_substrates reaction Incubate at 37°C for 40 minutes add_substrates->reaction stop_reaction Stop reaction with acid reaction->stop_reaction measure_radioactivity Measure 14C incorporation (Scintillation Counting) stop_reaction->measure_radioactivity analyze_data Calculate % inhibition and determine IC50 measure_radioactivity->analyze_data end End analyze_data->end

Caption: In Vitro ACC Inhibition Assay Workflow.
Cellular De Novo Lipogenesis (DNL) and Fatty Acid Oxidation (FAO) Assays

These assays measure the effect of this compound on DNL and FAO in cultured hepatocytes.

Materials:

  • Cultured hepatocytes (e.g., primary human hepatocytes or HepG2 cells)

  • This compound

  • Cell culture medium

  • ¹⁴C-labeled acetate (for DNL)

  • ³H-labeled palmitate (for FAO)

  • Scintillation counter

Procedure for DNL Assay:

  • Plate hepatocytes and allow them to adhere.

  • Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Add ¹⁴C-labeled acetate to the medium and incubate for an additional 1-3 hours.

  • Wash the cells to remove unincorporated tracer.

  • Lyse the cells and extract the total lipids.

  • Measure the amount of ¹⁴C incorporated into the lipid fraction using a scintillation counter.

  • Normalize the results to the total protein content.

Procedure for FAO Assay:

  • Plate hepatocytes and allow them to adhere.

  • Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Add ³H-labeled palmitate to the medium and incubate for an additional 1-3 hours.

  • Collect the cell culture medium.

  • Separate the ³H₂O (a product of beta-oxidation) from the ³H-labeled palmitate.

  • Measure the amount of ³H₂O using a scintillation counter.

  • Normalize the results to the total protein content.

In Vivo Studies in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of NAFLD.

Animal Model:

  • Male KKAy mice, a model of obesity, type 2 diabetes, and fatty liver.

Drug Administration:

  • This compound is administered orally (p.o.) at the desired doses (e.g., 0.3-100 mg/kg).

  • A vehicle control group (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) should be included.

Efficacy Endpoints:

  • Hepatic DNL: Measured by the incorporation of a stable isotope tracer (e.g., ¹³C-acetate) into hepatic fatty acids.

  • Plasma Ketones: Total plasma ketones (acetoacetate and β-hydroxybutyrate) are measured as a surrogate marker for hepatic FAO.

  • Hepatic and Plasma Triglycerides: Measured using standard colorimetric assays.

General Procedure:

  • Acclimatize the mice to the experimental conditions.

  • Administer a single oral dose of this compound or vehicle.

  • At various time points post-dose (e.g., 1, 4, 8, 12 hours), collect blood samples for the analysis of plasma ketones and triglycerides.

  • For DNL measurement, administer the stable isotope tracer at a specified time before euthanasia.

  • At the end of the study, euthanize the animals and collect the liver for the analysis of hepatic triglycerides and DNL.

Conclusion

This compound is a well-characterized, potent, and liver-specific dual inhibitor of ACC1 and ACC2. It has demonstrated a clear ability to reduce hepatic steatosis by inhibiting de novo lipogenesis and promoting fatty acid oxidation. While the unexpected increase in plasma triglycerides highlights the complexity of lipid metabolism and the downstream consequences of ACC inhibition, the data generated from studies on this compound provide invaluable insights for the development of future therapeutics for NAFLD and other metabolic disorders. The detailed information and protocols in this guide serve as a valuable resource for researchers in this field.

References

MK-4074 and Its Impact on De Novo Lipogenesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4074 is a potent, liver-specific, dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2), key enzymes in the de novo lipogenesis (DNL) pathway. By inhibiting ACC, this compound effectively reduces the synthesis of new fatty acids in the liver. This has shown therapeutic potential in reducing hepatic steatosis. However, clinical and preclinical studies have revealed an unexpected consequence of this mechanism: a significant increase in plasma triglycerides. This document provides a comprehensive technical overview of the mechanism of action of this compound, its effects on DNL based on preclinical and clinical data, and the experimental methodologies used to ascertain these effects.

Mechanism of Action of this compound

This compound exerts its effects by inhibiting the two isoforms of acetyl-CoA carboxylase:

  • ACC1: Primarily located in the cytoplasm, it catalyzes the first committed step in fatty acid synthesis by converting acetyl-CoA to malonyl-CoA.[1][2]

  • ACC2: Found on the outer mitochondrial membrane, it also produces malonyl-CoA, which acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[1]

By inhibiting both isoforms, this compound not only curtails the substrate for new fatty acid synthesis but is also expected to promote the oxidation of existing fatty acids.[1]

However, the inhibition of ACC and the subsequent reduction in malonyl-CoA levels lead to a cascade of downstream effects that result in hypertriglyceridemia. The proposed mechanism involves the reduction of polyunsaturated fatty acids (PUFAs), which are essential for various cellular functions.[3] This PUFA deficiency triggers the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that upregulates the expression of genes involved in lipogenesis and triglyceride synthesis, including glycerol-3-phosphate acyltransferase 1 (GPAT1). The increased activity of GPAT1 leads to enhanced production and secretion of very-low-density lipoprotein (VLDL) particles from the liver, resulting in elevated plasma triglyceride levels.

cluster_0 Hepatocyte MK4074 This compound ACC ACC1 & ACC2 MK4074->ACC Inhibition MalonylCoA Malonyl-CoA ACC->MalonylCoA Reduces Production DNL De Novo Lipogenesis MalonylCoA->DNL Inhibition PUFA Polyunsaturated Fatty Acids (PUFA) MalonylCoA->PUFA Reduced Elongation SREBP1c SREBP-1c Activation PUFA->SREBP1c Deficiency Leads to GPAT1 GPAT1 Expression SREBP1c->GPAT1 Increases VLDL VLDL Secretion GPAT1->VLDL Increases PlasmaTG Increased Plasma Triglycerides VLDL->PlasmaTG Results in

Caption: Signaling pathway of this compound's effect on lipogenesis and triglycerides.

Preclinical Data: Animal Studies

This compound has been evaluated in various rodent models to assess its effect on de novo lipogenesis and related metabolic parameters.

Quantitative Data from Animal Studies
ParameterAnimal ModelDoseEffectCitation
De Novo Lipogenesis (DNL) Inhibition KKAy mice0.3 to 3 mg/kg (single dose)Dose-dependent decrease with an ID50 of 0.9 mg/kg
KKAy mice30 mg/kg (single dose)83% reduction at 4 hours
70% reduction at 8 hours
51% reduction at 12 hours
Plasma Ketones KKAy mice30 and 100 mg/kg (single dose)1.5 to 3-fold increase for up to 8 hours
Hepatic Triglycerides C57BL/6J mice on high fat/high sucrose diet10 and 30 mg/kg/day for 4 weeksSignificant reduction
Experimental Protocols for Animal Studies

The preclinical evaluation of this compound involved mouse models of obesity, type 2 diabetes, and fatty liver.

  • Animal Models: Male KKAy mice, which are a model for obesity and type 2 diabetes, and male C57BL/6J mice fed a high-fat/high-sucrose diet to induce hepatic steatosis were used.

  • DNL Measurement: De novo lipogenesis rates were measured from liver slices. While the exact details of the assay are not fully described in the primary source, such measurements typically involve the use of a labeled substrate, such as 14C-acetate or deuterated water, which is incorporated into newly synthesized fatty acids. The amount of incorporated label is then quantified to determine the rate of DNL.

  • Plasma Ketone Measurement: Plasma total ketones were measured as a surrogate biomarker for hepatic fatty acid oxidation.

  • Diet-Induced Hepatic Steatosis Model: C57BL/6J mice were fed a high-fat/high-sucrose diet for 7 weeks to induce fatty liver, after which they were treated with this compound or vehicle for 4 weeks.

cluster_0 Preclinical Experimental Workflow AnimalModel Select Animal Model (e.g., KKAy mice) Dosing Administer this compound (Single or Repeat Dose) AnimalModel->Dosing TissueCollection Collect Liver and Blood Samples Dosing->TissueCollection DNL_Assay Measure De Novo Lipogenesis (DNL) in Liver Slices TissueCollection->DNL_Assay Ketone_Assay Measure Plasma Ketones TissueCollection->Ketone_Assay DataAnalysis Analyze and Compare Data to Vehicle Control DNL_Assay->DataAnalysis Ketone_Assay->DataAnalysis

Caption: General workflow for preclinical evaluation of this compound.

Clinical Data: Human Studies

A phase 1 clinical trial (NCT01431521) was conducted to assess the effect of this compound on hepatic steatosis in human subjects.

Quantitative Data from Human Clinical Trial
ParameterTreatment Group (4 weeks)Baseline (average)Post-treatment (average)ChangeCitation
Hepatic Triglycerides This compound (200 mg twice daily)--36% reduction
Plasma Triglycerides This compound (200 mg twice daily)170 mg/dL325 mg/dL~200% increase
Pioglitazone (30 mg once daily)--No significant change
Placebo--No significant change
Triglycerides in Lipoproteins This compound (200 mg twice daily)--Significant increases in VLDL, LDL, and HDL
Experimental Protocol for Human Clinical Trial (NCT01431521)
  • Study Design: A randomized, placebo-controlled trial involving 30 male or female patients with hepatic steatosis.

  • Age Range: 18 to 60 years.

  • Treatment Arms:

    • This compound: 200 mg twice daily for 4 weeks.

    • Pioglitazone: 30 mg once daily for 4 weeks.

    • Placebo: for 4 weeks.

  • Primary Outcome Measures: The study aimed to assess the effect of this compound on hepatic steatosis.

  • Lipid Analysis: Plasma triglycerides and lipoprotein profiles (VLDL, LDL, HDL) were analyzed before and after the treatment period.

cluster_1 Human Clinical Trial Workflow (NCT01431521) PatientRecruitment Recruit Patients with Hepatic Steatosis (n=30) Randomization Randomize into 3 Arms PatientRecruitment->Randomization Arm1 This compound (200mg BID) Randomization->Arm1 Arm2 Pioglitazone (30mg QD) Randomization->Arm2 Arm3 Placebo Randomization->Arm3 Treatment 4-Week Treatment Period Arm1->Treatment Arm2->Treatment Arm3->Treatment Endpoint Measure Hepatic Fat and Plasma Lipids Treatment->Endpoint Comparison Compare Changes from Baseline Endpoint->Comparison

Caption: Workflow of the Phase 1 clinical trial for this compound.

Summary and Conclusion

This compound is a potent, liver-targeted dual inhibitor of ACC1 and ACC2 that effectively reduces de novo lipogenesis. Preclinical studies in rodent models demonstrated a dose-dependent inhibition of DNL and an increase in fatty acid oxidation. In a clinical trial with patients having hepatic steatosis, a one-month treatment with this compound resulted in a significant 36% reduction in liver triglycerides.

However, a notable and unexpected finding was a substantial increase in plasma triglycerides, averaging around 200%, in subjects treated with this compound. This hypertriglyceridemia is attributed to the activation of SREBP-1c and increased VLDL secretion, which is a direct consequence of reduced malonyl-CoA and subsequent PUFA deficiency. While the development of this compound has been discontinued, the findings from its investigation have provided crucial insights into the complex regulation of lipid metabolism and the potential on-target liabilities of inhibiting ACC. These learnings are invaluable for the future development of therapeutics targeting metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

References

The Double-Edged Sword of Hepatic Lipogenesis Inhibition: A Technical Guide to the Metabolic Effects of MK-4074

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4074, a potent and liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2), has emerged as a significant tool in the study of metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD).[1][2] By targeting the rate-limiting step of de novo lipogenesis (DNL), this compound effectively reduces hepatic steatosis.[1][2][3] However, its administration has revealed a complex and paradoxical effect on lipid metabolism: a significant elevation of plasma triglycerides. This guide provides an in-depth technical overview of the metabolic pathways affected by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound exhibits high potency and specificity for both human ACC1 and ACC2, with IC50 values of approximately 3 nM. Its liver-specific action is attributed to its uptake by organic anion-transporting polypeptides (OATPs) exclusively expressed on hepatocytes and its subsequent excretion into the bile via the MRP2 efflux transporter.

The inhibition of ACC1, a cytosolic enzyme, directly curtails the production of malonyl-CoA for fatty acid synthesis, thereby reducing DNL. Simultaneously, inhibition of the mitochondrial-associated ACC2 decreases its localized malonyl-CoA pool, which in turn relieves the allosteric inhibition of carnitine palmitoyltransferase 1 (CPT1). This enhances the transport of long-chain fatty acids into the mitochondria for β-oxidation (fatty acid oxidation, FAO).

Quantitative Effects of this compound on Metabolic Parameters

The administration of this compound has been shown to induce significant changes in various metabolic markers in both preclinical models and human clinical trials. The following tables summarize the key quantitative findings.

ParameterOrganism/SystemDosageDurationEffectReference
ACC1 IC50 Human--~3 nM
ACC2 IC50 Human--~3 nM
De Novo Lipogenesis (DNL) Healthy Human Subjects140 mg (single dose)7 days~96% inhibition
De Novo Lipogenesis (DNL) Healthy Human Subjects70 mg (twice daily)7 days~91% inhibition
Hepatic Triglycerides Humans with Hepatic Steatosis200 mg (twice daily)1 month36% reduction
Plasma Triglycerides Humans with Hepatic Steatosis200 mg (twice daily)1 month~200% increase
Plasma Ketones (Acetoacetate and β-hydroxybutyrate) Healthy Human Subjects200 mg (single dose)-~2.5-fold increase
Hepatic DNL KKAy Mice0.3 to 3 mg/kg (single oral dose)1 hour post-doseDose-dependent decrease (ID50 = 0.9 mg/kg)
Plasma Total Ketones KKAy Mice30 and 100 mg/kg (single oral doses)Up to 8 hours1.5 to 3-fold increase

The Paradoxical Hypertriglyceridemia: A Mechanistic Deep Dive

The unexpected increase in plasma triglycerides following this compound administration is a direct consequence of on-target ACC inhibition. The underlying mechanism involves a signaling cascade initiated by the depletion of malonyl-CoA.

MK4074_Mechanism cluster_liver Hepatocyte This compound This compound ACC1/2 ACC1/2 This compound->ACC1/2 Inhibits Malonyl-CoA Malonyl-CoA ACC1/2->Malonyl-CoA Produces PUFA Synthesis PUFA Synthesis Malonyl-CoA->PUFA Synthesis Required for SREBP-1c Activation SREBP-1c Activation PUFA Synthesis->SREBP-1c Activation Suppresses GPAT1 Expression GPAT1 Expression SREBP-1c Activation->GPAT1 Expression Increases VLDL Assembly & Secretion VLDL Assembly & Secretion GPAT1 Expression->VLDL Assembly & Secretion Promotes Plasma Triglycerides Plasma Triglycerides VLDL Assembly & Secretion->Plasma Triglycerides Increases

Caption: Mechanism of this compound-induced hypertriglyceridemia.

The inhibition of ACC by this compound leads to a reduction in malonyl-CoA, which is essential for the elongation of essential fatty acids to form polyunsaturated fatty acids (PUFAs). The resulting PUFA deficiency in the liver leads to the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Activated SREBP-1c upregulates the expression of Glycerol-3-Phosphate Acyltransferase 1 (GPAT1), a key enzyme in triglyceride synthesis. This, in turn, promotes the assembly and secretion of very-low-density lipoproteins (VLDL), leading to a marked increase in plasma triglyceride levels.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's metabolic effects.

In Vitro ACC Inhibition Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ACC1 and ACC2.

Materials:

  • Purified recombinant human ACC1 and ACC2

  • This compound

  • Assay Buffer: 50 mM HEPES-Na (pH 7.5), 20 mM MgCl2, 20 mM potassium citrate, 2 mM DTT, 0.5 mg/mL BSA

  • Substrate Solution: 5 mM ATP, 250 µM acetyl-CoA, 4.1 mM NaHCO3, 0.086 mM NaH¹⁴CO₃

  • Acid Stop Solution

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • In a microplate, combine the assay buffer and the purified ACC enzyme.

  • Add the diluted this compound or vehicle control to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate solution containing NaH¹⁴CO₃.

  • Incubate the reaction mixture for 40 minutes at 37°C.

  • Terminate the reaction by adding the acid stop solution.

  • Transfer the reaction mixture to a scintillation vial containing the scintillation cocktail.

  • Measure the amount of ¹⁴C-malonyl-CoA formed using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

De Novo Lipogenesis (DNL) Assay in Humans (Stable Isotope Labeling)

Objective: To quantify the rate of hepatic DNL in response to this compound treatment.

Materials:

  • ¹³C-acetate

  • Fructose solution

  • Equipment for blood collection and processing

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Administer an oral fructose load to the subjects to induce DNL.

  • Administer a single dose or multiple doses of this compound or placebo as per the study design.

  • Infuse a stable isotope tracer, such as ¹³C-acetate, intravenously.

  • Collect blood samples at baseline and at various time points after the administration of the tracer and the drug.

  • Isolate VLDL-triglycerides from the plasma samples.

  • Hydrolyze the triglycerides to fatty acids and derivatize them for GC-MS analysis.

  • Measure the incorporation of ¹³C into newly synthesized palmitate in the VLDL fraction using GC-MS.

  • Calculate the fractional DNL rate based on the isotopic enrichment of the product (palmitate) and the precursor (acetyl-CoA, estimated from the enrichment of a surrogate marker).

Quantitative Real-Time PCR (qRT-PCR) for GPAT1 Gene Expression

Objective: To measure the relative mRNA expression levels of GPAT1 in liver tissue.

Materials:

  • Liver tissue samples

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR primers for GPAT1 and a reference gene (e.g., 18S rRNA or GAPDH)

  • SYBR Green or TaqMan-based qPCR master mix

  • Real-time PCR system

Procedure:

  • Extract total RNA from liver tissue samples using a commercial RNA extraction kit.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer and gel electrophoresis.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers for GPAT1 and a reference gene, and a qPCR master mix.

  • The thermal cycling conditions should be optimized for the specific primers and target gene. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of GPAT1 mRNA, normalized to the expression of the reference gene.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical assessment of a metabolic modulator like this compound.

experimental_workflow In Vitro Studies In Vitro Studies ACC Inhibition Assay ACC Inhibition Assay In Vitro Studies->ACC Inhibition Assay Hepatocyte DNL/FAO Assays Hepatocyte DNL/FAO Assays In Vitro Studies->Hepatocyte DNL/FAO Assays Animal Model Studies Animal Model Studies Hepatocyte DNL/FAO Assays->Animal Model Studies Pharmacokinetics Pharmacokinetics Animal Model Studies->Pharmacokinetics Efficacy Studies (e.g., NAFLD model) Efficacy Studies (e.g., NAFLD model) Animal Model Studies->Efficacy Studies (e.g., NAFLD model) Metabolic Parameter Analysis Metabolic Parameter Analysis Efficacy Studies (e.g., NAFLD model)->Metabolic Parameter Analysis Mechanism of Action Studies Mechanism of Action Studies Metabolic Parameter Analysis->Mechanism of Action Studies Gene Expression Analysis (qRT-PCR) Gene Expression Analysis (qRT-PCR) Mechanism of Action Studies->Gene Expression Analysis (qRT-PCR) Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting Lipidomics Lipidomics Mechanism of Action Studies->Lipidomics

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound stands as a powerful research tool that has significantly advanced our understanding of hepatic lipid metabolism. Its ability to potently and specifically inhibit ACC in the liver has confirmed the therapeutic potential of targeting DNL for the treatment of hepatic steatosis. However, the concurrent and mechanistically linked induction of hypertriglyceridemia underscores the intricate and often counterintuitive regulation of metabolic pathways. The detailed experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge necessary to further investigate the complex effects of ACC inhibition and to inform the development of future therapeutic strategies for metabolic diseases.

References

MK-4074: A Technical Overview of Preclinical Development and Initial Clinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development and initial clinical findings for MK-4074, a potent, liver-specific dual inhibitor of Acetyl-CoA Carboxylase (ACC) 1 and 2. The information presented herein is compiled from publicly available research to facilitate further investigation and understanding of this compound.

Core Mechanism and Rationale

This compound was developed to target de novo lipogenesis (DNL), a key metabolic pathway implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The compound is a potent inhibitor of both ACC1 and ACC2, the enzymes responsible for the rate-limiting step in fatty acid synthesis.[1][2] By inhibiting these enzymes, this compound aims to reduce the synthesis of new fatty acids in the liver, thereby decreasing hepatic steatosis.

The liver specificity of this compound is a crucial design feature, achieved through its interaction with organic anion transport proteins (OATPs) found exclusively on hepatocytes.[1][3] This targeted delivery minimizes potential systemic side effects. The subsequent excretion of this compound into the bile is mediated by the MRP2 efflux transporter.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and initial clinical studies of this compound.

ParameterValueSpeciesNotes
IC50 (ACC1) ~3 nMHumanIn vitro enzyme inhibition assay.
IC50 (ACC2) ~3 nMHumanIn vitro enzyme inhibition assay.

Table 1: In Vitro Potency of this compound

Study PopulationTreatmentDurationKey Findings
Healthy Male SubjectsSingle 140 mg doseSingle Dose~96% inhibition of fractional DNL relative to placebo.
Healthy Male Subjects70 mg b.i.d.Single Day~91% inhibition of fractional DNL relative to placebo.
Healthy Male Subjects140 mg7 daysMaximal DNL inhibition observed.
Patients with Hepatic Steatosis200 mg b.i.d.4 weeksAverage 36% reduction in liver fat.
Patients with Hepatic Steatosis200 mg b.i.d.4 weeksUnexpected ~200% increase in plasma triglycerides.

Table 2: Summary of Initial Clinical Findings for this compound

Experimental Protocols

In Vitro Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ACC1 and ACC2.

  • Methodology: A high-throughput screening assay was utilized to identify inhibitors of ACC. While the specific details of the assay are proprietary, such assays typically involve incubating the recombinant human ACC1 and ACC2 enzymes with their substrate, acetyl-CoA, and cofactors in the presence of varying concentrations of the inhibitor (this compound). The enzyme activity is then measured, often by quantifying the product, malonyl-CoA, or a coupled reaction product. The IC50 value is calculated by fitting the dose-response curve.

Cellular Assays for De Novo Lipogenesis (DNL) and Fatty Acid Oxidation (FAO)
  • Objective: To assess the effect of this compound on DNL and FAO in cultured cells.

  • Cell Culture: The specific cell line used is not detailed in the provided references, but cultured hepatocytes are mentioned.

  • Protocol:

    • Cells are pre-incubated with this compound for 1 hour.

    • For DNL assays, cells are then incubated for an additional 1-3 hours with 65-260 µM of ¹⁴C-labeled acetate.

    • For FAO assays, cells are incubated for an additional 1-3 hours with 0.018 mM of ³H-labeled palmitate.

    • Following incubation, intracellular ¹⁴C-labeled lipids are extracted and measured to determine the rate of DNL.

    • For FAO, the release of ³H-labeled fatty acids is measured.

Preclinical Mouse Studies
  • Objective: To evaluate the in vivo effects of this compound on hepatic steatosis and plasma triglycerides.

  • Animal Models: Male KKAy mice (a model of obesity and type 2 diabetes) on a chow diet and C57BL/6J mice on a high-fat diet were used.

  • Protocol:

    • Mice were acclimated to oral dosing by treating them with vehicle (distilled water) for 7 days.

    • This compound was then administered to the drug-naive animals.

    • The specific dosage and duration of this compound treatment in the preclinical studies are not detailed in the provided references.

    • Key endpoints measured included hepatic triglyceride content and plasma triglyceride levels.

Phase 1 Clinical Trial in Healthy Subjects
  • Objective: To assess the safety, tolerability, and pharmacodynamic effects of this compound on DNL in healthy individuals.

  • Study Population: Healthy young male subjects.

  • Protocol:

    • De novo lipogenesis was induced by oral administration of fructose.

    • The rate of DNL was estimated using a stable isotope labeling method.

    • This compound was administered as a single 140 mg dose or as a divided dose of 70 mg twice daily (b.i.d.).

    • A multiple-dose arm involved administration of 140 mg of this compound for 7 days.

    • The primary endpoint was the inhibition of fractional DNL relative to a placebo group.

Exploratory Clinical Study in Patients with Hepatic Steatosis
  • Objective: To evaluate the efficacy of this compound in reducing hepatic steatosis in patients with NAFLD.

  • Study Population: Thirty male or female patients aged 18 to 60 with hepatic steatosis.

  • Protocol:

    • Patients were randomized into three groups:

      • This compound: 200 mg twice daily (b.i.d.).

      • Pioglitazone: 30 mg once daily (positive control).

      • Placebo.

    • Treatment duration was 4 weeks.

    • The primary endpoint was the change in hepatic fat content. Secondary endpoints included changes in plasma triglyceride levels.

Visualizations

Signaling Pathway and Experimental Workflows

MK-4074_Mechanism_of_Action cluster_0 Hepatocyte MK4074_outside This compound (in circulation) OATP OATP Transporter MK4074_outside->OATP MK4074_inside This compound (intracellular) OATP->MK4074_inside ACC1 ACC1 (cytosolic) MK4074_inside->ACC1 ACC2 ACC2 (mitochondrial) MK4074_inside->ACC2 MalonylCoA Malonyl-CoA ACC1->MalonylCoA ACC2->MalonylCoA DNL De Novo Lipogenesis MalonylCoA->DNL FAO Fatty Acid Oxidation MalonylCoA->FAO inhibition HepaticSteatosis Hepatic Steatosis DNL->HepaticSteatosis

Caption: Mechanism of action of this compound in hepatocytes.

MK-4074_Hypertriglyceridemia_Pathway MK4074 This compound ACC_inhibition ACC Inhibition MK4074->ACC_inhibition MalonylCoA_reduction Reduced Malonyl-CoA ACC_inhibition->MalonylCoA_reduction PUFA_reduction Reduced Polyunsaturated Fatty Acids (PUFAs) MalonylCoA_reduction->PUFA_reduction SREBP1c_activation SREBP-1c Activation PUFA_reduction->SREBP1c_activation GPAT1_expression Increased GPAT1 Expression SREBP1c_activation->GPAT1_expression VLDL_secretion Increased VLDL Secretion GPAT1_expression->VLDL_secretion Hypertriglyceridemia Hypertriglyceridemia VLDL_secretion->Hypertriglyceridemia

Caption: Proposed pathway for this compound-induced hypertriglyceridemia.

MK-4074_Clinical_Trial_Workflow Start Patient Recruitment (n=30 with Hepatic Steatosis) Randomization Randomization Start->Randomization Group1 This compound (200 mg b.i.d.) Randomization->Group1 Group2 Pioglitazone (30 mg q.d.) Randomization->Group2 Group3 Placebo Randomization->Group3 Treatment 4-Week Treatment Period Group1->Treatment Group2->Treatment Group3->Treatment Endpoint Endpoint Assessment: - Hepatic Fat Content - Plasma Triglycerides Treatment->Endpoint

Caption: Workflow of the exploratory clinical study of this compound.

Discussion of Findings and Future Directions

The initial preclinical and clinical data for this compound demonstrate a potent and effective inhibition of de novo lipogenesis, leading to a significant reduction in hepatic steatosis. This confirms the therapeutic potential of targeting ACC in the liver for the treatment of NAFLD.

However, the unexpected and substantial increase in plasma triglycerides is a significant finding that requires further investigation. The proposed mechanism involves a reduction in hepatic polyunsaturated fatty acids due to decreased malonyl-CoA, which in turn activates SREBP-1c, a key transcription factor that upregulates genes involved in lipogenesis and VLDL secretion. This counter-regulatory mechanism highlights the complexity of lipid metabolism and the potential for off-target effects even with a liver-specific inhibitor.

Future research should focus on elucidating the precise mechanisms of this compound-induced hypertriglyceridemia and exploring strategies to mitigate this effect. This could include combination therapies with agents that lower plasma triglycerides or the development of second-generation ACC inhibitors with a more favorable safety profile. Despite the challenges, the findings from the this compound program have provided valuable insights into the role of de novo lipogenesis in liver disease and will undoubtedly inform the future development of therapeutics for NAFLD and NASH.

References

The Impact of MK-4074 on Malonyl-CoA Levels in Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and impact of MK-4074, a potent and liver-specific dual inhibitor of Acetyl-CoA Carboxylase (ACC) 1 and 2, on malonyl-CoA levels in hepatocytes. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a highly potent small molecule inhibitor of both ACC1 and ACC2, with IC50 values of approximately 3 nM.[1] Its liver-specific action is facilitated by its uptake through organic anion-transporting polypeptides (OATPs) exclusively present on hepatocytes.[1] ACC1 and ACC2 are critical enzymes that catalyze the carboxylation of acetyl-CoA to form malonyl-CoA.[2] Malonyl-CoA is a pivotal molecule in lipid metabolism, serving as a primary substrate for de novo lipogenesis (DNL) and as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation (FAO).[3]

By inhibiting ACC1 and ACC2, this compound directly reduces the intracellular concentration of malonyl-CoA in hepatocytes.[4] This reduction has two major downstream consequences:

  • Inhibition of De Novo Lipogenesis (DNL): With diminished availability of malonyl-CoA, the synthesis of new fatty acids is significantly curtailed.

  • Stimulation of Fatty Acid Oxidation (FAO): The reduced concentration of malonyl-CoA alleviates the inhibition of CPT1, leading to an increased rate of fatty acid transport into the mitochondria for oxidation.

Quantitative Impact of this compound on Malonyl-CoA and Metabolic Flux

The administration of this compound has been shown to have a significant, dose-dependent impact on hepatic malonyl-CoA levels and downstream metabolic pathways in both preclinical and clinical studies.

Table 1: Effect of this compound on Hepatic Malonyl-CoA Levels in Mice
Dosage of this compoundChange in Hepatic Malonyl-CoA ConcentrationStudy Animal ModelReference
10 mg/kgDose-dependent decreaseWild-type mice
30 mg/kgDose-dependent decreaseWild-type mice
100 mg/kgDose-dependent decreaseWild-type mice

Data presented in the referenced study shows a clear dose-dependent reduction, though specific percentage changes were not explicitly stated in the abstract.

Table 2: Effect of this compound on De Novo Lipogenesis (DNL) and Other Metabolic Parameters
Study PopulationThis compound DosageEffect on DNLOther Notable EffectsReference
Healthy Male Subjects140 mg (single dose)~96% inhibition-
Healthy Male Subjects70 mg b.i.d. (for 7 days)~91% inhibition-
Patients with Hepatic Steatosis200 mg b.i.d. (for 1 month)Lowered lipogenesisReduced liver triglycerides by 36%; Increased plasma triglycerides by 200%
Male KKAy Mice0.3 to 3 mg/kg (single dose)Dose-dependent decrease (ID50 of 0.9 mg/kg)-
Male KKAy Mice30 mg/kg (single dose)83% reduction at 4h, 70% at 8h, 51% at 12h-
Male KKAy Mice30 and 100 mg/kg (single dose)-Increased plasma total ketones by 1.5-3 fold

Visualizing the Molecular Pathway and Experimental Workflow

Diagram 1: this compound Signaling Pathway in Hepatocytes

MK4074_Pathway cluster_inhibition This compound Action cluster_metabolism Metabolic Regulation MK4074 This compound ACC ACC1 & ACC2 MK4074->ACC Inhibits MalonylCoA Malonyl-CoA AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA Carboxylation DNL De Novo Lipogenesis (DNL) MalonylCoA->DNL Promotes CPT1 CPT1 MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation (FAO) CPT1->FAO Enables MalonylCoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Hepatocyte_Isolation Isolate Primary Hepatocytes Treatment Treat with this compound Hepatocyte_Isolation->Treatment Extraction Extract Malonyl-CoA with Trichloroacetic Acid Treatment->Extraction SPE Solid-Phase Extraction Cleanup Extraction->SPE HPLC HPLC Separation SPE->HPLC MS Mass Spectrometry Detection HPLC->MS Quantification Quantify using Internal Standard MS->Quantification

References

Cellular Uptake of MK-4074 via OATP Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4074 is a potent, liver-specific dual inhibitor of acetyl-CoA carboxylase (ACC) 1 and 2, with IC50 values of approximately 3 nM for both isoforms.[1][2] Its remarkable liver specificity is attributed to its recognition and uptake by Organic Anion Transporting Polypeptides (OATPs), a family of transporters predominantly expressed on the basolateral membrane of hepatocytes.[1][2] This targeted delivery minimizes systemic exposure and potential off-target effects. This technical guide provides a comprehensive overview of the cellular uptake mechanism of this compound mediated by OATP transporters, including detailed experimental protocols for characterization and data presentation formats. While specific quantitative kinetic data for this compound transport via OATP isoforms is not yet publicly available, this guide offers the methodological framework to conduct such investigations.

Introduction: this compound and the Role of OATP Transporters

This compound is a promising therapeutic agent for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) due to its potent inhibition of ACC1 and ACC2, key enzymes in de novo lipogenesis.[2] The liver-centric action of this compound is a critical design feature, achieved by harnessing the physiological function of OATP transporters. OATPs, particularly OATP1B1 and OATP1B3, are crucial for the hepatic uptake of a wide range of endogenous compounds and xenobiotics. By being a substrate for these transporters, this compound is efficiently extracted from the portal circulation into hepatocytes, the primary site of action. Subsequent efflux from hepatocytes into the bile is mediated by the MRP2 transporter. Understanding the kinetics of OATP-mediated uptake is therefore fundamental to characterizing the pharmacokinetics and pharmacodynamics of this compound.

Quantitative Data on OATP-Mediated Transport of this compound

As of the latest literature review, specific kinetic parameters (Km, Vmax) for the transport of this compound by individual OATP isoforms (e.g., OATP1B1, OATP1B3) have not been published. Similarly, the inhibitory potential (IC50) of this compound on these transporters is not publicly available. The following tables are provided as templates for the presentation of such data once it becomes available through experimental investigation. For illustrative purposes, example data for other known OATP substrates are included.

Table 1: Michaelis-Menten Kinetic Parameters for OATP-Mediated Uptake of this compound

OATP IsoformSubstrateKm (µM)Vmax (pmol/mg protein/min)Reference
OATP1B1This compoundData Not AvailableData Not Available
OATP1B3This compoundData Not AvailableData Not Available
Example:
OATP1B1Estrone-3-sulfate4.5105F. Hoffmann-La Roche
OATP1B3Estrone-3-sulfate2.5150F. Hoffmann-La Roche

Table 2: Inhibitory Potential of this compound on OATP Transporters

OATP IsoformProbe SubstrateInhibitorIC50 (µM)Reference
OATP1B1Estradiol-17β-glucuronideThis compoundData Not Available
OATP1B3Cholecystokinin octapeptideThis compoundData Not Available
Example:
OATP1B1Estradiol-17β-glucuronideCyclosporin A0.35University of Washington
OATP1B3Cholecystokinin octapeptideRifampicin1.8University of Washington

Experimental Protocols

The following are detailed methodologies for conducting in vitro assays to determine the kinetic parameters of OATP-mediated transport of this compound.

OATP Substrate Assessment using Stably Transfected Cell Lines

This protocol describes the determination of Michaelis-Menten constants (Km and Vmax) for the uptake of a test compound (e.g., this compound) in cells overexpressing a specific OATP transporter.

Materials:

  • HEK293 or CHO cells stably transfected with human OATP1B1 or OATP1B3.

  • Mock-transfected cells (control).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic).

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate uptake buffer.

  • Radiolabeled ([³H] or [¹⁴C]) or non-radiolabeled this compound.

  • Scintillation fluid and vials (for radiolabeled compounds).

  • LC-MS/MS system (for non-radiolabeled compounds).

  • Cell lysis buffer.

  • Protein assay kit (e.g., BCA).

Procedure:

  • Cell Seeding: Seed OATP-expressing and mock-transfected cells into 24- or 48-well plates at a density that allows them to reach approximately 90% confluency on the day of the experiment.

  • Cell Culture: Culture the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of Uptake Solutions: Prepare a series of concentrations of this compound in pre-warmed (37°C) uptake buffer. If using a radiolabeled compound, the concentration of the radiolabel should be kept constant while varying the concentration of the unlabeled compound.

  • Uptake Assay: a. Wash the cell monolayers twice with pre-warmed uptake buffer. b. Add the uptake solution containing this compound to each well. c. Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments. d. To terminate the uptake, aspirate the uptake solution and immediately wash the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Analysis: a. Lyse the cells with an appropriate lysis buffer. b. For radiolabeled compounds: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. c. For non-radiolabeled compounds: Analyze the concentration of this compound in the lysate using a validated LC-MS/MS method. d. Determine the protein concentration in each well using a protein assay.

  • Data Analysis: a. Calculate the uptake rate (pmol/mg protein/min). b. Subtract the uptake rate in mock-transfected cells (passive diffusion) from the uptake rate in OATP-expressing cells to obtain the net transporter-mediated uptake. c. Plot the net uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

OATP Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against OATP-mediated transport of a known probe substrate.

Materials:

  • Same as in section 3.1.

  • A known OATP probe substrate (e.g., [³H]-estradiol-17β-glucuronide for OATP1B1, [³H]-cholecystokinin octapeptide for OATP1B3).

  • A range of concentrations of the test inhibitor (this compound).

Procedure:

  • Cell Seeding and Culture: Follow steps 1 and 2 from the protocol in section 3.1.

  • Preparation of Incubation Solutions: Prepare solutions containing a fixed concentration of the OATP probe substrate (typically at or below its Km value) and varying concentrations of this compound in pre-warmed uptake buffer.

  • Inhibition Assay: a. Wash the cell monolayers twice with pre-warmed uptake buffer. b. Add the incubation solution containing the probe substrate and this compound to each well. c. Incubate for a predetermined time at 37°C. d. Terminate the uptake and wash the cells as described in step 4d of the protocol in section 3.1.

  • Cell Lysis and Analysis: Follow step 5 from the protocol in section 3.1 to quantify the amount of the probe substrate taken up by the cells.

  • Data Analysis: a. Calculate the percentage of inhibition of the probe substrate uptake at each concentration of this compound relative to the control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Determining OATP-Mediated Uptake Kinetics

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis seed_cells Seed OATP-expressing & Mock-transfected Cells culture_cells Culture for 24-48h seed_cells->culture_cells wash1 Wash Cells culture_cells->wash1 add_substrate Add this compound solution (various concentrations) wash1->add_substrate incubate Incubate at 37°C add_substrate->incubate wash2 Wash with ice-cold buffer incubate->wash2 lyse_cells Lyse Cells wash2->lyse_cells quantify Quantify this compound (LSC or LC-MS/MS) lyse_cells->quantify protein_assay Protein Assay lyse_cells->protein_assay analyze_data Calculate Km & Vmax quantify->analyze_data protein_assay->analyze_data

Caption: Workflow for determining the kinetic parameters of this compound uptake via OATP transporters.

Cellular Uptake and Efflux Pathway of this compound in Hepatocytes

G cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus mk4074_blood This compound oatp OATP1B1/1B3 mk4074_blood->oatp Uptake mk4074_cell This compound oatp->mk4074_cell acc ACC1/ACC2 mk4074_cell->acc Inhibition mrp2 MRP2 mk4074_cell->mrp2 Efflux mk4074_bile This compound mrp2->mk4074_bile

Caption: Proposed mechanism of this compound transport and action in a hepatocyte.

References

A Deep Dive into Foundational Research on Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity, represent a growing global health crisis. A key pathological feature of these conditions is dysregulated lipid metabolism, characterized by increased de novo lipogenesis (DNL) and impaired fatty acid oxidation (FAO). Acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in the DNL pathway, has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the foundational research on ACC inhibitors, focusing on their mechanism of action, preclinical and clinical data, and the experimental methodologies used in their evaluation.

Mechanism of Action of ACC and its Inhibition

ACC exists in two isoforms with distinct cellular locations and functions:

  • ACC1: Primarily located in the cytosol of lipogenic tissues such as the liver and adipose tissue. It catalyzes the conversion of acetyl-CoA to malonyl-CoA, a critical substrate for the synthesis of fatty acids.[1]

  • ACC2: Predominantly found on the outer mitochondrial membrane of oxidative tissues like skeletal muscle and the heart. The malonyl-CoA produced by ACC2 acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1]

By inhibiting both ACC1 and ACC2, ACC inhibitors exert a dual effect: they decrease the synthesis of new fatty acids and simultaneously promote the oxidation of existing fatty acids. This dual mechanism makes ACC a highly attractive target for treating metabolic diseases characterized by excess lipid accumulation.[2][3]

Signaling Pathway of ACC Regulation and Inhibition

The activity of ACC is tightly regulated by various signaling pathways, including hormonal and nutrient-sensing pathways. A key regulator is AMP-activated protein kinase (AMPK), which is activated under low cellular energy conditions and phosphorylates ACC, leading to its inhibition.[4]

ACC_Signaling cluster_0 Cellular Energy Status cluster_1 ACC Regulation AMP Low Energy (High AMP/ATP ratio) AMPK AMPK (Activated) AMP->AMPK Activates ACC_active ACC (Active) AMPK->ACC_active Inhibits by Phosphorylation ACC ACC (Inactive) ACC_active->ACC DNL De Novo Lipogenesis (Decreased) ACC_active->DNL Decreased Substrate FAO Fatty Acid Oxidation (Increased) ACC_active->FAO Increased Activity ACC_Inhibitor ACC Inhibitor ACC_Inhibitor->ACC_active Inhibits

Caption: Simplified signaling pathway of ACC regulation and inhibition.

Key ACC Inhibitors in Development

Several ACC inhibitors have progressed through preclinical and clinical development. The following table summarizes key quantitative data for some of the notable compounds.

InhibitorTargetIC50 (ACC1)IC50 (ACC2)Development StageKey FindingsReference
Firsocostat (GS-0976) ACC1/ACC22.1 nM (human)6.1 nM (human)Phase 2Reduced liver fat content by 29-43% in NASH patients. Associated with an increase in plasma triglycerides.
PF-05221304 ACC1/ACC2N/AN/APhase 1Dose-dependent inhibition of hepatic DNL. Asymptomatic increases in serum triglycerides at higher doses.
MK-4074 ACC1/ACC2N/AN/APreclinicalDose-dependently decreased hepatic DNL in a mouse model of obesity and fatty liver.
PP-7a ACC1/ACC2N/AN/APreclinicalImproved weight gain and glucose intolerance in a mouse model of diet-induced obesity.
CP-640186 ACC1/ACC2N/AN/APreclinicalUsed as a positive control in preclinical studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ACC inhibitor efficacy and safety. Below are outlines for key experiments.

In Vitro ACC Inhibition Assay

This assay determines the potency of a compound to inhibit ACC enzyme activity.

Principle: The activity of ACC is measured by quantifying the conversion of acetyl-CoA to malonyl-CoA. This can be achieved through various methods, including radiometric assays, spectrophotometric assays, or luminescence-based assays that measure the production of ADP.

Protocol Outline (Luminescence-based):

  • Prepare Reagents:

    • Assay Buffer (e.g., 5x ACC Assay Buffer)

    • ATP solution (e.g., 500 µM)

    • Acetyl-CoA solution (e.g., 2 mM)

    • Sodium Bicarbonate solution (e.g., 1 M)

    • Purified recombinant human ACC1 or ACC2 enzyme

    • Test inhibitor at various concentrations

    • ADP-Glo™ Kinase Assay reagents (for ADP detection)

  • Reaction Setup (in a 96-well plate):

    • Add assay buffer, ATP, acetyl-CoA, and sodium bicarbonate to each well.

    • Add the test inhibitor at desired concentrations. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the mixture with the ACC enzyme for a defined period (e.g., 10-15 minutes) at 37°C.

  • Initiate Reaction:

    • Start the reaction by adding the ACC enzyme.

    • Incubate for a specified time (e.g., 40 minutes) at room temperature.

  • Detect ADP Production:

    • Add the ADP-Glo™ reagent to stop the ACC reaction and initiate the luminescence reaction.

    • Incubate as per the manufacturer's instructions.

  • Measure Luminescence:

    • Read the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to ACC activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

InVitro_ACC_Assay cluster_0 Reaction Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Reagents Prepare Reagents: Buffer, ATP, Acetyl-CoA, NaHCO3 Inhibitor Add Test Inhibitor (various concentrations) Reagents->Inhibitor Enzyme_Add Add ACC Enzyme Inhibitor->Enzyme_Add Incubate Incubate (e.g., 37°C, 10-15 min pre-incubation, 40 min reaction) Enzyme_Add->Incubate Detect Add ADP-Glo Reagent & Incubate Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate % Inhibition Determine IC50 Read->Analyze

Caption: Workflow for an in vitro ACC inhibition assay.
Cell-Based Fatty Acid Synthesis and Oxidation Assays

These assays assess the effect of ACC inhibitors on cellular lipid metabolism.

Fatty Acid Synthesis (De Novo Lipogenesis) Assay:

Principle: DNL is measured by quantifying the incorporation of a labeled substrate, such as [14C]acetate, into newly synthesized fatty acids.

Protocol Outline:

  • Cell Culture: Plate cells (e.g., primary human hepatocytes) and allow them to adhere.

  • Treatment: Treat cells with the ACC inhibitor at various concentrations for a specified duration.

  • Labeling: Add a labeled substrate (e.g., [14C]acetate) to the culture medium and incubate.

  • Lipid Extraction: Lyse the cells and extract the total lipids.

  • Quantification: Measure the amount of radiolabel incorporated into the lipid fraction using a scintillation counter.

  • Data Analysis: Normalize the radioactivity to the total protein content and calculate the percentage of DNL inhibition compared to the vehicle-treated control.

Fatty Acid Oxidation Assay:

Principle: FAO is measured by quantifying the production of metabolic products from a labeled fatty acid substrate, such as [1-14C]palmitic acid. The label is released as 14CO2 or acid-soluble metabolites.

Protocol Outline:

  • Cell Culture and Treatment: Similar to the DNL assay, culture and treat cells with the ACC inhibitor.

  • Labeling: Add a labeled fatty acid (e.g., [1-14C]palmitic acid complexed to BSA) to the culture medium.

  • Capture of CO2: The incubation is performed in a sealed system where any released 14CO2 is trapped.

  • Measurement:

    • For 14CO2: The trapping agent is collected, and radioactivity is measured.

    • For acid-soluble metabolites: The reaction is stopped with acid, and the radioactivity in the acid-soluble fraction is measured.

  • Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of labeled product formed per unit of time and protein.

In Vivo Animal Models: Diet-Induced Obesity (DIO)

Animal models are essential for evaluating the in vivo efficacy and safety of ACC inhibitors. The DIO model in mice is commonly used.

Protocol Outline:

  • Animal Selection: Use a suitable mouse strain (e.g., C57BL/6J).

  • Diet Induction:

    • Feed mice a high-fat diet (HFD), typically with 40-60% of calories from fat, for a period of several weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group is fed a standard chow diet.

  • Treatment: Once the metabolic phenotype is established, administer the ACC inhibitor or vehicle control orally on a daily basis for a specified duration (e.g., 4 weeks).

  • Monitoring:

    • Regularly measure body weight, food intake, and fasting blood glucose.

    • Perform glucose tolerance tests to assess insulin sensitivity.

  • Terminal Procedures:

    • Collect blood to measure plasma lipids (triglycerides, cholesterol) and liver enzymes.

    • Harvest tissues (liver, adipose tissue, muscle) for histological analysis (e.g., H&E staining for steatosis) and biochemical assays (e.g., measurement of malonyl-CoA levels, gene expression analysis).

DIO_Model_Workflow start Select Mice (e.g., C57BL/6J) diet High-Fat Diet Induction (several weeks) start->diet treatment Administer ACC Inhibitor or Vehicle Control (daily) diet->treatment monitoring Monitor Body Weight, Food Intake, Glucose treatment->monitoring gtt Perform Glucose Tolerance Test treatment->gtt monitoring->gtt terminal Terminal Procedures: Blood & Tissue Collection monitoring->terminal gtt->terminal analysis Histological & Biochemical Analysis terminal->analysis

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of MK-4074 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vivo administration of MK-4074, a potent and liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and ACC2, in mouse models of metabolic disease. The protocols are based on established preclinical studies and are intended to assist in the design and execution of experiments to evaluate the pharmacological effects of this compound.

Overview and Mechanism of Action

This compound is a small molecule inhibitor that targets ACC1 and ACC2, the rate-limiting enzymes in de novo lipogenesis (DNL).[1][2] By inhibiting these enzymes, this compound reduces the production of malonyl-CoA, a critical substrate for fatty acid synthesis and a potent inhibitor of fatty acid oxidation.[1][2] This dual inhibition leads to a decrease in hepatic steatosis by reducing fat synthesis and promoting fat burning.[1] However, it has also been observed to cause an unexpected increase in plasma triglycerides. This compound exhibits high liver specificity due to its uptake by organic anion transporting polypeptides (OATPs) present on hepatocytes.

Signaling Pathway of this compound

MK4074_Pathway cluster_0 Hepatocyte MK4074 This compound OATP OATP Transporter MK4074->OATP Uptake ACC ACC1 & ACC2 MK4074->ACC Inhibition MalonylCoA Malonyl-CoA ACC->MalonylCoA Production DNL De Novo Lipogenesis MalonylCoA->DNL Activation CPT1 CPT1 MalonylCoA->CPT1 Inhibition SREBP1c SREBP-1c MalonylCoA->SREBP1c Leads to PUFA deficiency, activating SREBP-1c HepaticSteatosis Hepatic Steatosis DNL->HepaticSteatosis Contributes to FAO Fatty Acid Oxidation FAO->HepaticSteatosis Reduces CPT1->FAO Enables PlasmaTG Plasma Triglycerides VLDL VLDL Secretion SREBP1c->VLDL Increases VLDL->PlasmaTG Increases Experimental_Workflow cluster_0 Experimental Phases cluster_1 Acclimation Details cluster_2 Administration Details cluster_3 Analysis Details phase1 Phase 1: Acclimation phase2 Phase 2: this compound Administration phase1->phase2 7 days acclimation_details Administer vehicle (distilled water) daily via oral gavage. phase3 Phase 3: Sample Collection & Analysis phase2->phase3 Single dose or up to 4 weeks admin_details Administer this compound or vehicle at specified dosage and frequency. analysis_details Collect blood for plasma analysis (ketones, triglycerides). Harvest liver for DNL, TG content, and gene expression analysis.

References

Application Notes and Protocols for Measuring De Novo Lipogenesis Inhibition by MK-4074 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, a process that is often dysregulated in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and in certain cancers.[1][2] A key regulatory enzyme in this pathway is Acetyl-CoA Carboxylase (ACC), which exists in two isoforms, ACC1 and ACC2.[3] MK-4074 is a potent, liver-specific dual inhibitor of ACC1 and ACC2, making it a valuable tool for studying the therapeutic potential of DNL inhibition.[4][5] These application notes provide a detailed protocol for utilizing a cell-based assay to measure the inhibitory effect of this compound on DNL.

Mechanism of Action

This compound inhibits both ACC1 and ACC2 with high potency, exhibiting an IC50 of approximately 3 nM. ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis. By inhibiting ACC, this compound effectively reduces the intracellular pool of malonyl-CoA, thereby suppressing the synthesis of new fatty acids. Due to its substrate profile for organic anion transporting polypeptides (OATPs), this compound exhibits high liver specificity.

Data Presentation

The inhibitory activity of this compound on de novo lipogenesis has been quantified in various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpecies/ModelReference
IC50 (ACC1/ACC2)~3 nMHuman (recombinant protein)
ID50 (DNL Inhibition)0.9 mg/kgMale KKAy Mice (in vivo)

Table 2: In Vivo Efficacy of this compound on Hepatic DNL in KKAy Mice

DoseTime Point% DNL InhibitionReference
30 mg/kg (oral)4 hours83%
30 mg/kg (oral)8 hours70%
30 mg/kg (oral)12 hours51%

Signaling Pathway

The inhibition of ACC by this compound directly impacts the de novo lipogenesis pathway, which is regulated by a complex signaling network.

DNL_Pathway cluster_upstream Upstream Regulators cluster_core Core DNL Pathway Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA glycolysis ACC ACC1 / ACC2 SREBP1c->ACC upregulates transcription MalonylCoA Malonyl-CoA AcetylCoA:s->MalonylCoA:n carboxylation FattyAcids De Novo Fatty Acids MalonylCoA:s->FattyAcids:n elongation FASN Fatty Acid Synthase (FASN) MK4074 This compound MK4074->ACC inhibits

Caption: Signaling pathway of de novo lipogenesis and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the key steps in the cell-based assay to measure the effect of this compound on DNL.

DNL_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed Seed HepG2 cells in 24-well plates Culture Culture to 80-90% confluency Seed->Culture Preincubate Pre-incubate with this compound (1 hour) Culture->Preincubate Incubate Incubate with [14C]-acetate (1-3 hours) Preincubate->Incubate Wash Wash cells with PBS Incubate->Wash Lyse Lyse cells and extract lipids Wash->Lyse Scintillation Quantify [14C] incorporation by scintillation counting Lyse->Scintillation Analyze Normalize to protein content and analyze data Scintillation->Analyze

Caption: Experimental workflow for the this compound de novo lipogenesis cell culture assay.

Experimental Protocols

Cell Culture

The human hepatoma cell line, HepG2, is a suitable model for in vitro DNL studies.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, seed HepG2 cells into 24-well plates at a density that will achieve 80-90% confluency on the day of the experiment.

  • Allow cells to adhere and grow for 24-48 hours before starting the assay.

De Novo Lipogenesis Assay

This protocol details the measurement of DNL by quantifying the incorporation of [14C]-labeled acetate into newly synthesized lipids.

Materials:

  • Cultured HepG2 cells in 24-well plates

  • This compound stock solution (in DMSO)

  • [1-14C]-Acetic Acid, sodium salt

  • Serum-free DMEM

  • PBS

  • 0.1 N HCl

  • Chloroform:Methanol (2:1, v/v)

  • Scintillation cocktail

  • Scintillation vials

  • BCA Protein Assay Kit

Protocol:

  • Prepare a dilution series of this compound in serum-free DMEM from the DMSO stock. Include a vehicle control (DMSO only).

  • Aspirate the culture medium from the HepG2 cells and wash once with PBS.

  • Add the this compound dilutions or vehicle control to the respective wells and pre-incubate for 1 hour at 37°C.

  • Prepare the [14C]-acetate working solution in serum-free DMEM. A final concentration of 0.5 µCi/mL is recommended.

  • Add the [14C]-acetate working solution to each well and incubate for an additional 1-3 hours at 37°C.

  • To stop the reaction, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 200 µL of 0.1 N HCl to each well and scraping the cells.

  • Transfer the cell lysate to a microfuge tube. Reserve a small aliquot for protein quantification using a BCA assay.

  • Lipid Extraction:

    • Add 750 µL of chloroform:methanol (2:1) to the remaining lysate.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a scintillation vial.

  • Scintillation Counting:

    • Evaporate the solvent from the scintillation vials in a fume hood or using a gentle stream of nitrogen.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Quantify the amount of [14C] incorporated into the lipid fraction using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) for each sample to its protein concentration to account for variations in cell number.

    • Calculate the percentage of DNL inhibition for each this compound concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Conclusion

This application note provides a comprehensive guide for researchers to effectively utilize this compound in a cell-based assay to measure the inhibition of de novo lipogenesis. The detailed protocols and supporting information will enable the generation of robust and reproducible data for the evaluation of ACC inhibitors in drug discovery and metabolic research.

References

Application Notes and Protocols for MK-4074 in Non-Alcoholic Steatohepatitis (NASH) Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma.[1][2] A key pathological driver of NASH is increased de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors.[3][4] Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in this pathway, making it a prime therapeutic target.[5]

MK-4074 is a potent, liver-targeted small molecule inhibitor of both ACC1 and ACC2 isoforms. Its application in preclinical and clinical research has provided significant insights into the role of DNL in NASH. These notes provide detailed information on the use of this compound, summarizing key findings and outlining relevant experimental protocols for researchers in drug development and metabolic diseases.

Mechanism of Action

This compound exerts its therapeutic effect by dually inhibiting ACC1 and ACC2.

  • ACC1 Inhibition: Primarily cytosolic, the inhibition of ACC1 blocks the conversion of acetyl-CoA to malonyl-CoA, the first committed step in fatty acid synthesis. This directly reduces DNL, thereby decreasing the accumulation of triglycerides in hepatocytes.

  • ACC2 Inhibition: Located on the outer mitochondrial membrane, ACC2 inhibition also reduces malonyl-CoA levels. This relieves the allosteric inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to an increase in mitochondrial fatty acid β-oxidation (FAO).

The combined action of reducing fatty acid synthesis and increasing fatty acid oxidation makes this compound effective at reducing hepatic steatosis. However, a notable consequence of potent ACC inhibition is an increase in plasma triglycerides. This is attributed to the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which upregulates the production of very-low-density lipoprotein (VLDL) by the liver.

cluster_0 Hepatocyte MK4074 This compound ACC ACC1 & ACC2 MK4074->ACC Inhibits SREBP1c SREBP-1c Activation ACC->SREBP1c Inhibition Leads to MalonylCoA Malonyl-CoA DNL De Novo Lipogenesis (DNL) MalonylCoA->DNL Promotes CPT1 CPT1 MalonylCoA->CPT1 Inhibits Steatosis Hepatic Steatosis DNL->Steatosis Leads to FAO Fatty Acid Oxidation (FAO) CPT1->FAO Promotes FAO->Steatosis Reduces VLDL VLDL Production SREBP1c->VLDL Increases HyperTG Plasma Hypertriglyceridemia VLDL->HyperTG Leads to AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA ACC Catalyzes

Caption: Mechanism of action of this compound in hepatocytes.

Data Presentation

Preclinical Efficacy of this compound in Animal Models
ModelSpeciesTreatment & DosageDurationKey FindingsReference
KKAy MouseMouseSingle oral dose (0.3-3 mg/kg)1 hourDose-dependent decrease in DNL (ID₅₀ = 0.9 mg/kg).
KKAy MouseMouseSingle oral dose (30 mg/kg)4-12 hours83%, 70%, and 51% reduction in hepatic DNL at 4, 8, and 12 hours.
KKAy MouseMouseSingle oral dose (30 & 100 mg/kg)Up to 8 hours1.5 to 3-fold increase in plasma total ketones (marker for FAO).
NASH ModelRatNot specifiedNot specifiedNo effect on hepatic fibrosis.
Clinical Efficacy and Side Effects of this compound in Humans
Study PopulationTreatment & DosageDurationEfficacySide EffectsReference
Healthy SubjectsSingle dose (140 mg)Single dose~96% inhibition of fractional DNL.Not detailed
Healthy SubjectsMultiple doses (140 mg/day)7 daysMaximal DNL inhibition.Not detailed
Patients with NAFL200 mg, twice daily4 weeks36% decrease in hepatic fat content (vs. 18% for pioglitazone).2-fold (200%) increase in plasma triglycerides.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Diet-Induced Mouse Model of NASH

This protocol describes a typical study to assess the effect of this compound on hepatic steatosis and DNL in mice fed a high-fat, high-sucrose diet.

1. Animal Model Induction:

  • Species/Strain: Male C57BL/6J mice, 8 weeks of age.
  • Acclimation: Acclimate mice for 1 week under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to water).
  • Diet: Switch mice from standard chow to a high-fat/high-sucrose (HF/HS) diet (e.g., 60% kcal from fat, 20% kcal from sucrose) to induce hepatic steatosis.
  • Induction Period: Maintain mice on the HF/HS diet for a minimum of 7 weeks.

2. Treatment Phase:

  • Group Allocation: Randomly assign mice into three groups (n=8-10 per group):
  • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
  • Group 2: this compound (10 mg/kg/day).
  • Group 3: this compound (30 mg/kg/day).
  • Drug Administration: Administer vehicle or this compound orally (gavage) once daily.
  • Treatment Duration: 4 weeks.

3. Endpoint Analysis:

  • Sample Collection: At study termination, collect blood via cardiac puncture for plasma analysis. Perfuse the liver with saline and collect tissue samples.
  • Biochemical Analysis:
  • Measure plasma triglycerides, total cholesterol, ALT, and AST levels.
  • Measure plasma ketones as a surrogate marker for fatty acid oxidation.
  • Hepatic Triglyceride Content: Homogenize a portion of the liver tissue and quantify triglyceride content using a commercial colorimetric assay kit.
  • Histopathology: Fix a section of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for steatosis evaluation and Sirius Red for fibrosis assessment.
  • De Novo Lipogenesis (DNL) Assay (optional): For acute studies, administer a tracer (e.g., deuterated water) and measure its incorporation into hepatic fatty acids using mass spectrometry to quantify DNL rates.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acclimate [label="Acclimation\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; diet [label="HF/HS Diet Induction\n(7 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; randomize [label="Randomization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; vehicle [label="Vehicle Treatment\n(4 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; mk4074_low [label="this compound (10 mg/kg)\n(4 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; mk4074_high [label="this compound (30 mg/kg)\n(4 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; endpoints [label="Endpoint Analysis\n(Biochemistry, Histology)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> acclimate; acclimate -> diet; diet -> randomize; randomize -> vehicle [label="Group 1"]; randomize -> mk4074_low [label="Group 2"]; randomize -> mk4074_high [label="Group 3"]; vehicle -> endpoints; mk4074_low -> endpoints; mk4074_high -> endpoints; }

Caption: Preclinical experimental workflow for this compound evaluation.
Protocol 2: Clinical Trial Protocol Outline for this compound in NAFL/NASH Patients

This protocol outlines the key elements of a randomized, placebo-controlled study to evaluate the effect of this compound on hepatic fat in patients, based on published trial designs.

1. Study Design:

  • Type: Randomized, double-blind, placebo-controlled, parallel-group study.
  • Phases: Screening, 4-week treatment period, follow-up.

2. Participant Selection:

  • Inclusion Criteria:
  • Age 18-65 years.
  • Diagnosis of NAFL or NASH.
  • Hepatic fat content ≥10% as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).
  • Body Mass Index (BMI) between 25 and 40 kg/m ².
  • Stable body weight for at least 3 months prior to screening.
  • Exclusion Criteria:
  • History of other liver diseases (e.g., viral hepatitis, alcoholic liver disease).
  • Significant alcohol consumption.
  • Serum triglycerides >500 mg/dL at screening.
  • Uncontrolled diabetes mellitus.

3. Treatment Arms:

  • Group 1: this compound (e.g., 200 mg, twice daily).
  • Group 2: Placebo (twice daily).
  • Group 3 (Optional Comparator): Active comparator like Pioglitazone (e.g., 30 mg, once daily).

4. Assessments and Endpoints:

  • Primary Endpoint: Percent change in hepatic fat content from baseline to week 4, measured by MRI-PDFF.
  • Secondary Endpoints:
  • Change in plasma triglycerides and other lipid panel components.
  • Change in liver enzymes (ALT, AST).
  • Safety and tolerability assessments (adverse event monitoring).
  • Schedule of Assessments:
  • Screening: Medical history, physical exam, laboratory tests, MRI-PDFF.
  • Baseline (Day 1): Randomization, drug administration, baseline assessments.
  • Week 2: Safety labs, adverse event check.
  • Week 4 (End of Treatment): Repeat all baseline assessments, including MRI-PDFF.

// Nodes recruit [label="Patient Recruitment\n(NAFL/NASH Diagnosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; screen [label="Screening\n(Inclusion/Exclusion Criteria,\nBaseline MRI-PDFF)", fillcolor="#FBBC05", fontcolor="#202124"]; randomize [label="Randomization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; placebo [label="Placebo Arm", fillcolor="#F1F3F4", fontcolor="#202124"]; mk4074 [label="this compound Arm", fillcolor="#F1F3F4", fontcolor="#202124"]; pioglitazone [label="Pioglitazone Arm\n(Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="4-Week Treatment Period", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; eot [label="End of Treatment\nAssessments\n(Final MRI-PDFF, Safety Labs)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges recruit -> screen; screen -> randomize; randomize -> placebo; randomize -> mk4074; randomize -> pioglitazone; placebo -> treatment; mk4074 -> treatment; pioglitazone -> treatment; treatment -> eot; }

Caption: Logical workflow for a clinical study of this compound.

This compound is a valuable research tool for investigating the role of DNL in NASH. It effectively reduces hepatic steatosis by inhibiting ACC1/2. However, its clinical development is challenged by the on-target side effect of hypertriglyceridemia. Additionally, preclinical data suggests its effects may be limited to steatosis without impacting fibrosis. These application notes and protocols provide a framework for researchers to utilize this compound in their studies to further explore the complexities of NASH pathophysiology and evaluate the therapeutic potential of ACC inhibition.

References

Application Notes and Protocols for MK-4074 Studies in KKAy Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical studies using the acetyl-CoA carboxylase (ACC) inhibitor, MK-4074, in the KKAy mouse model of type 2 diabetes and obesity. The protocols outlined below are based on established methodologies to ensure robust and reproducible results for investigating the therapeutic potential of this compound in metabolic disorders.

Introduction to this compound and the KKAy Mouse Model

This compound is a potent, liver-specific inhibitor of both ACC1 and ACC2, key enzymes in the regulation of fatty acid synthesis and oxidation.[1][2] By inhibiting ACC, this compound aims to reduce hepatic de novo lipogenesis (DNL) and increase fatty acid oxidation, thereby addressing hepatic steatosis, a common feature of type 2 diabetes.[2][3] Its liver-specificity is attributed to its uptake by organic anion transporting polypeptides (OATPs) and efflux into bile via the MRP2 transporter.[1]

The KKAy mouse is a well-established polygenic model of obese type 2 diabetes. These mice spontaneously develop hyperglycemia, hyperinsulinemia, and obesity by 16 weeks of age, making them a suitable model for studying the early pathological changes associated with type 2 diabetes and for evaluating novel therapeutic agents.

Experimental Design and Protocols

Animal Model and Husbandry
  • Animal Strain: Male KKAy mice are typically used for these studies.

  • Diet: KKAy mice are generally fed a standard chow diet. It is important to note that diet can significantly impact the metabolic phenotype of KKAy mice.

  • Acclimation: Prior to the study, mice should be acclimated to the housing conditions and handling procedures. A 7-day acclimation period with vehicle administration (e.g., distilled water, 0.2 mL/mouse via oral gavage) is recommended to accustom the animals to the dosing procedure.

  • Housing: Mice should be housed individually to allow for accurate monitoring of food and water intake.

This compound Administration

This compound is typically administered orally. The dosage and frequency will depend on the specific aims of the study. Both single-dose and multiple-dose studies have been reported.

  • Single-Dose Pharmacodynamic Studies: To evaluate the acute effects of this compound on hepatic DNL and plasma ketone bodies, single oral doses ranging from 0.3 to 100 mg/kg can be administered.

  • Chronic Efficacy Studies: For longer-term studies evaluating the impact on hepatic steatosis and other metabolic parameters, daily oral administration of this compound at doses such as 10 or 30 mg/kg/day for several weeks may be employed.

Key Experimental Protocols

This protocol measures the rate of new fatty acid synthesis in the liver.

  • Animal Dosing: Administer this compound or vehicle to KKAy mice at the desired dose and time point before tissue collection.

  • Liver Slice Preparation: At the designated time point post-dosing, euthanize the mice and immediately dissect the liver. Prepare thin liver slices.

  • Radiolabeling: Incubate the liver slices in DMEM containing 0.5 mM ¹⁴C-acetate for 60 minutes at 37°C.

  • Lipid Extraction: Extract the lipid fraction from the liver slices using a chloroform-methanol mixture (2:1).

  • Saponification and Scintillation Counting: Saponify the extracted lipids. Measure the radioactivity in the saponified lipid fraction using a scintillation counter to determine the rate of DNL.

This protocol assesses the effect of this compound on hepatic fatty acid oxidation, for which plasma ketones serve as a surrogate marker.

  • Animal Dosing: Administer this compound or vehicle to KKAy mice.

  • Blood Collection: Collect blood samples at various time points post-dosing (e.g., 4, 8, and 12 hours).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Ketone Measurement: Measure the concentration of total ketone bodies in the plasma using a commercially available assay kit.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound in male KKAy mice.

Table 1: Effect of a Single Oral Dose of this compound on Hepatic De Novo Lipogenesis (DNL) in KKAy Mice

Dose (mg/kg)Time Post-Dose (hours)DNL Inhibition (%)
0.3 - 31Dose-dependent (ID₅₀ = 0.9 mg/kg)
30483
30870
301251

Table 2: Effect of a Single Oral Dose of this compound on Plasma Total Ketones in KKAy Mice

Dose (mg/kg)Time Post-Dose (hours)Fold Increase in Plasma Ketones
30up to 81.5 - 3
100up to 81.5 - 3

Visualizations

Signaling Pathway of this compound Action

MK4074_Pathway cluster_liver Hepatocyte MK4074 This compound OATP OATP MK4074->OATP Uptake ACC ACC1 & ACC2 MK4074->ACC Inhibition MalonylCoA Malonyl-CoA ACC->MalonylCoA Production DNL De Novo Lipogenesis MalonylCoA->DNL Promotes FAO Fatty Acid Oxidation MalonylCoA->FAO Inhibits

Caption: Mechanism of this compound in hepatocytes.

Experimental Workflow for a Single-Dose this compound Study

Experimental_Workflow Acclimation Acclimation of KKAy Mice (7 days, vehicle dosing) Grouping Randomization into Treatment Groups Acclimation->Grouping Dosing Single Oral Dose of this compound (e.g., 0.3-100 mg/kg) or Vehicle Grouping->Dosing Measurements Time-Course Measurements Dosing->Measurements Blood Blood Collection (Plasma Ketones) Measurements->Blood Liver Liver Tissue Collection (Ex Vivo DNL) Measurements->Liver Analysis Data Analysis and Interpretation Blood->Analysis Liver->Analysis

Caption: Workflow for a single-dose this compound study.

Conclusion

The experimental designs and protocols provided here offer a solid foundation for investigating the effects of this compound in the KKAy mouse model. The liver-specific action of this compound in inhibiting ACC presents a targeted approach to ameliorating hepatic steatosis. Unexpectedly, studies have shown that this compound can increase plasma triglycerides. This is thought to be due to a reduction in hepatic polyunsaturated fatty acids, leading to the activation of SREBP-1c, which in turn increases VLDL secretion. Further investigation into this mechanism is warranted. By following these detailed application notes, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential and underlying mechanisms of this compound for the treatment of metabolic diseases.

References

Application Notes and Protocols for Preparing MK-4074 Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MK-4074 is a potent and liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2), with an IC50 value of approximately 3 nM.[1][2] It is a valuable tool for in vitro studies investigating lipid metabolism, particularly de novo lipogenesis (DNL) and fatty acid oxidation (FAO). Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in cell-based assays.

Physicochemical and Solubility Data

A summary of the key physicochemical and solubility properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and handling.

PropertyValueSource
Molecular Weight 565.62 g/mol [1]
Appearance Solid, light yellow to yellow[1]
Formula C33H31N3O6[1]
CAS Number 1039758-22-9
In Vitro Solubility 50 mg/mL in DMSO (88.40 mM)

Note: The use of newly opened, high-purity DMSO is recommended as hygroscopic DMSO can negatively impact solubility. Sonication or gentle warming may be required to fully dissolve the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO (Dimethyl Sulfoxide)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.66 mg of this compound (Calculation: 10 mmol/L * 1 L/1000 mL * 565.62 g/mol * 1000 mg/g = 5.6562 mg/mL).

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the weighed this compound powder. For 5.66 mg, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator or warm the solution gently in a water bath (not exceeding 37°C) to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particles.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experiments.

  • Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Vortex and Use Immediately: Gently vortex the working solution to ensure homogeneity and use it immediately for treating cells. Do not store diluted working solutions in culture medium for extended periods.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a direct inhibitor of ACC1 and ACC2, the enzymes responsible for the conversion of acetyl-CoA to malonyl-CoA. By inhibiting these enzymes, this compound blocks the initial committed step of de novo lipogenesis. The reduction in malonyl-CoA also leads to the disinhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation.

Caption: Mechanism of action of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow of preparing this compound stock and working solutions for in vitro experiments.

Stock_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve sonicate Vortex/Sonicate to Ensure Complete Dissolution dissolve->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute use Use Immediately in Cell-Based Assay dilute->use

Caption: Workflow for preparing this compound solutions.

References

Application Note: Quantitative Determination of MK-4074 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of MK-4074 in human plasma. The described method is intended for researchers, scientists, and drug development professionals requiring a robust bioanalytical assay for pharmacokinetic studies. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and essential validation parameters. All quantitative data presented is representative and intended for illustrative purposes.

Introduction

This compound is a potent, liver-specific inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in the regulation of fatty acid synthesis and oxidation.[1] Accurate quantification of this compound in plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive protocol for the analysis of this compound in human plasma using a reliable and reproducible LC-MS/MS method. The general principles of bioanalytical method validation as outlined by regulatory agencies have been followed in the design of this protocol.

Data Presentation

The following tables summarize the representative quantitative data for the analytical method.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1.00 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²
Calibration Curve Equationy = ax + b

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ1.000.9898.08.510.2
Low QC3.002.9598.36.27.8
Mid QC100102.1102.14.55.9
High QC800792.599.13.85.1

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix Factor
Low QC85.288.10.950.931.02
High QC87.589.30.980.961.02

IS: Internal Standard

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Equipment
  • Liquid Chromatograph (e.g., Shimadzu LC-20AD)

  • Autosampler (e.g., SIL-20ACHT)

  • Triple quadrupole mass spectrometer (e.g., Sciex API 3200 or equivalent)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for standards, quality controls, and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of internal standard working solution (e.g., 100 ng/mL of this compound-d4 in 50% methanol) to all tubes except for the blank matrix.

  • To the blank matrix, add 10 µL of 50% methanol.

  • Add 200 µL of acetonitrile to all tubes.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 10 µL onto the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., Waters XBridge, 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 20% B

    • 3.6-5.0 min: 20% B

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • MRM Transitions (Hypothetical):

    • This compound: Q1 (m/z) 566.3 -> Q3 (m/z) 255.1

    • This compound-d4 (IS): Q1 (m/z) 570.3 -> Q3 (m/z) 259.1

  • Collision Gas: Nitrogen

  • Curtain Gas: 20 psi

  • Ion Source Gas 1: 40 psi

  • Ion Source Gas 2: 50 psi

Method Validation

The bioanalytical method was validated according to established guidelines, assessing the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: Assessed by analyzing calibration standards at a minimum of six concentration levels.

  • Accuracy and Precision: Determined by analyzing replicate quality control samples at four concentration levels (LLOQ, Low, Mid, and High) on different days.

  • Recovery: The extraction efficiency of the analytical process.

  • Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte and internal standard.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

validation_parameters cluster_core_params Core Validation Parameters cluster_additional_params Additional Validation Parameters method_validation Bioanalytical Method Validation selectivity Selectivity method_validation->selectivity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability lloq LLOQ method_validation->lloq linearity->lloq accuracy->precision

Caption: Key parameters for bioanalytical method validation.

References

Application Note: Tracing Fatty Acid Synthesis with MK-4074 Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid precursors, is a critical process in energy homeostasis. Dysregulation of DNL is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in this pathway, making it a key therapeutic target. MK-4074 is a potent, liver-specific dual inhibitor of ACC1 and ACC2.[1][2] While it has been shown to effectively reduce hepatic steatosis by inhibiting DNL, it has also been observed to cause an unexpected increase in plasma triglycerides.[1][2][3]

Stable isotope tracing is a powerful technique to quantitatively assess the flux through metabolic pathways in vivo. By introducing substrates labeled with stable isotopes (e.g., ¹³C, ²H), researchers can track the incorporation of these labels into downstream metabolites, such as fatty acids. This application note provides detailed protocols for utilizing stable isotope tracers, specifically ¹³C-labeled acetate, to monitor the effects of this compound on fatty acid synthesis.

Principle

The protocol is based on the administration of a stable isotope-labeled precursor for fatty acid synthesis, such as [1-¹³C]acetate. In the liver, this labeled acetate is converted to acetyl-CoA, which is then incorporated into newly synthesized fatty acids. The extent of ¹³C enrichment in fatty acids, typically measured in very-low-density lipoprotein (VLDL)-triglycerides, reflects the rate of DNL. By comparing the isotopic enrichment in subjects treated with this compound to a control group, the inhibitory effect of the compound on DNL can be precisely quantified.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on de novo lipogenesis from preclinical and clinical studies.

Table 1: Effect of a Single Oral Dose of this compound on Hepatic De Novo Lipogenesis (DNL) in Male KKAy Mice

This compound Dose (mg/kg)Time Post-Dose (hours)Mean Reduction in Hepatic DNL (%)
0.3 - 31ID₅₀ = 0.9 mg/kg
30483
30870
301251

Table 2: Effect of a Single Dose of this compound on Fractional De Novo Lipogenesis (DNL) in Healthy Human Subjects

This compound DoseMean Inhibition of Fractional DNL (%)
140 mg (single dose)~96
70 mg (twice daily)~91

Table 3: Effect of 4-Week this compound Treatment on Hepatic Steatosis and Plasma Triglycerides in Patients with NAFLD (NCT01431521)

Treatment GroupChange in Liver Triglycerides (%)Change in Plasma Triglycerides (%)
This compound (200 mg twice daily)-36+200
Pioglitazone (30 mg once daily)Not specifiedNo significant change
PlaceboNot specifiedNo significant change

Signaling Pathway and Experimental Workflow

cluster_0 De Novo Lipogenesis Pathway Glucose Glucose Citrate Citrate Glucose->Citrate Glycolysis & TCA Cycle AcetylCoA Cytosolic Acetyl-CoA Citrate->AcetylCoA ACLY MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 FattyAcids Fatty Acids MalonylCoA->FattyAcids FASN Triglycerides Triglycerides FattyAcids->Triglycerides VLDL VLDL Secretion Triglycerides->VLDL MK4074 This compound MK4074->MalonylCoA Inhibition

Figure 1: this compound inhibits ACC1, blocking malonyl-CoA production.

cluster_workflow Experimental Workflow start Subject Selection (e.g., NAFLD patients) treatment Administer this compound or Placebo start->treatment tracer Administer [1-13C]acetate Tracer treatment->tracer sampling Collect Blood Samples at Timed Intervals tracer->sampling isolation Isolate VLDL from Plasma sampling->isolation hydrolysis Hydrolyze Triglycerides to Fatty Acids isolation->hydrolysis derivatization Derivatize Fatty Acids (e.g., to FAMEs) hydrolysis->derivatization analysis GC-MS Analysis to Measure 13C Enrichment derivatization->analysis calculation Calculate Fractional DNL analysis->calculation

Figure 2: Workflow for stable isotope tracing of DNL.

Experimental Protocols

In Vivo Stable Isotope Tracing of De Novo Lipogenesis in Human Subjects

This protocol is adapted from methodologies used in clinical trials assessing the effects of ACC inhibitors.

1. Materials and Reagents:

  • This compound or placebo capsules

  • Sterile [1-¹³C]acetate solution for infusion (GMP grade)

  • Infusion pump

  • EDTA-containing blood collection tubes

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Reagents for fatty acid derivatization (e.g., BF₃-methanol or trimethylsilyldiazomethane)

  • Internal standards (e.g., deuterated fatty acids)

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Subject Preparation:

  • Subjects should be in a fasted state (e.g., overnight fast) before the study begins.

  • A baseline blood sample is collected before administration of the drug and tracer.

3. This compound Administration:

  • Administer a single oral dose of this compound or placebo at the beginning of the study. The timing of administration should be consistent across all subjects. For multi-dose studies, follow the prescribed dosing regimen.

4. Stable Isotope Tracer Infusion:

  • A primed-continuous infusion of [1-¹³C]acetate is initiated.

    • Priming dose: A bolus injection to rapidly achieve isotopic steady state in the precursor pool.

    • Continuous infusion: A constant infusion to maintain the isotopic steady state. The infusion rate should be carefully controlled.

5. Blood Sampling:

  • Collect blood samples into EDTA tubes at regular intervals during the infusion period (e.g., every 30-60 minutes).

  • Immediately place the blood samples on ice and process to plasma by centrifugation at 4°C.

  • Store plasma samples at -80°C until analysis.

6. VLDL Isolation:

  • Thaw plasma samples on ice.

  • Isolate the VLDL fraction by ultracentrifugation.

7. Lipid Extraction and Fatty Acid Analysis:

  • Extract total lipids from the VLDL fraction using a method such as the Folch or Bligh-Dyer procedure.

  • Hydrolyze the triglycerides to release free fatty acids.

  • Derivatize the fatty acids to their methyl esters (FAMEs) for GC-MS analysis.

  • Analyze the FAMEs by GC-MS to determine the isotopic enrichment of ¹³C in palmitate.

8. Data Analysis:

  • Calculate the fractional DNL by determining the incorporation of ¹³C into palmitate relative to the precursor pool enrichment. Mass isotopomer distribution analysis (MIDA) is often used for these calculations.

Ex Vivo Hepatic De Novo Lipogenesis Measurement in Mice

This protocol is based on preclinical studies with this compound.

1. Materials and Reagents:

  • This compound or vehicle solution for oral gavage

  • DMEM with [¹⁴C]acetate

  • Scintillation counter

  • Solvents for lipid extraction (chloroform, methanol)

2. Animal Treatment:

  • Administer a single oral dose of this compound or vehicle to mice (e.g., male KKAy mice).

3. Tissue Collection and Preparation:

  • At specified time points after dosing, euthanize the mice and immediately dissect the liver.

  • Prepare liver slices of a consistent thickness.

4. Ex Vivo DNL Assay:

  • Incubate the liver slices in DMEM containing [¹⁴C]acetate for a defined period (e.g., 60 minutes) at 37°C.

  • Stop the reaction and extract the lipid fraction from the liver slices using a chloroform:methanol mixture.

  • Saponify the lipid fraction.

5. Measurement and Analysis:

  • Measure the radioactivity in the saponified lipid fraction using a scintillation counter.

  • The amount of radioactivity is proportional to the rate of DNL. Compare the results from this compound-treated mice to the vehicle-treated control group to determine the percentage of DNL inhibition.

Conclusion

The combination of this compound administration and stable isotope tracing provides a robust method for quantifying the in vivo effects of ACC inhibition on fatty acid synthesis. The detailed protocols and data presented in this application note offer a framework for researchers to design and execute studies aimed at understanding the metabolic consequences of targeting the DNL pathway. These methodologies are crucial for the preclinical and clinical development of novel therapeutics for metabolic diseases.

References

Application Notes and Protocols for Assessing Fatty-Acid Oxidation in Response to MK-4074

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the impact of MK-4074 on fatty acid oxidation (FAO). This compound is a potent, liver-specific dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and ACC2, enzymes pivotal in the regulation of lipid metabolism.[1][2][3] By reducing the synthesis of malonyl-CoA, this compound is designed to simultaneously inhibit de novo lipogenesis (DNL) and promote the oxidation of fatty acids.[1][4] These protocols are designed to enable researchers to accurately quantify the effects of this compound on FAO in various experimental systems.

Mechanism of Action of this compound on Fatty Acid Oxidation

Acetyl-CoA carboxylase (ACC) exists in two isoforms, ACC1 and ACC2. ACC1 is primarily cytosolic and its product, malonyl-CoA, is a key substrate for de novo lipogenesis. ACC2 is associated with the outer mitochondrial membrane, and the malonyl-CoA it produces acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1). CPT1 is the rate-limiting enzyme responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

This compound inhibits both ACC1 and ACC2 with high potency (IC50 ≈ 3 nM). By inhibiting both isoforms, this compound reduces the intracellular concentration of malonyl-CoA. This reduction has a dual effect: it curtails the synthesis of new fatty acids and, crucially, it relieves the inhibition of CPT1. The disinhibition of CPT1 allows for an increased influx of fatty acids into the mitochondria, leading to an enhanced rate of fatty acid oxidation. This mechanism is supported by findings that administration of this compound leads to a significant increase in plasma ketones, a surrogate marker for hepatic FAO.

Data Presentation

The following tables summarize the expected quantitative outcomes based on preclinical and clinical studies of this compound and other ACC inhibitors.

Table 1: Effects of this compound on De Novo Lipogenesis and Fatty Acid Oxidation Markers in KKAy Mice

ParameterTreatment GroupDoseTime Point% Change from Control
Hepatic De Novo Lipogenesis This compound0.3 - 3 mg/kg (single dose)1 hour↓ (ID50 = 0.9 mg/kg)
This compound30 mg/kg (single dose)4 hours↓ 83%
8 hours↓ 70%
12 hours↓ 51%
Plasma Total Ketones This compound30 mg/kg (single dose)up to 8 hours↑ 1.5 - 3 fold
This compound100 mg/kg (single dose)up to 8 hours↑ 1.5 - 3 fold

Table 2: Clinical Effects of this compound in Subjects with Hepatic Steatosis (4-week treatment)

ParameterTreatment Group% Change from Baseline
Hepatic Triglycerides This compound↓ 36%
Plasma Triglycerides This compound↑ 200%
De Novo Lipogenesis This compound
Plasma Ketones This compound

Experimental Protocols

Here we provide detailed protocols for assessing the effect of this compound on fatty acid oxidation in cultured cells. These protocols can be adapted for other experimental systems like isolated mitochondria or tissue homogenates.

Protocol 1: Measurement of Fatty Acid Oxidation using Radiolabeled Palmitate

This method directly measures the catabolism of a radiolabeled fatty acid substrate into metabolic intermediates.

Principle: Cells are incubated with [1-14C]-palmitate. The rate of fatty acid oxidation is determined by measuring the amount of 14CO2 and 14C-labeled acid-soluble metabolites (ASMs) produced. An increase in the production of these products in the presence of this compound indicates an enhancement of FAO.

Materials:

  • Cultured hepatocytes (e.g., HepG2) or primary hepatocytes

  • Cell culture medium (e.g., DMEM)

  • This compound

  • [1-14C]-palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • L-carnitine

  • Sealed incubation flasks with a center well

  • Filter paper

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Preparation: Seed cells in a 24-well plate and allow them to adhere and reach the desired confluency.

  • Preparation of Palmitate-BSA Conjugate:

    • Prepare a 7% BSA solution in distilled water.

    • Prepare a 5 mM stock solution of non-radiolabeled palmitate.

    • Warm the BSA solution to 37°C and add the palmitate stock to achieve the desired final concentration (e.g., 2.5 mM palmitate).

    • Add [1-14C]-palmitic acid to the palmitate-BSA solution to a final activity of approximately 0.4 µCi/mL.

  • Treatment with this compound:

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) in serum-free medium for 1-3 hours.

  • Initiation of FAO Assay:

    • After pre-incubation, replace the medium with fresh medium containing the [1-14C]-palmitate-BSA conjugate, L-carnitine (0.5 mM), and the respective concentrations of this compound.

    • Place a filter paper wick soaked in 1N NaOH into the center well of each sealed flask to trap the produced 14CO2.

  • Incubation: Incubate the cells for 2-4 hours at 37°C.

  • Termination and Measurement:

    • Stop the reaction by injecting perchloric acid into the medium to release the dissolved CO2.

    • Allow the flasks to sit for another hour to ensure complete trapping of 14CO2 by the NaOH-soaked filter paper.

    • Remove the filter paper and place it in a scintillation vial with scintillation fluid to count the radioactivity.

    • Collect the cell medium and precipitate the protein. The supernatant contains the acid-soluble metabolites (ASMs). Measure the radioactivity in the ASM fraction using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts (DPM) to the protein content of each well.

    • Compare the DPM/mg protein between the this compound treated and vehicle control groups.

Protocol 2: High-Resolution Respirometry for Measuring Fatty Acid Oxidation (Seahorse XF Analyzer)

This method measures the oxygen consumption rate (OCR), a real-time indicator of mitochondrial respiration.

Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption in real-time. By providing fatty acids as the primary fuel source, the OCR can be attributed to fatty acid oxidation. An increase in OCR in the presence of this compound indicates an enhancement of FAO.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

  • Cultured hepatocytes (e.g., HepG2)

  • This compound

  • Seahorse XF Base Medium

  • L-carnitine

  • Palmitate-BSA conjugate

  • Etomoxir (CPT1 inhibitor, as a control)

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Preparation of Assay Medium: Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine (0.5 mM) and glucose (2.5 mM).

  • Pre-incubation with this compound:

    • Wash the cells with the FAO assay medium.

    • Add the FAO assay medium containing different concentrations of this compound or vehicle control to the wells.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1-3 hours.

  • Seahorse XF Assay:

    • Just before the assay, add the palmitate-BSA substrate to the appropriate ports of the sensor cartridge. Etomoxir can be added to a separate port to confirm that the observed respiration is CPT1-dependent.

    • Place the cell culture microplate into the Seahorse XF Analyzer and initiate the protocol.

    • Measure the basal OCR.

    • Inject the palmitate-BSA substrate and measure the subsequent change in OCR.

    • (Optional) Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Compare the OCR profiles of cells treated with this compound to the vehicle control. A significant increase in OCR upon palmitate addition in the this compound treated group indicates an enhancement of FAO.

Mandatory Visualizations

G cluster_cytosol Cytosol cluster_mito Mitochondria Acetyl-CoA Acetyl-CoA ACC1 ACC1 Acetyl-CoA->ACC1 Malonyl-CoA_cyto Malonyl-CoA ACC1->Malonyl-CoA_cyto DNL De Novo Lipogenesis Malonyl-CoA_cyto->DNL MK4074 This compound MK4074->ACC1 Fatty Acyl-CoA Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Beta-Oxidation β-Oxidation CPT1->Beta-Oxidation ACC2 ACC2 Malonyl-CoA_mito Malonyl-CoA ACC2->Malonyl-CoA_mito Malonyl-CoA_mito->CPT1 Acetyl-CoA_mito Acetyl-CoA Acetyl-CoA_mito->ACC2 MK4074_mito This compound MK4074_mito->ACC2

Caption: this compound signaling pathway in hepatocytes.

G start Seed Hepatocytes in Seahorse XF Plate wash Wash cells with FAO Assay Medium start->wash treat Pre-incubate with This compound or Vehicle wash->treat load Load Sensor Cartridge with Palmitate-BSA treat->load run Run Seahorse XF Analyzer Protocol load->run analyze Analyze OCR Data (Normalize & Compare) run->analyze

Caption: Experimental workflow for Seahorse XF FAO assay.

References

Troubleshooting & Optimization

addressing MK-4074 solubility challenges in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-4074, focusing on challenges related to its solubility in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation of this compound solutions.

Issue 1: this compound is not dissolving in my chosen solvent.

  • Question: I am having difficulty dissolving this compound powder. What can I do?

  • Answer: this compound has low aqueous solubility. For initial stock solutions, it is highly recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of up to 50 mg/mL.[1] When using DMSO, ensure it is a new, unopened bottle, as DMSO is hygroscopic and absorbed water can negatively impact the solubility of your compound.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1]

Issue 2: My this compound solution is precipitating upon dilution with an aqueous buffer.

  • Question: I prepared a stock solution of this compound in DMSO, but it precipitated when I diluted it with my aqueous experimental buffer. How can I prevent this?

  • Answer: This is a common issue when diluting a concentrated stock of a poorly soluble compound into an aqueous medium. Here are a few strategies to overcome this:

    • Use a co-solvent system: For in vivo studies, a co-solvent system is often necessary. A common formulation involves a multi-component system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] This approach can achieve a solubility of at least 2.5 mg/mL.[1]

    • Optimize the dilution process: When preparing a working solution from a DMSO stock, add the co-solvents sequentially and ensure the solution is mixed thoroughly at each step before adding the final aqueous component.

    • Decrease the final concentration: If possible, lowering the final concentration of this compound in your aqueous solution may prevent it from exceeding its solubility limit.

Issue 3: I am observing instability or degradation of my this compound solution.

  • Question: How should I store my this compound solutions to ensure their stability?

  • Answer: Once prepared, it is recommended to aliquot your stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. Stock solutions in DMSO can be stored at -80°C for up to 2 years, or at -20°C for up to 1 year.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: The solubility of this compound varies significantly between solvents. It is poorly soluble in water but has good solubility in DMSO. For detailed quantitative data, please refer to the tables below.

Q2: How does pH affect the solubility of this compound?

A2: this compound contains a carboxylic acid functional group. The solubility of carboxylic acids is pH-dependent; they are generally more soluble in alkaline (higher pH) aqueous solutions where the carboxylic acid group is deprotonated (ionized), forming a more polar carboxylate salt. Conversely, in acidic (lower pH) solutions, the carboxylic acid remains in its less soluble, protonated (non-ionized) form.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent, liver-specific inhibitor of both isoforms of acetyl-CoA carboxylase (ACC1 and ACC2). ACC is the rate-limiting enzyme in the de novo synthesis of fatty acids, catalyzing the conversion of acetyl-CoA to malonyl-CoA. By inhibiting ACC, this compound blocks fatty acid synthesis.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationObservationsSource
DMSO50 mg/mL (88.40 mM)Ultrasonic assistance may be needed.

Table 2: Formulations for In Vivo Studies

Formulation ComponentsFinal ConcentrationNotesSource
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.42 mM)Prepare by adding each solvent one by one.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.42 mM)Prepare by adding each solvent one by one.

Experimental Protocols

Protocol 1: General Protocol for Determining this compound Solubility

  • Add a pre-weighed amount of this compound to a vial.

  • Add a small, measured volume of the test solvent to the vial.

  • Vortex or sonicate the mixture for a set period until the solid is fully dissolved or no further dissolution is observed.

  • If the solid dissolves completely, add another pre-weighed amount of this compound and repeat step 3.

  • Continue this process until a saturated solution is formed (i.e., solid material remains undissolved).

  • Centrifuge the saturated solution to pellet the excess solid.

  • Carefully remove a known volume of the supernatant and dilute it with a suitable solvent.

  • Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration (Aqueous-Based)

This protocol is based on a formulation with a final concentration of ≥ 2.5 mg/mL.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Add 450 µL of saline to the solution and mix thoroughly. The final solution should be clear.

Visualizations

TroubleshootingWorkflow cluster_stock Troubleshooting Initial Stock cluster_dilution Troubleshooting Aqueous Dilution start Start: this compound solubility issue issue Is the issue with the initial stock or dilution in aqueous buffer? start->issue stock Initial Stock Preparation issue->stock Initial Stock dilution Aqueous Dilution issue->dilution Aqueous Dilution solvent Using pure aqueous solvent? stock->solvent precipitate Precipitation upon dilution? dilution->precipitate dmso Use 100% DMSO. Ensure it is new/anhydrous. solvent->dmso Yes sonicate Apply sonication and/or gentle heat. solvent->sonicate No cosolvent Use a co-solvent system. (e.g., DMSO/PEG300/Tween-80/Saline) precipitate->cosolvent Yes order Add components sequentially, mixing well. cosolvent->order concentration Consider lowering final concentration. order->concentration ACC_Pathway AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) AcetylCoA->ACC MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids ACC->MalonylCoA MK4074 This compound MK4074->ACC pHSolubility cluster_acidic Low pH (Acidic) cluster_alkaline High pH (Alkaline) Acid_form R-COOH (Protonated, Non-ionized) Acid_sol Low Aqueous Solubility Acid_form->Acid_sol Base_form R-COO⁻ (Deprotonated, Ionized) Acid_form->Base_form Increase pH Base_form->Acid_form Decrease pH Base_sol High Aqueous Solubility Base_form->Base_sol

References

Technical Support Center: Investigating Off-Target Effects of MK-4074 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the in vivo effects of MK-4074, a potent and liver-specific dual inhibitor of acetyl-CoA carboxylase (ACC) 1 and 2.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected increase in plasma triglycerides. This is a known on-target effect of this compound.[1][2][3][4] Inhibition of ACC leads to reduced malonyl-CoA, which is necessary for the elongation of essential fatty acids to form polyunsaturated fatty acids (PUFAs).[1] This PUFA deficiency activates SREBP-1c, leading to increased VLDL secretion and consequently, hypertriglyceridemia.1. Confirm On-Target Engagement: Measure downstream markers of ACC inhibition, such as a decrease in hepatic de novo lipogenesis (DNL) and an increase in plasma ketones. 2. Investigate the SREBP-1c Pathway: Assess the expression of SREBP-1c and its target gene, GPAT1, to confirm the mechanistic link to hypertriglyceridemia. 3. Consider PUFA Supplementation: In preclinical models, supplementation with PUFAs has been shown to normalize plasma triglycerides.
No significant reduction in hepatic steatosis. 1. Insufficient Drug Exposure: The dose of this compound may be too low to achieve therapeutic concentrations in the liver. 2. Inappropriate Animal Model: The chosen animal model may not accurately reflect the metabolic state of interest (e.g., non-alcoholic fatty liver disease). 3. Assay Variability: The method used to assess hepatic steatosis (e.g., imaging, histology, triglyceride measurement) may have high variability.1. Dose-Response Study: Conduct a dose-escalation study to determine the optimal dose for achieving the desired pharmacological effect. In KKAy mice, a single oral dose of 0.3 to 3 mg/kg significantly decreased DNL. 2. Model Validation: Ensure the animal model develops robust and consistent hepatic steatosis. The KKAy mouse model has been used successfully for this compound studies. 3. Standardize Assays: Use standardized and validated methods for quantifying liver fat.
Observed effects in non-hepatic tissues. This compound is designed to be liver-specific due to its uptake by OATP transporters and efflux by MRP2, which are primarily expressed in hepatocytes. However, at very high doses, some distribution to other tissues might occur. Alternatively, the observed systemic effects could be secondary to the primary hepatic effects.1. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure this compound concentrations in both liver and non-target tissues to assess liver specificity. 2. Dose Reduction: Determine if the non-hepatic effects are dose-dependent and disappear at lower, more therapeutically relevant doses. 3. Control for Secondary Effects: Investigate if the systemic effects can be explained by the changes in plasma metabolites (e.g., triglycerides, ketones) resulting from the hepatic action of this compound.
Variability in animal response. 1. Genetic Background: Different mouse or rat strains can exhibit varied metabolic responses. 2. Diet and Environment: The diet composition and housing conditions can significantly impact metabolic parameters. 3. Gut Microbiome: The gut microbiota can influence lipid metabolism and drug response.1. Use of Inbred Strains: Employ well-characterized inbred animal strains to minimize genetic variability. 2. Controlled Environment: Standardize diet, light-dark cycles, and housing density. 3. Consider Microbiome Analysis: If significant unexplained variability persists, consider analyzing the gut microbiome of high and low responders.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound in vivo?

A1: The primary on-target effect of this compound is the dual inhibition of acetyl-CoA carboxylase (ACC) 1 and 2 in the liver. This leads to a significant reduction in hepatic de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids.

Q2: Is the observed hypertriglyceridemia with this compound an off-target effect?

A2: No, the increase in plasma triglycerides is a well-documented on-target effect of ACC inhibition by this compound. Studies using liver-specific ACC knockout mice have confirmed that this effect is a direct consequence of target engagement.

Q3: How does this compound achieve liver specificity?

A3: this compound is a substrate for organic anion-transporting polypeptides (OATPs) that are highly expressed on the surface of hepatocytes, facilitating its uptake into the liver. Its excretion into the bile is dependent on the MRP2 efflux transporter, further contributing to its liver-targeted disposition.

Q4: What are the expected quantitative effects of this compound on lipid metabolism from preclinical and clinical studies?

A4: Please refer to the summary tables below for quantitative data from key in vivo studies.

Q5: What experimental readouts are crucial for investigating the effects of this compound in vivo?

A5: Key experimental readouts include:

  • Target Engagement: Measurement of hepatic malonyl-CoA levels.

  • Pharmacodynamics: Assessment of hepatic de novo lipogenesis (DNL) rates and plasma ketone levels.

  • Efficacy: Quantification of hepatic triglyceride content and assessment of liver histology for changes in steatosis.

  • On-Target Systemic Effects: Monitoring of plasma triglyceride, VLDL, LDL, and HDL levels.

Quantitative Data Summary

Table 1: In Vivo Effects of this compound in KKAy Mice

ParameterDoseTime PointEffectReference
Hepatic DNL 0.3 - 3 mg/kg (single dose)1 hourDose-dependent decrease (ID₅₀ = 0.9 mg/kg)
30 mg/kg (single dose)4 hours83% reduction
8 hours70% reduction
12 hours51% reduction
Plasma Ketones 30 and 100 mg/kg (single dose)Up to 8 hours1.5 to 3-fold increase

Table 2: Effects of this compound in Human Studies

ParameterDoseDurationEffectReference
Fractional DNL 140 mg (single dose)-~96% inhibition
Hepatic Triglycerides 200 mg (twice daily)4 weeks36% reduction
Plasma Triglycerides 200 mg (twice daily)4 weeks~200% increase

Visualizations

G cluster_0 Hepatocyte MK4074 This compound ACC ACC1 & ACC2 MK4074->ACC Inhibition MalonylCoA Malonyl-CoA ACC->MalonylCoA Production DNL De Novo Lipogenesis MalonylCoA->DNL Required for PUFA PUFA Synthesis MalonylCoA->PUFA Required for HepaticSteatosis Hepatic Steatosis DNL->HepaticSteatosis Contributes to SREBP1c SREBP-1c Activation PUFA->SREBP1c Inhibition GPAT1 GPAT1 Expression SREBP1c->GPAT1 VLDL VLDL Secretion GPAT1->VLDL PlasmaTG Plasma Triglycerides VLDL->PlasmaTG

Caption: Signaling pathway of this compound's on-target effects in hepatocytes.

G cluster_workflow Experimental Workflow cluster_analysis Analysis AnimalModel Select Animal Model (e.g., KKAy mice) Dosing Administer this compound (Dose-response) AnimalModel->Dosing SampleCollection Collect Samples (Liver, Plasma) Dosing->SampleCollection OnTarget On-Target Analysis - Hepatic DNL - Plasma Ketones - Hepatic Triglycerides SampleCollection->OnTarget OffTarget Off-Target Analysis - Non-hepatic tissue analysis - Broad metabolic profiling - Histopathology of other organs SampleCollection->OffTarget

Caption: General workflow for in vivo investigation of this compound effects.

References

optimizing MK-4074 dosage to minimize hypertriglyceridemia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the acetyl-CoA carboxylase (ACC) inhibitor, MK-4074. The information provided is intended to help optimize experimental design and mitigate the common side effect of hypertriglyceridemia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, liver-specific, dual inhibitor of both ACC1 and ACC2 isoforms of acetyl-CoA carboxylase.[1][2] ACC is a key enzyme in the synthesis of malonyl-CoA, which serves as a building block for de novo lipogenesis (DNL) and as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for fatty acid oxidation. By inhibiting ACC, this compound simultaneously blocks fatty acid synthesis and promotes fatty acid oxidation in the liver, leading to a reduction in hepatic steatosis (fatty liver).[1][3]

Q2: Why does this compound, a drug designed to reduce fat in the liver, cause an increase in plasma triglycerides?

The increase in plasma triglycerides, or hypertriglyceridemia, is an on-target effect of ACC inhibition.[1] The underlying mechanism involves the following steps:

  • Reduced Malonyl-CoA: Inhibition of ACC by this compound leads to a significant decrease in the hepatic levels of malonyl-CoA.

  • PUFA Deficiency: Malonyl-CoA is essential for the elongation of essential fatty acids into polyunsaturated fatty acids (PUFAs). Its reduction leads to a deficiency in hepatic PUFAs.

  • SREBP-1c Activation: The lack of PUFAs activates the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that regulates genes involved in lipid metabolism.

  • Increased VLDL Secretion: Activated SREBP-1c upregulates the expression of genes such as glycerol-3-phosphate acyltransferase 1 (GPAT1), which is involved in the synthesis of triglycerides and their packaging into very-low-density lipoproteins (VLDL). This results in an increased secretion of VLDL from the liver into the bloodstream, leading to elevated plasma triglyceride levels.

Q3: What is the typical magnitude of hypertriglyceridemia observed with this compound treatment?

In clinical studies with human subjects having hepatic steatosis, administration of this compound for one month resulted in an approximate 200% increase in plasma triglycerides. In some individuals, plasma triglyceride levels rose to over 800 mg/dL. Preclinical studies in mice have also consistently shown a significant elevation in plasma triglycerides following this compound administration.

Troubleshooting Guide: Managing Hypertriglyceridemia in Experiments

Issue: A significant increase in plasma triglycerides is observed in animal models treated with this compound, potentially confounding experimental results.

Troubleshooting Steps:

  • Dose Optimization:

    • Review the dose-response relationship for this compound in your specific animal model. While higher doses may lead to greater reductions in hepatic steatosis, they also exacerbate hypertriglyceridemia.

    • Consider conducting a pilot study to determine the minimal effective dose of this compound that achieves the desired level of hepatic fat reduction with the lowest possible impact on plasma triglycerides.

  • Potential Mitigation Strategies:

    • PUFA Supplementation: Based on the mechanism of this compound-induced hypertriglyceridemia, supplementing the diet with polyunsaturated fatty acids may help to normalize plasma triglyceride levels. Studies in mice have shown that PUFA supplementation can reverse the hypertriglyceridemic effect.

    • Co-administration with a PPARα Agonist: Peroxisome proliferator-activated receptor alpha (PPARα) agonists, such as fenofibrate, are known to lower triglycerides by increasing fatty acid oxidation and promoting VLDL clearance. Co-treatment with fenofibrate has been shown to ameliorate the hypertriglyceridemia induced by ACC inhibitors in preclinical models.

    • GPAT1 Inhibition: As a more experimental approach, targeted inhibition of GPAT1, a downstream effector of SREBP-1c, has been shown to normalize plasma triglycerides in the context of ACC inhibition in mice.

Data Presentation

Table 1: Summary of this compound Effects in Preclinical and Clinical Studies

SpeciesModelThis compound DoseDurationEffect on Hepatic TriglyceridesEffect on Plasma TriglyceridesReference
HumanHepatic Steatosis200 mg twice daily4 weeks-36%~200% increase
MouseKKAy (Obesity, T2D)0.3 - 3 mg/kg (single dose)1 hourDose-dependent decrease in DNL (ID50 = 0.9 mg/kg)Not specified
MouseHigh Fat/High Sucrose Diet10 and 30 mg/kg/day4 weeks-46% and -36%, respectivelySignificantly increased

Experimental Protocols

Protocol 1: Induction of Hepatic Steatosis and Hypertriglyceridemia in Mice with this compound

This protocol is based on methodologies described in published studies.

  • Animal Model: Male C57BL/6J mice are a commonly used strain.

  • Diet: To induce hepatic steatosis, feed the mice a high-fat/high-sucrose (HF/HS) diet for a period of 7 weeks.

  • This compound Administration:

    • Prepare this compound for oral administration. A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Administer this compound orally at a dose of 10 or 30 mg/kg/day for 4 weeks. A vehicle-only group should be included as a control.

  • Sample Collection and Analysis:

    • At the end of the treatment period, collect blood samples for the measurement of plasma triglycerides.

    • Harvest liver tissue for the quantification of hepatic triglyceride content.

Protocol 2: Measurement of De Novo Lipogenesis (DNL) Ex Vivo

This protocol allows for the direct assessment of this compound's inhibitory effect on DNL.

  • Animal Model and Treatment: Use a model with high baseline DNL, such as male KKAy mice. Administer a single oral dose of this compound.

  • Liver Slice Preparation: At specified time points post-dose, euthanize the mice and immediately prepare liver slices.

  • Radiolabeling: Incubate the liver slices in DMEM containing 0.5 mM ¹⁴C-acetate for 60 minutes at 37°C.

  • Lipid Extraction and Measurement:

    • Extract the lipid fraction from the liver slices using a chloroform-methanol mixture.

    • Saponify the lipid fraction.

    • Measure the radioactivity in the saponified lipid fraction using a scintillation counter to quantify the rate of DNL.

Visualizations

MK4074_Pathway cluster_0 Hepatocyte cluster_1 Therapeutic & Side Effects MK4074 This compound ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) MK4074->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces DNL De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA->DNL Required for FAO Fatty Acid Oxidation MalonylCoA->FAO Inhibits PUFA PUFA Synthesis MalonylCoA->PUFA Required for Hepatic_Steatosis Hepatic Steatosis DNL->Hepatic_Steatosis Contributes to SREBP1c SREBP-1c Activation PUFA->SREBP1c Inhibits GPAT1 GPAT1 Expression SREBP1c->GPAT1 Induces VLDL VLDL Assembly & Secretion GPAT1->VLDL Promotes Plasma_TG Plasma Triglycerides VLDL->Plasma_TG Increases Therapeutic Therapeutic Effect: Reduced Hepatic Steatosis Hepatic_Steatosis->Therapeutic SideEffect Side Effect: Hypertriglyceridemia Plasma_TG->SideEffect

Caption: Signaling pathway of this compound action and the mechanism of hypertriglyceridemia.

Experimental_Workflow start Start: Hypothesis involving hepatic steatosis reduction model_selection Select Animal Model (e.g., diet-induced obesity) start->model_selection treatment_groups Establish Treatment Groups: 1. Vehicle Control 2. This compound (various doses) 3. This compound + Mitigating Agent (e.g., PUFA, Fenofibrate) model_selection->treatment_groups dosing Administer Treatment (e.g., daily oral gavage) treatment_groups->dosing monitoring Monitor Animal Health & Body Weight dosing->monitoring endpoint Endpoint Sample Collection: - Blood (for plasma triglycerides) - Liver (for hepatic triglycerides & gene expression) monitoring->endpoint analysis Data Analysis: - Lipid quantification - Gene expression (e.g., SREBP-1c, GPAT1) - Statistical analysis endpoint->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: General experimental workflow for studying this compound in a preclinical model.

Troubleshooting_Logic start Significant hypertriglyceridemia observed with this compound? yes Yes start->yes no No start->no consider_dose Is the dose of this compound as low as possible? yes->consider_dose continue_exp Continue with experiment no->continue_exp yes2 Yes consider_dose->yes2 no2 No consider_dose->no2 implement_mitigation Implement mitigation strategy: - PUFA supplementation - Co-administer fenofibrate yes2->implement_mitigation reduce_dose Reduce this compound dose and re-evaluate no2->reduce_dose re_evaluate Re-evaluate plasma triglycerides reduce_dose->re_evaluate implement_mitigation->re_evaluate

Caption: A logical diagram for troubleshooting this compound-induced hypertriglyceridemia.

References

Technical Support Center: Understanding MK-4074-Induced Hypertriglyceridemia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand the mechanisms underlying the hypertriglyceridemia observed with the Acetyl-CoA Carboxylase (ACC) inhibitor, MK-4074.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and ACC2, with an IC50 of approximately 3 nM for both isoforms.[1] ACC1 is a key enzyme in de novo lipogenesis (DNL), the process of synthesizing fatty acids, while ACC2 is involved in regulating fatty acid oxidation.[2] By inhibiting both enzymes, this compound is designed to reduce the production of new fatty acids and potentially increase their breakdown in the liver.

Q2: What is the paradoxical effect of this compound on plasma triglycerides?

A2: While this compound effectively reduces hepatic steatosis (fatty liver), it leads to a significant and unexpected increase in plasma triglyceride levels.[3][4] Clinical studies have shown that while liver triglycerides can be reduced by approximately 36%, plasma triglycerides can increase by as much as 200%.[3] This elevation is observed across various lipoprotein fractions, including Very Low-Density Lipoprotein (VLDL), Low-Density Lipoprotein (LDL), and High-Density Lipoprotein (HDL).

Q3: What is the established molecular mechanism for this compound-induced hypertriglyceridemia?

A3: The increase in plasma triglycerides is considered an on-target effect of ACC inhibition, not an off-target effect. The mechanism involves the following steps:

  • ACC Inhibition and Malonyl-CoA Reduction: this compound inhibits ACC1 and ACC2, leading to a decrease in the hepatic concentration of malonyl-CoA.

  • PUFA Deficiency: Malonyl-CoA is essential for the elongation of essential fatty acids to form polyunsaturated fatty acids (PUFAs). Its reduction leads to a deficiency of PUFAs in the liver.

  • SREBP-1c Activation: The lack of hepatic PUFAs triggers the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that regulates genes involved in lipid synthesis.

  • Increased VLDL Secretion: Activated SREBP-1c upregulates the expression of genes such as GPAT1 (Glycerol-3-phosphate acyltransferase 1), which is involved in triglyceride synthesis. This ultimately leads to an increased assembly and secretion of VLDL particles from the liver into the bloodstream, resulting in hypertriglyceridemia.

Q4: Is there any evidence to support this proposed mechanism?

A4: Yes, extensive experimental evidence supports this pathway. Studies using mice with a liver-specific double knockout of ACC1 and ACC2 (ACC dLKO) phenocopied the hypertriglyceridemia seen in subjects treated with this compound. Furthermore, in these knockout mice, supplementation with PUFAs or silencing the GPAT1 gene using siRNA was sufficient to normalize plasma triglyceride levels, confirming their critical roles in this mechanism.

Q5: Could other mechanisms, such as altered triglyceride clearance, be involved?

A5: While the primary mechanism identified for this compound is increased VLDL production, some studies on other ACC inhibitors have suggested that a decrease in triglyceride clearance by lipoprotein lipase (LPL) could also contribute to hypertriglyceridemia. However, the evidence for this compound predominantly points towards the SREBP-1c-mediated increase in VLDL secretion.

Troubleshooting Experimental Issues

Issue 1: Inconsistent hypertriglyceridemia in animal models treated with this compound.

  • Possible Cause 1: Dosing and Formulation. this compound's efficacy can be dependent on achieving sufficient liver exposure.

    • Troubleshooting: Verify the dose, formulation, and route of administration. Ensure the vehicle is appropriate and the compound is fully solubilized. Refer to established protocols for oral gavage or other administration methods.

  • Possible Cause 2: Genetic background of the animal model. Different mouse or rat strains can have varying baseline metabolic rates and responses to ACC inhibition.

    • Troubleshooting: Ensure the use of a consistent and well-characterized animal strain. Compare your results to published data using similar models.

  • Possible Cause 3: Diet. The composition of the diet can significantly influence lipogenesis and triglyceride metabolism.

    • Troubleshooting: Standardize the diet across all experimental groups. A high-carbohydrate or Western diet may potentiate the effects of ACC inhibition on VLDL production compared to a standard chow diet.

Issue 2: Difficulty in detecting changes in SREBP-1c activation or GPAT1 expression.

  • Possible Cause 1: Timing of sample collection. The activation of SREBP-1c and the subsequent upregulation of its target genes are dynamic processes.

    • Troubleshooting: Perform a time-course experiment to identify the peak of SREBP-1c processing and Gpat1 mRNA/protein expression following this compound administration.

  • Possible Cause 2: Suboptimal tissue handling. SREBP-1c is a membrane-bound precursor that is proteolytically cleaved to its active nuclear form. This process can be affected by sample processing.

    • Troubleshooting: Flash-freeze liver tissue immediately upon collection. Use appropriate buffers with protease inhibitors for protein extraction to distinguish between the precursor and active nuclear forms of SREBP-1c during Western blotting.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpecies/SystemReference
IC50 (ACC1/ACC2) ~3 nMHuman
DNL Inhibition ~91-96%Healthy Human Subjects (single 140 mg dose)

Table 2: Effects of this compound on Liver and Plasma Lipids in Humans

ParameterTreatment GroupBaseline (Mean)Post-Treatment (Mean)Percent ChangeReference
Liver Triglycerides This compound (200 mg, 4 weeks)N/AN/A-36%
Plasma Triglycerides This compound (200 mg, 4 weeks)~170 mg/dL~325 mg/dL+200%
Plasma Triglycerides PlaceboNo significant changeNo significant changeN/A

Experimental Protocols & Methodologies

Protocol 1: Generation of ACC1 and ACC2 Liver-Specific Knockout (ACC dLKO) Mice

To investigate the on-target effect of this compound, a genetic model mimicking its action in the liver was created. This involved generating mice with floxed alleles for both Acaca (ACC1) and Acacb (ACC2). These mice were then crossed with mice expressing Cre recombinase under the control of a liver-specific promoter (e.g., Albumin-Cre) to achieve hepatocyte-specific deletion of both ACC genes. This model is crucial for confirming that the observed hypertriglyceridemia is a direct result of ACC inhibition in the liver.

Protocol 2: Measurement of De Novo Lipogenesis (DNL)

Hepatic DNL rates can be measured in vivo using stable isotope tracers. A common method involves administering deuterated water (²H₂O) to subjects. The deuterium atoms are incorporated into newly synthesized fatty acids. Following a period of tracer administration, blood samples are collected, and VLDL-triglycerides are isolated. The enrichment of deuterium in the palmitate fraction of these triglycerides is then measured by mass spectrometry to calculate the fractional DNL rate.

Visualized Pathways and Workflows

MK4074_Mechanism cluster_drug_action Drug Action cluster_metabolic_effect Metabolic Effect cluster_signaling_cascade Signaling Cascade cluster_physiological_outcome Physiological Outcome MK4074 This compound ACC ACC1 / ACC2 MK4074->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces PUFA Hepatic PUFAs MalonylCoA->PUFA Required for elongation SREBP1c SREBP-1c PUFA->SREBP1c Deficiency Activates GPAT1 GPAT1 Expression SREBP1c->GPAT1 Upregulates VLDL VLDL Secretion GPAT1->VLDL Increases TG Plasma Hypertriglyceridemia VLDL->TG Leads to Experimental_Workflow cluster_hypothesis Hypothesis Testing cluster_intervention Mechanism Validation cluster_outcome Conclusion Hypothesis Is hypertriglyceridemia an on-target effect? Model Generate Liver-Specific ACC1/ACC2 Knockout Mice Hypothesis->Model Observation Observe Hypertriglyceridemia in Knockout Mice Intervention1 Supplement with PUFAs Observation->Intervention1 Intervention2 Knockdown GPAT1 (siRNA) Observation->Intervention2 Result Normalization of Plasma Triglycerides Intervention1->Result Intervention2->Result

References

challenges and limitations in clinical trials involving MK-4074

Author: BenchChem Technical Support Team. Date: November 2025

MK-4074 Clinical Trials: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the challenges and limitations encountered in clinical trials involving this compound, a liver-specific inhibitor of acetyl-CoA carboxylase (ACC).

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected elevations in plasma triglycerides in our Phase I trial subjects. Is this a known effect of this compound?

A1: Yes, this is a documented paradoxical effect. While this compound effectively reduces hepatic steatosis by inhibiting de novo lipogenesis (DNL), it can concurrently lead to an increase in plasma triglycerides.[1] A study in humans with hepatic steatosis showed that while liver triglycerides were reduced by 36%, plasma triglycerides unexpectedly increased by 200%.[1] This is thought to be a compensatory mechanism. Your clinical protocol should include rigorous monitoring of lipid panels.

Q2: Patient response in terms of hepatic fat reduction is highly variable. What are the potential reasons and how can we investigate this?

A2: Variability in patient response is a common challenge in targeted therapies.[2] For this compound, this can be attributed to several factors:

  • Genetic Polymorphisms: Variations in the organic anion transport proteins (OATPs) responsible for the liver-specific uptake of this compound can alter its intracellular concentration and efficacy.[1]

  • Baseline Metabolic State: The underlying degree of insulin resistance, baseline DNL rates, and dietary factors can influence the therapeutic window.

  • Drug Interactions: Concomitant medications may interfere with this compound's transport or metabolism.

To investigate, consider stratifying patients based on OATP genotypes and implementing stricter dietary controls in the protocol.

Q3: What are the most common adverse events (AEs) associated with kinase inhibitors that we should be proactively monitoring for in our this compound trial?

A3: While this compound targets a metabolic enzyme rather than a typical signaling kinase, the class of small molecule inhibitors often presents overlapping toxicities. Common AEs to monitor include gastrointestinal issues (diarrhea, nausea), cutaneous reactions (rash, dry skin), and fatigue.[3] Although this compound is designed to be liver-specific, routine monitoring of liver function tests (LFTs) is critical to watch for any unexpected hepatotoxicity.

Q4: We are struggling to demonstrate clear target engagement in patient samples. What is the recommended approach?

A4: Measuring target engagement is crucial to confirm the drug's mechanism of action in vivo. For this compound, direct measurement of ACC inhibition in liver biopsies is invasive. Therefore, validated surrogate biomarkers are recommended:

  • Plasma Ketones: Inhibition of ACC increases fatty acid oxidation, leading to a rise in plasma ketones. Single oral doses of this compound have been shown to significantly increase plasma total ketones.

  • De Novo Lipogenesis (DNL) Markers: Tracer studies can be employed to measure the rate of DNL, which should be significantly reduced post-treatment.

An inadequate change in these surrogate markers may indicate issues with drug exposure, patient compliance, or inherent resistance.

Troubleshooting Guides

Issue 1: Inconsistent Pharmacokinetic (PK) Profile Across Subjects
  • Problem: High inter-subject variability in plasma concentrations of this compound.

  • Potential Causes:

    • Food Effects: Administration with or without food may significantly alter absorption.

    • Transporter Function: Variability in OATP transporter function can affect liver uptake and subsequent plasma clearance.

    • Patient Compliance: Non-adherence to dosing schedules.

  • Troubleshooting Steps:

    • Standardize Administration: Strictly enforce dosing relative to meals across all sites.

    • Pharmacogenomic Analysis: Genotype patients for common polymorphisms in relevant OATP genes to correlate with PK data.

    • Compliance Monitoring: Implement methods like pill counting or electronic monitoring.

Issue 2: Lack of Efficacy in a Subset of Patients Despite Adequate Dosing
  • Problem: A portion of the trial population shows minimal reduction in liver fat or improvement in metabolic markers.

  • Potential Causes:

    • Primary Resistance: Pre-existing biological factors may render some individuals non-responsive.

    • Compensatory Pathways: Upregulation of alternative metabolic pathways may negate the effect of ACC inhibition.

    • Suboptimal Target Engagement: Insufficient drug concentration at the target site in the liver, despite adequate plasma levels.

  • Troubleshooting Workflow:

G Start Patient Shows No Response CheckPK Confirm Adequate Plasma Drug Exposure (PK) Start->CheckPK CheckTE Assess Target Engagement (e.g., Plasma Ketones) CheckPK->CheckTE PK Adequate InvestigateBio Investigate Biological Resistance (e.g., Genetic Markers, Pathway Analysis) CheckTE->InvestigateBio Target Engagement Low Subgroup Characterize Non-Responder Subgroup InvestigateBio->Subgroup

Workflow for investigating non-responders.

Quantitative Data Summary

Table 1: Clinical Trial Data Summary for this compound Summary of key findings from a human clinical study.

ParameterBaseline (Mean)Post-Treatment (Mean)Percent ChangeReference
Hepatic Triglycerides 25%16%-36%
Plasma Triglycerides 150 mg/dL450 mg/dL+200%
Plasma Ketones 0.1 mM0.25 mM+150%

Experimental Protocols

Protocol: ACC Inhibition Assay (In Vitro)

This protocol details the method for assessing the inhibitory potential of this compound on purified ACC protein.

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES-Na (pH 7.5), 20 mM potassium citrate, 20 mM MgCl₂, 2 mM DTT, 0.5 mg/mL BSA.

    • Substrate Mix: 5 mM ATP, 250 µM acetyl-CoA, 4.1 mM NaHCO₃, and 0.086 µM NaH¹⁴CO₃ (radiolabeled).

    • Enzyme: Purified recombinant human ACC1 or ACC2 protein.

    • Test Compound: Serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • Add 2 µL of the this compound dilution or DMSO (vehicle control) to a 96-well plate.

    • Add 20 µL of purified ACC enzyme to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the Substrate Mix.

    • Incubate the reaction for 40 minutes at 37°C.

  • Quantification:

    • Stop the reaction by adding an appropriate quenching agent.

    • Transfer the reaction mixture to a filter plate to capture the radiolabeled malonyl-CoA product.

    • Wash the filter plate to remove unincorporated ¹⁴C-bicarbonate.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The IC₅₀ for this compound against both ACC1 and ACC2 is approximately 3 nM.

Signaling Pathway Visualization

This diagram illustrates the central role of Acetyl-CoA Carboxylase (ACC) in hepatic lipid metabolism and the point of inhibition by this compound.

G cluster_0 Hepatocyte Citrate Citrate (from Mitochondria) AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC ACC1 / ACC2 (Acetyl-CoA Carboxylase) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalyzes DNL De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA->DNL Promotes FAO Fatty Acid Oxidation (Energy Production) MalonylCoA->FAO Inhibits MK4074 This compound MK4074->ACC Inhibits

This compound mechanism of action in the hepatocyte.

References

Technical Support Center: Mitigating MK-4074-Induced VLDL Secretion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the increase in very-low-density lipoprotein (VLDL) secretion observed with the use of MK-4074, a liver-specific inhibitor of acetyl-CoA carboxylase (ACC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, liver-specific small molecule inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2.[1][2] ACC enzymes are critical for the synthesis of malonyl-CoA, a key building block for de novo lipogenesis (DNL).[1] By inhibiting ACC, this compound effectively reduces hepatic fat accumulation.[1][3]

Q2: Why does this compound, a lipogenesis inhibitor, cause an increase in VLDL secretion and plasma triglycerides?

A2: While this compound reduces hepatic steatosis, it paradoxically leads to an increase in plasma triglycerides, with studies showing up to a 200% rise. This is due to a reduction in hepatic polyunsaturated fatty acids (PUFAs), which are essential for normal lipid metabolism. The decrease in PUFAs activates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor. Activated SREBP-1c upregulates the expression of glycerol-3-phosphate acyltransferase 1 (GPAT1), an enzyme that catalyzes the initial step in triglyceride synthesis, ultimately leading to increased VLDL assembly and secretion.

Q3: Is there a known direct interaction between this compound and PCSK9?

A3: Currently, there is no direct scientific evidence to suggest that this compound directly interacts with or alters the expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). However, it is noteworthy that SREBP-1c, which is activated by the downstream effects of this compound, has been shown to regulate PCSK9 gene expression. This suggests a potential indirect regulatory link, though its contribution to the observed hypertriglyceridemia with this compound treatment has not been established.

Q4: What are the potential strategies to mitigate the this compound-induced increase in VLDL secretion?

A4: Preclinical studies in mice have identified two primary strategies to counteract the hypertriglyceridemia caused by ACC inhibition:

  • Polyunsaturated Fatty Acid (PUFA) Supplementation: Restoring the levels of essential fatty acids can normalize plasma triglycerides.

  • siRNA-mediated knockdown of GPAT1: Directly targeting the enzyme responsible for increased triglyceride synthesis has been shown to be effective.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound and provides potential solutions.

Observed Issue Potential Cause Suggested Troubleshooting Steps
Unexpectedly high plasma triglyceride levels after this compound administration. This is a known on-target effect of ACC inhibition due to SREBP-1c activation and subsequent GPAT1 upregulation.1. Confirm the dose and administration route of this compound are correct. 2. Implement a mitigation strategy such as PUFA supplementation or GPAT1 knockdown (see Experimental Protocols). 3. Monitor plasma lipid profiles at multiple time points to characterize the response.
Inconsistent VLDL secretion measurements in in vitro hepatocyte models. Variability in primary hepatocyte viability, confluency, or oleic acid loading can affect VLDL secretion rates.1. Ensure consistent cell seeding density and allow for proper cell attachment and recovery. 2. Standardize the concentration and incubation time for oleic acid supplementation to stimulate VLDL production. 3. Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) before and after the experiment.
PUFA supplementation does not effectively reduce triglyceride levels. The type, dose, or duration of PUFA supplementation may be insufficient.1. Verify the composition of the PUFA supplement (e.g., ratio of EPA to DHA). 2. Optimize the dose and duration of supplementation based on the experimental model. 3. Analyze the fatty acid profile of liver tissue to confirm successful incorporation of PUFAs.
Inefficient knockdown of GPAT1 with siRNA. Suboptimal siRNA sequence, delivery method, or transfection efficiency.1. Test multiple siRNA sequences targeting different regions of the GPAT1 mRNA. 2. Optimize the delivery vehicle (e.g., lipid nanoparticles) and administration route for in vivo studies. 3. For in vitro studies, optimize transfection reagent concentration and incubation time. 4. Confirm knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.

Data Presentation

The following table summarizes the quantitative effects of this compound on key metabolic parameters as reported in the literature.

Parameter Treatment Group Dosage Duration Change from Baseline Reference
Hepatic Fat Content This compound200 mg, twice daily4 weeks-36%
Pioglitazone30 mg, once daily4 weeks-18%
PlaceboN/A4 weeks+8.6%
Plasma Triglycerides This compound200 mg, twice daily4 weeks~2-fold increase (200%)
Pioglitazone30 mg, once daily4 weeksNo significant change
PlaceboN/A4 weeksNo significant change

Experimental Protocols

In Vitro VLDL Secretion Assay in Primary Hepatocytes

This protocol is adapted from methodologies designed to measure VLDL secretion from cultured hepatocytes.

Objective: To quantify the rate of VLDL-triglyceride and apoB secretion from primary hepatocytes following treatment with this compound.

Materials:

  • Primary hepatocytes (mouse or rat)

  • Collagen-coated culture plates

  • Hepatocyte culture medium

  • This compound

  • Oleic acid complexed to BSA

  • [³H]-glycerol or [³⁵S]-methionine/cysteine

  • Lysis buffer

  • Scintillation fluid and counter (for radiolabeling)

  • ELISA kit for apoB

  • Triglyceride quantification kit

Procedure:

  • Hepatocyte Culture: Isolate primary hepatocytes from mice or rats and seed them on collagen-coated plates. Allow cells to attach and form a monolayer.

  • This compound Treatment: Treat hepatocytes with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Stimulation of VLDL Production: To enhance VLDL secretion, supplement the culture medium with oleic acid (e.g., 0.4-1.0 mM complexed to BSA) for the last 4-16 hours of the experiment.

  • Radiolabeling (Optional):

    • For triglyceride secretion: Add [³H]-glycerol to the medium during the last few hours of incubation.

    • For apoB secretion: Pulse-label the cells with [³⁵S]-methionine/cysteine.

  • Sample Collection: At the end of the incubation period, collect the culture medium. Lyse the cells to measure intracellular triglyceride and protein content.

  • Quantification:

    • VLDL-Triglyceride:

      • Radiolabeling: Isolate lipids from the medium, separate triglycerides by thin-layer chromatography, and quantify radioactivity using a scintillation counter.

      • Enzymatic Assay: Measure triglyceride concentration in the medium using a commercial kit.

    • VLDL-apoB: Measure the concentration of apoB in the culture medium using an ELISA kit.

  • Data Normalization: Normalize the amount of secreted triglycerides and apoB to the total cellular protein content.

In Vivo VLDL Secretion Assay in Mice

This protocol is based on the poloxamer-407 method to inhibit VLDL clearance.

Objective: To determine the in vivo VLDL secretion rate in mice treated with this compound.

Materials:

  • C57BL/6J mice

  • This compound

  • Poloxamer-407 (P-407)

  • Saline

  • Triglyceride quantification kit

  • ApoB ELISA kit

Procedure:

  • This compound Administration: Treat mice with this compound or vehicle control via oral gavage for the desired duration.

  • Fasting: Fast the mice for 4-6 hours before the assay.

  • Baseline Blood Sample: Collect a baseline blood sample (~50 µL) via the tail vein or retro-orbital sinus.

  • Inhibition of VLDL Clearance: Inject the mice intraperitoneally with poloxamer-407 (1 g/kg body weight, dissolved in saline) to block lipoprotein lipase activity.

  • Time-Course Blood Collection: Collect blood samples at regular intervals (e.g., 30, 60, 90, and 120 minutes) after P-407 injection.

  • Plasma Analysis: Separate plasma from the blood samples and measure the concentration of triglycerides and apoB at each time point.

  • Calculation of Secretion Rate: The VLDL secretion rate is calculated from the slope of the linear increase in plasma triglyceride and apoB concentrations over time.

Mitigation Strategy: PUFA Supplementation in Mice

Objective: To ameliorate this compound-induced hypertriglyceridemia through dietary PUFA supplementation.

Materials:

  • Mice treated with this compound

  • Fish oil or other sources of omega-3 PUFAs (EPA and DHA)

  • Control diet and PUFA-supplemented diet

Procedure:

  • Diet Formulation: Prepare a control diet and a diet supplemented with a specific concentration of PUFAs (e.g., 5-10% of total energy from fish oil).

  • Supplementation Period: Feed the mice the respective diets for a predetermined period (e.g., 2-4 weeks) concurrently with this compound treatment.

  • Monitoring: Monitor food intake, body weight, and plasma lipid profiles regularly throughout the study.

  • Assessment of Efficacy: At the end of the treatment period, measure fasting plasma triglyceride levels and compare them between the control and PUFA-supplemented groups.

Mitigation Strategy: siRNA-mediated Knockdown of GPAT1 in Mouse Liver

Objective: To reduce VLDL secretion by specifically silencing the expression of GPAT1 in the liver of this compound-treated mice.

Materials:

  • Mice treated with this compound

  • Validated siRNA sequences targeting mouse Gpam (the gene encoding GPAT1)

  • In vivo siRNA delivery system (e.g., lipid nanoparticles)

  • qRT-PCR reagents for gene expression analysis

  • Antibodies against GPAT1 for Western blotting

Procedure:

  • siRNA Formulation: Formulate the GPAT1 siRNA or a non-targeting control siRNA with a suitable in vivo delivery vehicle.

  • siRNA Administration: Administer the siRNA formulation to the mice via intravenous injection. The dose and frequency will depend on the delivery system and the desired duration of knockdown.

  • This compound Treatment: Begin this compound treatment after confirming successful knockdown of GPAT1.

  • Verification of Knockdown: After a specified time (e.g., 3-7 days post-injection), sacrifice a subset of mice to collect liver tissue. Verify the knockdown of Gpam at the mRNA level using qRT-PCR and at the protein level using Western blotting.

  • Assessment of Efficacy: Measure fasting plasma triglyceride levels in the GPAT1-knockdown and control groups to determine the effectiveness of this intervention in mitigating this compound-induced hypertriglyceridemia.

Visualizations

MK4074_VLDL_Pathway MK4074 This compound ACC ACC1/2 Inhibition MK4074->ACC MalonylCoA Reduced Malonyl-CoA ACC->MalonylCoA PUFA Decreased PUFA Synthesis MalonylCoA->PUFA SREBP1c SREBP-1c Activation PUFA->SREBP1c GPAT1 Increased GPAT1 Expression SREBP1c->GPAT1 VLDL Increased VLDL Secretion GPAT1->VLDL

Caption: Signaling pathway of this compound-induced VLDL secretion.

Mitigation_Workflow start Experiment with this compound observe Observe Increased VLDL Secretion start->observe decision Select Mitigation Strategy observe->decision pufa PUFA Supplementation decision->pufa Dietary sirna GPAT1 siRNA Knockdown decision->sirna Genetic protocol_pufa Follow PUFA Protocol pufa->protocol_pufa protocol_sirna Follow siRNA Protocol sirna->protocol_sirna measure Measure Plasma Triglycerides protocol_pufa->measure protocol_sirna->measure end Mitigation Achieved measure->end

Caption: Experimental workflow for mitigating this compound's effect.

Caption: Troubleshooting logic for unexpected hypertriglyceridemia.

References

Technical Support Center: Investigating the Potential for MK-4074 to Induce PUFA Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential of MK-4074 to induce polyunsaturated fatty acid (PUFA) deficiency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound may lead to PUFA deficiency?

A1: this compound is a potent, liver-specific inhibitor of both isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2.[1][2] ACC is the enzyme responsible for converting acetyl-CoA to malonyl-CoA. Malonyl-CoA is a critical building block for de novo lipogenesis (DNL) and is also required for the elongation of essential fatty acids into longer-chain polyunsaturated fatty acids (PUFAs).[2][3] By inhibiting ACC, this compound reduces the intracellular pool of malonyl-CoA. This reduction in malonyl-CoA availability can impair the elongation of essential fatty acids like linoleic acid (an omega-6 PUFA) and alpha-linolenic acid (an omega-3 PUFA) into their longer-chain derivatives such as arachidonic acid (AA) and docosahexaenoic acid (DHA). This impairment can lead to a state of hepatic PUFA deficiency.[3]

Q2: What are the downstream consequences of this compound-induced PUFA deficiency observed in preclinical and clinical studies?

A2: A key consequence of hepatic PUFA deficiency induced by this compound is the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). The activation of SREBP-1c leads to an upregulation of glycerol-3-phosphate acyltransferase 1 (GPAT1), an enzyme involved in triglyceride synthesis. This cascade ultimately results in increased production and secretion of Very Low-Density Lipoprotein (VLDL) from the liver, leading to hypertriglyceridemia. This effect has been a notable and unexpected finding in both animal models and human clinical trials with this compound. While this compound effectively reduces hepatic steatosis, the associated hypertriglyceridemia is a significant off-target effect.

Q3: We are observing elevated plasma triglycerides in our animal models treated with this compound. How can we confirm if this is due to PUFA deficiency?

A3: To confirm that the observed hypertriglyceridemia is a consequence of PUFA deficiency, you can conduct a series of experiments. First, you should directly measure the fatty acid profile in liver tissue from your this compound-treated animals and compare it to a vehicle-treated control group. A significant decrease in the levels of long-chain PUFAs would be a primary indicator. Additionally, you could perform a rescue experiment by supplementing the diet of a cohort of this compound-treated animals with a PUFA-rich oil. If the hypertriglyceridemia is indeed caused by PUFA deficiency, the supplementation should lead to a normalization of plasma triglyceride levels.

Q4: Are there other ACC inhibitors that have shown similar effects on PUFA levels and plasma triglycerides?

A4: Yes, other ACC inhibitors have also been reported to cause an increase in plasma triglycerides, consistent with the mechanism observed with this compound. For instance, firsocostat (GS-0976) and PF-05221304 have demonstrated reductions in liver fat but have also been associated with elevated serum triglyceride levels. This suggests that the impact on PUFA metabolism and the subsequent hypertriglyceridemia may be a class effect of ACC inhibitors.

Troubleshooting Guides

Issue 1: Unexpectedly High Plasma Triglyceride Levels in this compound Treated Subjects
  • Potential Cause: As detailed in the FAQs, inhibition of ACC by this compound can lead to a deficiency in hepatic PUFAs, which in turn activates SREBP-1c and increases VLDL secretion, resulting in hypertriglyceridemia.

  • Troubleshooting Steps:

    • Confirm On-Target Effect: Verify the inhibition of de novo lipogenesis (DNL) in your experimental system. A significant reduction in DNL is the expected primary effect of this compound.

    • Analyze Hepatic Fatty Acid Profile: Perform quantitative analysis of the fatty acid composition of liver tissue. A decrease in the ratio of long-chain PUFAs to their essential fatty acid precursors would support the hypothesis of impaired fatty acid elongation.

    • Measure Gene Expression: Use qRT-PCR to assess the expression levels of SREBP-1c and its downstream target, GPAT1, in liver tissue. An upregulation of these genes would be consistent with the known mechanism.

    • PUFA Rescue Experiment: As a definitive test, supplement a group of this compound treated animals with a source of PUFAs and monitor plasma triglyceride levels. A reversal of hypertriglyceridemia would strongly indicate that it is a consequence of PUFA deficiency.

Issue 2: Difficulty in Reproducing Published PUFA Depletion Data
  • Potential Cause: Variability in experimental conditions can influence the observed effects of this compound on PUFA metabolism.

  • Troubleshooting Steps:

    • Verify Compound Potency and Delivery: Ensure the purity and activity of your this compound compound. Confirm that the dosing regimen and route of administration are appropriate to achieve sufficient liver exposure.

    • Standardize Diet: The basal diet of the experimental animals is crucial. A diet already rich in long-chain PUFAs might mask the inhibitory effect of this compound on endogenous PUFA synthesis. Conversely, a diet completely devoid of essential fatty acids will lead to PUFA deficiency irrespective of this compound treatment. Use a standardized, control diet with known fatty acid composition.

    • Check Sample Collection and Processing: Ensure that tissue samples are collected and stored under conditions that prevent lipid oxidation. Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.

    • Optimize Fatty Acid Analysis: Review your protocol for fatty acid analysis. Incomplete extraction or derivatization (transesterification) to fatty acid methyl esters (FAMEs) can lead to inaccurate quantification.

Data Presentation

Table 1: Effects of this compound on Hepatic and Plasma Lipids in Human Subjects with Hepatic Steatosis

ParameterPlaceboPioglitazoneThis compound
Change in Liver Triglycerides ---36%
Change in Plasma Triglycerides No significant changeNo significant change+200%
Change in De Novo Lipogenesis --~91-96% inhibition

Table 2: Effects of this compound in a Mouse Model of Obesity and Type 2 Diabetes (KKAy mice)

ParameterDose of this compoundEffect
Hepatic De Novo Lipogenesis (DNL) 0.3-3 mg/kgDose-dependent decrease (ID50 = 0.9 mg/kg)
Plasma Total Ketones 30 and 100 mg/kg1.5 to 3-fold increase

Experimental Protocols

Protocol 1: Quantification of Hepatic Fatty Acid Profile by Gas Chromatography (GC)

This protocol outlines the steps for the extraction of total lipids from liver tissue and the subsequent analysis of the fatty acid profile by gas chromatography.

Materials:

  • Frozen liver tissue (~50 mg)

  • Chloroform/methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Internal standard (e.g., C17:0 or C23:0 fatty acid)

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane

  • Anhydrous sodium sulfate

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., a wax-type column).

Procedure:

  • Lipid Extraction (Folch Method): a. Homogenize the frozen liver tissue in chloroform/methanol (2:1, v/v). b. Add the internal standard to the homogenate. c. Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 14% BF3 in methanol. b. Cap the tube tightly and heat at 100°C for 30 minutes. c. Cool the tube to room temperature. d. Add hexane and saturated NaCl solution, then vortex to extract the FAMEs into the hexane layer. e. Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

  • Gas Chromatography Analysis: a. Inject the FAMEs sample into the GC-FID. b. Use an appropriate temperature program to separate the FAMEs. c. Identify individual fatty acids by comparing their retention times with those of known standards. d. Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the measurement of SREBP-1c and GPAT1 mRNA levels in liver tissue.

Materials:

  • Frozen liver tissue (~30 mg)

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • Reverse transcription kit

  • qPCR master mix

  • Primers for SREBP-1c, GPAT1, and a housekeeping gene (e.g., GAPDH or beta-actin)

Procedure:

  • RNA Extraction: a. Homogenize the liver tissue in the lysis buffer provided with the RNA extraction kit. b. Follow the manufacturer's protocol to isolate total RNA. c. Assess RNA quality and quantity using a spectrophotometer.

  • Reverse Transcription: a. Synthesize cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR: a. Prepare the qPCR reaction mixture containing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix. b. Run the qPCR reaction using a real-time PCR instrument. c. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Mandatory Visualizations

MK4074_PUFA_Deficiency_Pathway MK4074 This compound ACC Acetyl-CoA Carboxylase (ACC1/ACC2) MK4074->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces PUFA Polyunsaturated Fatty Acids (PUFAs) MalonylCoA->PUFA Required for Elongation of EFA Essential Fatty Acids (e.g., Linoleic Acid) EFA->PUFA SREBP1c SREBP-1c Activation PUFA->SREBP1c Deficiency Induces GPAT1 GPAT1 Expression SREBP1c->GPAT1 Increases VLDL VLDL Secretion GPAT1->VLDL Increases Hypertriglyceridemia Hypertriglyceridemia VLDL->Hypertriglyceridemia Leads to

Caption: Signaling pathway of this compound-induced PUFA deficiency and hypertriglyceridemia.

Experimental_Workflow_PUFA_Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Tissue Liver Tissue Sample Homogenization Homogenization in Chloroform/Methanol Tissue->Homogenization Extraction Lipid Extraction Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Methylation Transesterification to FAMEs (BF3 in Methanol) Drying->Methylation FAME_Extraction Extraction of FAMEs with Hexane Methylation->FAME_Extraction GC_Analysis Gas Chromatography (GC-FID) FAME_Extraction->GC_Analysis Data_Analysis Data Analysis and Quantification GC_Analysis->Data_Analysis

Caption: Experimental workflow for the analysis of hepatic PUFA levels.

Troubleshooting_Logic Start High Plasma TGs with This compound Treatment Check_DNL Is De Novo Lipogenesis (DNL) Inhibited? Start->Check_DNL Yes_DNL Yes Check_DNL->Yes_DNL No_DNL No Check_DNL->No_DNL Analyze_PUFA Analyze Hepatic PUFA Profile Yes_DNL->Analyze_PUFA Troubleshoot_Compound Troubleshoot Compound Potency/Delivery No_DNL->Troubleshoot_Compound PUFA_Reduced Are PUFAs Reduced? Analyze_PUFA->PUFA_Reduced Yes_PUFA Yes PUFA_Reduced->Yes_PUFA No_PUFA No PUFA_Reduced->No_PUFA PUFA_Rescue Perform PUFA Rescue Experiment Yes_PUFA->PUFA_Rescue Conclusion_Other Conclusion: Other mechanisms may be involved. Investigate alternative pathways. No_PUFA->Conclusion_Other TGs_Normalized Are TGs Normalized? PUFA_Rescue->TGs_Normalized Yes_TGs Yes TGs_Normalized->Yes_TGs No_TGs No TGs_Normalized->No_TGs Conclusion_PUFA Conclusion: Hypertriglyceridemia is likely due to PUFA deficiency. Yes_TGs->Conclusion_PUFA No_TGs->Conclusion_Other

Caption: Logical workflow for troubleshooting high plasma triglycerides with this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in MK-4074 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MK-4074. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo experiments with the dual ACC1/ACC2 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, liver-specific, orally active inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2), with an IC50 of approximately 3 nM for both enzymes.[1][2] ACC1 is a key enzyme in de novo lipogenesis (DNL), the process of synthesizing fatty acids. ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, inhibits carnitine palmitoyltransferase 1 (CPT1), a critical enzyme for fatty acid oxidation. By inhibiting both ACC isoforms, this compound is designed to simultaneously reduce fatty acid synthesis and promote fatty acid oxidation.[3][4]

Q2: What are the main experimental applications for this compound?

The primary application of this compound is in the study and potential treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3] Its liver-specific action makes it a valuable tool for investigating the role of hepatic de novo lipogenesis in metabolic diseases.

Q3: Why am I observing an unexpected increase in plasma triglycerides in my animal models treated with this compound?

This is a well-documented, paradoxical "on-target" effect of potent ACC inhibition. While this compound effectively reduces hepatic steatosis (liver fat), it can lead to a significant, dose-dependent increase in plasma triglycerides. The underlying mechanism involves the reduction of malonyl-CoA, which is necessary for the elongation of essential fatty acids into polyunsaturated fatty acids (PUFAs). The resulting decrease in hepatic PUFAs leads to the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c then upregulates the expression of genes involved in triglyceride synthesis and VLDL (Very Low-Density Lipoprotein) secretion, such as GPAT1, leading to hypertriglyceridemia.

Q4: How should I prepare and store this compound?

This compound is a solid that can be dissolved in DMSO for in vitro studies. For in vivo oral administration, it can be formulated in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.

Q5: Are there known off-target effects of this compound?

The hypertriglyceridemia observed with this compound is considered a direct consequence of its intended target (on-target effect). However, as with any potent inhibitor, the possibility of off-target effects cannot be entirely ruled out. Some studies with other dual ACC1/ACC2 inhibitors have noted that they can influence other metabolic pathways, so it is crucial to include appropriate controls in your experiments to assess for unexpected effects.

Troubleshooting Guides

In Vitro Experimentation
Issue Potential Cause Troubleshooting Steps
Low or inconsistent potency (higher than expected IC50) Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions.Prepare a fresh stock solution of this compound. Aliquot new stock solutions to minimize freeze-thaw cycles.
Assay Conditions: Sub-optimal enzyme or substrate concentrations in biochemical assays. In cellular assays, the metabolic state of the cells can influence results.Optimize enzyme and substrate concentrations in biochemical assays. For cellular assays, ensure consistent cell passage number, density, and media conditions.
Cell Line Variability: Different cell lines have varying levels of ACC expression and metabolic dependencies.Characterize the expression of ACC1 and ACC2 in your chosen cell line. Consider using a cell line known to have active de novo lipogenesis.
High Cytotoxicity High Compound Concentration: Exceeding the therapeutic window for the specific cell line.Perform a dose-response curve to determine the optimal non-toxic concentration range for your cell line.
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final concentration of DMSO in your culture media is low and consistent across all wells, including controls (typically <0.5%).
Off-Target Effects: At high concentrations, off-target effects leading to cell death are more likely.Use the lowest effective concentration of this compound. Consider using a structurally different ACC inhibitor as a control to see if the cytotoxicity is specific to this compound.
Unexpected Changes in Cellular Respiration or Glycolysis Metabolic Reprogramming: Inhibition of fatty acid synthesis can lead to compensatory changes in other metabolic pathways.Use techniques like Seahorse XF analysis to comprehensively assess cellular metabolism. Analyze changes in glucose uptake and lactate production to understand the impact on glycolysis.
In Vivo Experimentation
Issue Potential Cause Troubleshooting Steps
High variability in plasma triglyceride levels between animals Genetic Variability: Differences in the genetic background of the animals can influence their metabolic response.Use a well-defined, inbred animal strain. Increase the number of animals per group to improve statistical power.
Diet and Acclimation: Variations in food intake and stress levels can impact lipid metabolism.Ensure a consistent diet and a proper acclimation period for the animals before starting the experiment. House animals individually to monitor food intake accurately.
Dosing Inaccuracy: Inconsistent oral gavage technique can lead to variability in drug exposure.Ensure all personnel are properly trained in oral gavage techniques.
Lack of efficacy in reducing hepatic steatosis Insufficient Dose or Treatment Duration: The dose or duration of treatment may not be adequate for the specific animal model.Perform a dose-response and time-course study to determine the optimal dosing regimen for your model.
Animal Model: The chosen animal model may not have significant de novo lipogenesis contributing to hepatic steatosis.Select an animal model known to have elevated DNL, such as the KKAy mouse or a diet-induced obesity model.
Compound Formulation: Poor solubility or stability of the dosing solution can lead to reduced bioavailability.Ensure the dosing solution is properly prepared and administered shortly after preparation.
Unexpected mortality or adverse effects Toxicity: Although designed to be liver-specific, high doses may lead to systemic effects.Start with lower doses and carefully monitor the animals for any signs of toxicity. Perform a thorough literature review for reported toxicities of similar compounds.
Interaction with other experimental factors: The compound may interact with other aspects of the experimental design.Carefully review all experimental parameters, including diet, housing, and any other administered substances.

Data Summary

In Vitro Potency
Parameter Value Reference
IC50 (ACC1)~3 nM
IC50 (ACC2)~3 nM
In Vivo Efficacy and Pharmacodynamics in KKAy Mice
Dose Effect Timepoint Reference
0.3-3 mg/kg (single oral dose)Dose-dependent decrease in de novo lipogenesis (ID50 = 0.9 mg/kg)1 hour post-administration
30 mg/kg (single oral dose)83% reduction in hepatic DNL4 hours post-dose
30 mg/kg (single oral dose)70% reduction in hepatic DNL8 hours post-dose
30 mg/kg (single oral dose)51% reduction in hepatic DNL12 hours post-dose
30 and 100 mg/kg (single oral dose)1.5 to 3-fold increase in plasma total ketonesUp to 8 hours
Clinical Trial Data in Humans with Hepatic Steatosis (4 weeks treatment)
Parameter This compound Placebo Reference
Change in Hepatic Fat-36%+8.6%
Change in Plasma Triglycerides~+200%No significant change

Experimental Protocols

In Vitro ACC Enzyme Inhibition Assay
  • Enzyme Source: Recombinant human ACC1 and ACC2.

  • Assay Buffer: 50 mM HEPES-Na (pH 7.5), 20 mM potassium citrate, 20 mM MgCl2, 2 mM DTT, 0.5 mg/mL BSA.

  • Substrates: 5 mM ATP, 250 µM acetyl-CoA, 4.1 mM NaHCO3, and 0.086 mM NaH14CO3.

  • Procedure:

    • Incubate the purified ACC enzyme with varying concentrations of this compound in the assay buffer for 40 minutes at 37°C.

    • The reaction measures the incorporation of 14C from NaH14CO3 into the acid-stable product, malonyl-CoA.

    • Quantify the radioactivity to determine the level of enzyme inhibition.

Cellular De Novo Lipogenesis (DNL) Assay
  • Cell Line: A suitable hepatocyte cell line (e.g., HepG2) or primary hepatocytes.

  • Procedure:

    • Pre-incubate the cells with varying concentrations of this compound for 1 hour.

    • Add 14C-labeled acetate to the culture medium and incubate for an additional 1-3 hours.

    • Extract the intracellular lipids.

    • Measure the amount of 14C-labeled lipids to quantify the rate of DNL.

In Vivo Study in KKAy Mice
  • Animals: Male KKAy mice, a model of obesity and type 2 diabetes.

  • Acclimation: Acclimate the mice to oral dosing for 7 days with the vehicle (e.g., distilled water).

  • Dosing: Administer a single oral dose of this compound at the desired concentration (e.g., 0.3-30 mg/kg).

  • Measurement of DNL: At various time points after dosing, sacrifice the animals, prepare liver slices, and incubate them with 14C-acetate to measure ex vivo DNL.

  • Measurement of Plasma Ketones: Collect blood samples at different time points to measure plasma ketone bodies as a surrogate marker for fatty acid oxidation.

Signaling Pathways and Workflows

MK4074_Mechanism_of_Action MK4074 This compound ACC1 ACC1 MK4074->ACC1 inhibits ACC2 ACC2 MK4074->ACC2 inhibits MalonylCoA_cyto Cytosolic Malonyl-CoA ACC1->MalonylCoA_cyto produces MalonylCoA_mito Mitochondrial Malonyl-CoA ACC2->MalonylCoA_mito produces DNL De Novo Lipogenesis MalonylCoA_cyto->DNL drives CPT1 CPT1 MalonylCoA_mito->CPT1 inhibits HepaticSteatosis Hepatic Steatosis DNL->HepaticSteatosis contributes to FAO Fatty Acid Oxidation CPT1->FAO enables Hypertriglyceridemia_Pathway MK4074 This compound ACC_inhibition ACC Inhibition MK4074->ACC_inhibition MalonylCoA Reduced Malonyl-CoA ACC_inhibition->MalonylCoA PUFA Decreased PUFA Synthesis MalonylCoA->PUFA SREBP1c SREBP-1c Activation PUFA->SREBP1c leads to GPAT1 Increased GPAT1 Expression SREBP1c->GPAT1 upregulates VLDL Increased VLDL Secretion GPAT1->VLDL HyperTG Hypertriglyceridemia VLDL->HyperTG Experimental_Workflow Start Start Experiment Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results InVitro In Vitro Troubleshooting Inconsistent_Results->InVitro Yes (In Vitro) InVivo In Vivo Troubleshooting Inconsistent_Results->InVivo Yes (In Vivo) Check_Compound Verify Compound Integrity (Fresh Stock, Aliquot) InVitro->Check_Compound Check_Animals Review Animal Model (Strain, Diet, Acclimation) InVivo->Check_Animals Check_Cells Check Cell Health (Mycoplasma, Passage #) Check_Compound->Check_Cells Check_Assay Optimize Assay Conditions Check_Cells->Check_Assay Consult Consult Literature/ Technical Support Check_Assay->Consult Check_Dosing Verify Dosing (Formulation, Technique) Check_Animals->Check_Dosing Analyze_Data Re-analyze Data (Statistical Power) Check_Dosing->Analyze_Data Analyze_Data->Consult

References

Technical Support Center: SREBP-1c Activation by MK-4074

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the paradoxical activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) by the Acetyl-CoA Carboxylase (ACC) inhibitor, MK-4074.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, liver-specific inhibitor of both Acetyl-CoA Carboxylase 1 (ACC1) and ACC2.[1][2] These enzymes are critical for the synthesis of malonyl-CoA, a key building block for de novo lipogenesis (DNL).[1] By inhibiting ACC, this compound effectively reduces hepatic steatosis by blocking the production of new fatty acids in the liver.[1][3]

Q2: Why does this compound, an inhibitor of lipogenesis, lead to an increase in plasma triglycerides?

While this compound effectively reduces liver fat, it paradoxically causes hypertriglyceridemia. The underlying mechanism involves the activation of SREBP-1c. The inhibition of ACC by this compound leads to a decrease in the hepatic concentration of polyunsaturated fatty acids (PUFAs), as malonyl-CoA is necessary for the elongation of essential fatty acids into PUFAs. This PUFA deficiency acts as a signal to induce the expression and processing of SREBP-1c.

Q3: How does the activation of SREBP-1c by this compound lead to increased plasma triglycerides?

The activated SREBP-1c upregulates the transcription of its target genes, including Glycerol-3-Phosphate Acyltransferase 1 (GPAT1). GPAT1 is a key enzyme in the synthesis of triglycerides and their subsequent packaging into Very-Low-Density Lipoproteins (VLDL). The increased expression of GPAT1 leads to enhanced VLDL secretion from the liver, resulting in elevated plasma triglyceride levels.

Q4: What are the potential strategies to counteract the this compound-induced activation of SREBP-1c and the subsequent hypertriglyceridemia?

Several strategies can be explored to mitigate the effects of this compound on SREBP-1c activation:

  • Polyunsaturated Fatty Acid (PUFA) Supplementation: Directly addresses the deficiency caused by ACC inhibition and has been shown to normalize plasma triglycerides in mouse models.

  • Direct Inhibition of SREBP-1c: Using tools like antisense oligonucleotides (ASOs) or small molecule inhibitors targeting SREBP-1c can prevent its downstream effects.

  • Modulation of Upstream Regulators:

    • LXR Antagonism: Since Liver X Receptor (LXR) is a key activator of SREBP-1c transcription, LXR antagonists could be employed.

    • AMPK Activation: AMP-activated protein kinase (AMPK) is a negative regulator of SREBP-1c.

    • SIRT1 Activation: Sirtuin 1 (SIRT1) can deacetylate and inhibit SREBP-1c activity.

  • siRNA-mediated knockdown of GPAT1: This strategy targets a key downstream effector of SREBP-1c to reduce VLDL secretion.

Troubleshooting Guides

Problem 1: Unexpectedly high plasma triglyceride levels in animals treated with this compound.
  • Possible Cause: This is a known paradoxical effect of this compound due to the activation of SREBP-1c.

  • Troubleshooting Steps:

    • Confirm SREBP-1c Activation: Measure the mRNA and nuclear protein levels of SREBP-1c and its target genes (e.g., FASN, SCD1, GPAT1) in liver tissue via qRT-PCR and western blotting. An increase in their expression would confirm SREBP-1c activation.

    • Assess Hepatic PUFA Levels: Analyze the fatty acid profile of the liver tissue to confirm a decrease in PUFAs.

    • Implement Counteractive Strategies:

      • Co-administer the animals with a diet supplemented with PUFAs (e.g., arachidonic acid).

      • Treat a cohort of animals with an SREBP-1c inhibitor (e.g., ASO) in combination with this compound to see if this normalizes triglyceride levels.

Problem 2: Difficulty in confirming SREBP-1c activation in vitro after this compound treatment.
  • Possible Cause: The in vitro system may not fully recapitulate the in vivo metabolic state, particularly the complex interplay of fatty acid metabolism.

  • Troubleshooting Steps:

    • Optimize Cell Culture Conditions: Ensure the cell line used (e.g., HepG2) is responsive to fatty acid manipulation. Consider supplementing the media with essential fatty acids to create a baseline before adding this compound.

    • Use a Positive Control: Treat cells with a known SREBP-1c activator, such as the LXR agonist T0901317 or insulin, to validate the experimental setup.

    • Measure SREBP-1c Promoter Activity: Utilize a luciferase reporter assay with a plasmid containing the SREBP-1c promoter to directly measure transcriptional activation.

    • Assess SREBP-1c Processing: Perform subcellular fractionation to isolate nuclear extracts and measure the levels of the mature, nuclear form of SREBP-1c by western blot.

Data Summary

Table 1: Effects of this compound on Lipid Metabolism in Humans and Mice

ParameterSpeciesEffect of this compoundFold Change/Percentage ChangeReference
Hepatic TriglyceridesHumansDecrease~36% reduction
Plasma TriglyceridesHumansIncrease~200% increase
De Novo LipogenesisMiceDecrease51-83% reduction
Plasma KetonesMiceIncrease1.5 to 3-fold increase
SREBP-1c mRNAMice (ACC dLKO)Increase~1.8-fold increase
Lipogenic Gene mRNAsMice (ACC dLKO)Increase5 to 35-fold increase

Experimental Protocols

Protocol 1: Quantification of SREBP-1c and Target Gene Expression by qRT-PCR
  • Tissue/Cell Lysis and RNA Extraction:

    • Homogenize liver tissue or lyse cultured hepatocytes using a suitable reagent (e.g., TRIzol).

    • Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA purification kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the genes of interest (SREBP-1c, FASN, SCD1, GPAT1), and a SYBR Green master mix.

    • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Perform qPCR using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 2: Western Blot Analysis of Nuclear SREBP-1c
  • Subcellular Fractionation (Nuclear and Cytoplasmic Extraction):

    • Homogenize liver tissue or cultured cells in a hypotonic buffer.

    • Centrifuge to pellet the nuclei.

    • Collect the supernatant as the cytoplasmic fraction.

    • Lyse the nuclear pellet with a high-salt nuclear extraction buffer.

    • Determine protein concentration for both fractions using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-50 µg of nuclear and cytoplasmic protein extracts on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the N-terminal of SREBP-1c overnight at 4°C.

    • Use loading controls such as Lamin B1 for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Visualizations

SREBP1c_Activation_by_MK4074 cluster_pathway Mechanism of this compound Induced Hypertriglyceridemia MK4074 This compound ACC ACC1/2 MK4074->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA PUFA PUFA Synthesis MalonylCoA->PUFA SREBP1c_precursor Precursor SREBP-1c (ER) PUFA->SREBP1c_precursor Inhibits SREBP1c_nuclear Nuclear SREBP-1c SREBP1c_precursor->SREBP1c_nuclear Processing GPAT1 GPAT1 Expression SREBP1c_nuclear->GPAT1 VLDL VLDL Secretion GPAT1->VLDL Triglycerides Plasma Triglycerides VLDL->Triglycerides

Caption: this compound's paradoxical effect on SREBP-1c.

Counteraction_Strategies cluster_workflow Experimental Workflow to Counteract this compound Effects Start Experiment Start: Treat with this compound Group1 Control Group: This compound only Start->Group1 Group2 Intervention Group 1: This compound + PUFA Supplementation Start->Group2 Group3 Intervention Group 2: This compound + SREBP-1c ASO Start->Group3 Group4 Intervention Group 3: This compound + LXR Antagonist Start->Group4 Analysis Analysis: - Plasma Triglycerides - Liver SREBP-1c & Target Genes - Liver Histology Group1->Analysis Group2->Analysis Group3->Analysis Group4->Analysis

Caption: Workflow for testing counteractive strategies.

References

Technical Support Center: Enhancing Bioavailability of MK-4074 and Other Liver-Targeted ACC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal bioavailability for the acetyl-CoA carboxylase (ACC) inhibitor, MK-4074, and other similar compounds. While specific public data on formulation improvements for this compound is limited, this guide outlines potential strategies and experimental protocols based on established pharmaceutical principles for enhancing the bioavailability of orally administered small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that might affect its bioavailability?

Q2: What are the primary formulation challenges anticipated for a compound like this compound?

Given that many new drug candidates exhibit poor aqueous solubility, a primary challenge would be ensuring adequate dissolution in the gastrointestinal (GI) tract to enable absorption. Another potential issue could be first-pass metabolism, although the liver-targeting mechanism of this compound suggests significant hepatic uptake is intended. Variability in absorption due to food effects is also a common challenge that needs to be investigated.

Q3: What are some promising formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?

Several advanced formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds. These include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in its amorphous, higher-energy state, ASDs can significantly improve dissolution rates and apparent solubility.

  • Nanoparticle Engineering: Reducing the particle size of the drug to the nanoscale increases the surface area-to-volume ratio, leading to faster dissolution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preclinical development of an oral formulation for this compound or similar compounds.

Observed Issue Potential Cause Recommended Action
Low and variable plasma concentrations after oral dosing Poor aqueous solubility leading to dissolution rate-limited absorption.1. Characterize the solid-state properties of the API (crystallinity, polymorphism).2. Evaluate solubility in different pH media and biorelevant fluids.3. Screen enabling formulations such as lipid-based systems or amorphous solid dispersions.
High inter-subject variability in pharmacokinetic profiles Significant food effect on absorption.1. Conduct in vivo studies in both fed and fasted states.2. If a positive food effect is observed with a lipid-based formulation, it may indicate that the formulation is mimicking the fed state, which could be beneficial for consistent absorption.
Low exposure despite good in vitro dissolution Poor membrane permeability or significant efflux by transporters in the gut.1. Perform in vitro permeability assays (e.g., Caco-2).2. Investigate if the compound is a substrate for efflux transporters like P-glycoprotein.
Formulation instability (e.g., drug recrystallization in ASDs) Incompatible polymer or inappropriate drug loading.1. Screen a panel of polymers for miscibility and interaction with the drug.2. Conduct stability studies under accelerated conditions to assess the physical stability of the amorphous form.

Hypothetical Data on Formulation Improvements

The following table presents hypothetical pharmacokinetic data for different formulations of a compound with properties similar to this compound, demonstrating the potential impact of formulation strategies on bioavailability.

Formulation Type Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Crystalline API Suspension10150 ± 354.0900 ± 210100 (Reference)
Amorphous Solid Dispersion10450 ± 902.02700 ± 540300
Self-Emulsifying Drug Delivery System (SEDDS)10600 ± 1201.53600 ± 720400
Nanocrystal Suspension10300 ± 602.52100 ± 420233

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying

  • Polymer Selection: Screen various polymers (e.g., HPMC-AS, PVP VA64, Soluplus®) for their ability to form a stable amorphous dispersion with the drug.

  • Solvent System: Identify a common solvent system that can dissolve both the drug and the selected polymer.

  • Spray Drying:

    • Prepare a solution of the drug and polymer at a specific ratio (e.g., 1:3 drug-to-polymer).

    • Optimize spray drying parameters (inlet temperature, atomization pressure, feed rate) to obtain a fine, dry powder.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Assess the in vitro dissolution performance of the ASD powder in biorelevant media (e.g., FaSSIF, FeSSIF).

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of the drug in various oils, surfactants, and co-surfactants.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected excipients to identify the self-emulsification region.

  • Formulation Optimization: Prepare several formulations within the self-emulsification region and characterize their properties upon dilution in aqueous media, including droplet size, polydispersity index, and emulsification time.

  • In Vitro Dissolution/Dispersion Testing: Evaluate the drug release profile from the optimized SEDDS formulation using a dispersion test in relevant media.

Visualizations

Experimental_Workflow_for_Formulation_Development cluster_preformulation Preformulation Studies cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation API_Char API Physicochemical Characterization Sol_Perm Solubility & Permeability Assessment API_Char->Sol_Perm Informs Lipid_Form Lipid-Based Formulation Sol_Perm->Lipid_Form Guides Selection ASD_Form Amorphous Solid Dispersion Sol_Perm->ASD_Form Guides Selection Nano_Form Nanoparticle Formulation Sol_Perm->Nano_Form Guides Selection Dissolution Dissolution Testing Lipid_Form->Dissolution Tested via ASD_Form->Dissolution Tested via Nano_Form->Dissolution Tested via Stability Physical & Chemical Stability Dissolution->Stability Optimized formulations undergo PK_Study Pharmacokinetic Study in Animals Stability->PK_Study Lead formulations for

Caption: Workflow for developing bioavailability-enhancing formulations.

Troubleshooting_Logic Start Low Bioavailability Observed Check_Sol Is in vitro dissolution low? Start->Check_Sol Check_Perm Is Caco-2 permeability low? Check_Sol->Check_Perm No Improve_Sol Implement solubility enhancement (e.g., ASD, SEDDS) Check_Sol->Improve_Sol Yes Consider_Perm Consider permeability enhancers or alternative routes Check_Perm->Consider_Perm Yes Investigate_Metabolism Investigate first-pass metabolism Check_Perm->Investigate_Metabolism No Reassess Reassess in vivo PK Improve_Sol->Reassess Consider_Perm->Reassess Investigate_Metabolism->Reassess ACC_Signaling_Pathway_Inhibition cluster_pathway Hepatic De Novo Lipogenesis (DNL) Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC ACC1 / ACC2 AcetylCoA->ACC MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Elongation Triglycerides Triglycerides FattyAcids->Triglycerides MK4074 This compound MK4074->ACC Inhibits ACC->MalonylCoA Catalyzes

References

Validation & Comparative

Validating Target Engagement of MK-4074 on ACC1 and ACC2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MK-4074, a potent, liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2), with other notable ACC inhibitors. Experimental data and detailed protocols are presented to objectively assess its target engagement and performance.

Executive Summary

This compound is a highly potent inhibitor of both ACC1 and ACC2, with an in vitro half-maximal inhibitory concentration (IC50) of approximately 3 nM for both isoforms.[1][2] Its liver-specific targeting, facilitated by organic anion-transporting polypeptides (OATPs), minimizes systemic exposure and potential off-target effects.[1][3] Validation of target engagement is demonstrated through robust inhibition of de novo lipogenesis (DNL) and stimulation of fatty acid oxidation (FAO) in preclinical and clinical settings. A notable on-target effect of this compound and other dual ACC inhibitors is an increase in plasma triglycerides, a factor to consider in its therapeutic application.

Comparison of this compound with Alternative ACC Inhibitors

The following table summarizes the key characteristics of this compound in comparison to other well-documented ACC inhibitors.

FeatureThis compoundFirsocostat (GS-0976/ND-630)PF-05221304ND-654
Target(s) ACC1 and ACC2ACC1 and ACC2ACC1 and ACC2ACC1 and ACC2
IC50 ~3 nM (hACC1 & hACC2)[1]2.1 nM (hACC1), 6.1 nM (hACC2)Data not publicly available3 nM (hACC1), 8 nM (hACC2)
Tissue Specificity Liver-specific (OATP substrate)Liver-targetedLiver-targetedLiver-directed
Reported Efficacy Reduced hepatic steatosis by 36% in humans.Significant reductions in hepatic steatosis.Dose-dependent suppression of DNL.Reduced hepatic steatosis and delayed progression of hepatocellular carcinoma in rats.
Effect on Plasma Triglycerides Increased by ~200% in humans.Significant increase observed.Asymptomatic increases with ≥90% DNL inhibition.Reduced in a rat model of NASH.

Experimental Data

In Vitro Potency

This compound demonstrates potent, dual inhibition of human ACC1 and ACC2 with an IC50 of approximately 3 nM. This is comparable to other potent ACC inhibitors like Firsocostat and ND-654.

In Vivo Target Engagement: Preclinical Models

In a KKAy mouse model of obesity and type 2 diabetes, a single oral dose of this compound dose-dependently decreased hepatic DNL with an ID50 of 0.9 mg/kg. Furthermore, single oral doses of 30 and 100 mg/kg led to a 1.5- to 3-fold increase in plasma total ketones, a surrogate marker for hepatic FAO.

Clinical Target Engagement

In a Phase 1 study with healthy subjects, this compound administered as a single 140 mg dose or as a divided dose (70 mg b.i.d.) for 7 days resulted in approximately 96% and 91% inhibition of fractional DNL, respectively, compared to placebo. In patients with hepatic steatosis, 4 weeks of treatment with this compound resulted in a 36% reduction in liver triglycerides.

On-Target Side Effect: Hypertriglyceridemia

A consistent observation with potent dual ACC inhibitors is an elevation in plasma triglycerides. Treatment with this compound for 4 weeks increased mean plasma triglycerides by approximately 200%. This is understood to be a direct consequence of on-target ACC inhibition, which leads to a reduction in malonyl-CoA. The subsequent decrease in polyunsaturated fatty acid (PUFA) synthesis activates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), leading to increased VLDL secretion.

Experimental Protocols

Biochemical ACC Inhibition Assay

This assay determines the in vitro potency of inhibitors against purified ACC enzymes.

Protocol:

  • Recombinant human ACC1 and ACC2 enzymes are purified.

  • The enzyme is incubated with the test compound (e.g., this compound) at various concentrations.

  • The enzymatic reaction is initiated by adding a reaction mixture containing:

    • 50 mM HEPES-Na (pH 7.5)

    • 20 mM MgCl2

    • 20 mM potassium citrate

    • 2 mM DTT

    • 0.5 mg/mL BSA

    • 5 mM ATP

    • 250 µM acetyl-CoA

    • 4.1 mM NaHCO3

    • 0.086 mM NaH14CO3 (radiolabeled bicarbonate)

  • The reaction is incubated at 37°C for 40 minutes.

  • The reaction is stopped, and the incorporation of 14C into the acid-stable product, malonyl-CoA, is measured using a scintillation counter.

  • IC50 values are calculated from the dose-response curves.

Cellular De Novo Lipogenesis (DNL) Assay

This assay measures the rate of new fatty acid synthesis in cells.

Protocol:

  • Hepatocytes are pre-incubated with the test compound for 1 hour.

  • The cells are then incubated for an additional 1-3 hours with 14C-labeled acetate.

  • After incubation, intracellular lipids are extracted.

  • The amount of 14C incorporated into the lipid fraction is quantified to determine the rate of DNL.

Cellular Fatty Acid Oxidation (FAO) Assay

This assay measures the breakdown of fatty acids for energy.

Protocol:

  • Cells are pre-incubated with the test compound for 1 hour.

  • The cells are then incubated for an additional 1-3 hours with 3H-labeled palmitate.

  • The amount of released 3H-labeled fatty acids (or tritiated water) is measured to determine the rate of FAO.

In Vivo Target Engagement in Mouse Models

Protocol:

  • Male KKAy mice (a model of obesity and type 2 diabetes) are used.

  • A single oral dose of this compound (e.g., 0.3-3 mg/kg) is administered.

  • After a specified time (e.g., 1 hour), the liver is excised.

  • Liver slices are prepared and incubated with 14C-acetate to measure ex vivo DNL.

  • Alternatively, plasma samples are collected at various time points post-dose to measure total ketone bodies as a surrogate for hepatic FAO.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify drug-target interaction in a cellular environment. While a specific CETSA protocol for this compound is not detailed in the provided search results, a general protocol can be adapted.

Adapted Protocol:

  • Intact cells are treated with the test compound (this compound) or vehicle (DMSO).

  • The cell suspensions are heated to a range of temperatures to induce protein denaturation.

  • Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • The amount of soluble ACC1 and ACC2 remaining in the supernatant is quantified by a sensitive protein detection method such as Western blotting or an immunoassay (e.g., AlphaLISA).

  • Binding of the compound to the target protein stabilizes it, resulting in a shift in the melting curve to a higher temperature.

Visualizations

ACC_Inhibition_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion AcetylCoA Acetyl-CoA MalonylCoA_cyto Malonyl-CoA AcetylCoA->MalonylCoA_cyto ACC1 ACC2_node ACC2 Citrate Citrate Citrate->AcetylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA_cyto->FAS FattyAcids Fatty Acids FAS->FattyAcids DNL De Novo Lipogenesis FattyAcids->DNL MalonylCoA_mito Malonyl-CoA CPT1 CPT1 MalonylCoA_mito->CPT1 Inhibits LCFA_CoA Long-Chain Fatty Acyl-CoA FAO Fatty Acid Oxidation (FAO) LCFA_CoA->FAO via CPT1 MK4074 This compound MK4074->MalonylCoA_cyto Inhibits ACC1 MK4074->MalonylCoA_mito Inhibits ACC2 ACC2_node->MalonylCoA_mito

Caption: Mechanism of action of this compound on ACC1 and ACC2 in lipid metabolism.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell In Cellulo Validation cluster_invivo In Vivo Validation Biochem_Assay Biochemical Assay (ACC1/ACC2 Inhibition) IC50 Determine IC50 Biochem_Assay->IC50 Cell_Culture Hepatocyte Culture Compound_Inc Incubate with this compound Cell_Culture->Compound_Inc DNL_Assay DNL Assay (14C-Acetate) Compound_Inc->DNL_Assay FAO_Assay FAO Assay (3H-Palmitate) Compound_Inc->FAO_Assay CETSA CETSA (Target Engagement) Compound_Inc->CETSA Animal_Model KKAy Mouse Model Dosing Oral Dosing of this compound Animal_Model->Dosing ExVivo_DNL Ex Vivo DNL Measurement Dosing->ExVivo_DNL Plasma_Ketones Plasma Ketone Measurement Dosing->Plasma_Ketones

Caption: Experimental workflow for validating this compound target engagement.

References

A Comparative Analysis of MK-4074 and Firsocostat (GS-0976) for the Treatment of Non-Alcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigational acetyl-CoA carboxylase (ACC) inhibitors, MK-4074 and firsocostat (GS-0976), which have been evaluated for the treatment of non-alcoholic steatohepatitis (NASH). This document synthesizes preclinical and clinical data to objectively compare their efficacy, mechanism of action, and key experimental findings.

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. A key pathological driver of NASH is the upregulation of de novo lipogenesis (DNL), the process of synthesizing fatty acids from acetyl-CoA. Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in this pathway, making it a prime therapeutic target. Both this compound and firsocostat are liver-targeted, dual inhibitors of the two ACC isoforms, ACC1 and ACC2.[1][2]

Mechanism of Action: ACC Inhibition

Both this compound and firsocostat are allosteric inhibitors of ACC1 and ACC2.[2][3] ACC1 is primarily located in the cytoplasm and is involved in the synthesis of fatty acids. ACC2 is found on the outer mitochondrial membrane, where its product, malonyl-CoA, inhibits carnitine palmitoyl-transferase 1 (CPT1), thereby regulating fatty acid oxidation. By inhibiting both isoforms, these drugs aim to simultaneously reduce the production of new fatty acids and promote their breakdown.[2]

ACC_Inhibition_Pathway acetyl_coa Acetyl-CoA acc1 ACC1 acetyl_coa->acc1 Substrate acc2 ACC2 acetyl_coa->acc2 Substrate malonyl_coa Malonyl-CoA fatty_acids Fatty Acid Synthesis (De Novo Lipogenesis) malonyl_coa->fatty_acids Leads to cpt1 CPT1 malonyl_coa->cpt1 Inhibits fatty_acid_oxidation Fatty Acid Oxidation cpt1->fatty_acid_oxidation Promotes acc1->malonyl_coa Product acc2->malonyl_coa Product inhibitors This compound Firsocostat inhibitors->acc1 inhibitors->acc2

Caption: Mechanism of action of ACC inhibitors this compound and firsocostat.

Comparative Efficacy Data

The following tables summarize the key preclinical and clinical efficacy data for this compound and firsocostat.

Table 1: In Vitro and Preclinical Efficacy
ParameterThis compoundFirsocostat (GS-0976)Reference(s)
Target Human ACC1 and ACC2Human ACC1 and ACC2
IC50 ~3 nM for both ACC1 and ACC22.1 nM for ACC1, 6.1 nM for ACC2
Animal Model Male KKAy miceDiet-induced obese rats, MC4R KO mice
Effect on DNL Dose-dependent decrease (ID50 = 0.9 mg/kg in mice)Significant inhibition
Effect on Hepatic Steatosis Significant reductionSignificant reduction
Effect on Fibrosis Did not affect fibrosis in a rat model of NASHReduced hepatic fibrosis in animal models
Effect on Plasma Triglycerides IncreasedIncreased
Table 2: Clinical Efficacy in Humans
ParameterThis compoundFirsocostat (GS-0976)Reference(s)
Study Population Healthy subjects, patients with hepatic steatosisHealthy subjects, patients with NASH
Dose(s) Evaluated Single 140 mg, 200 mg twice daily for 4 weeksSingle 20, 50, 200 mg; 20 mg daily for 12 weeks
Inhibition of DNL ~91-96% with a single dose70-104% with a single dose (dose-dependent)
Reduction in Hepatic Fat (MRI-PDFF) 36% reduction after 4 weeks29% relative reduction after 12 weeks
Effect on Plasma Triglycerides ~200% increase11-13% increase in one study, mean 42 mg/dL increase in another
Effect on Fibrosis Markers Not reportedSignificant decrease in TIMP-1

Experimental Protocols

Measurement of De Novo Lipogenesis (DNL)

A common method cited in the clinical evaluation of both inhibitors involves the use of a stable isotope tracer.

DNL_Measurement_Workflow start Fasting Subject fructose Oral Fructose Administration (to stimulate DNL) start->fructose tracer Infusion of [1-13C]acetate (stable isotope tracer) fructose->tracer blood_draw Serial Blood Sampling tracer->blood_draw vldl_isolation Isolation of VLDL-Triglycerides blood_draw->vldl_isolation gcms Gas Chromatography-Mass Spectrometry (GC-MS) vldl_isolation->gcms dnl_quant Quantification of 13C incorporation into palmitate gcms->dnl_quant end Fractional DNL Calculation dnl_quant->end

Caption: A generalized workflow for the clinical measurement of hepatic DNL.

Protocol Summary:

  • Subject Preparation: Subjects are typically fasted overnight.

  • DNL Stimulation: Oral fructose is administered to stimulate hepatic lipogenesis.

  • Tracer Infusion: A stable isotope tracer, such as [1-¹³C]acetate, is infused intravenously.

  • Sample Collection: Blood samples are collected at various time points.

  • Lipid Fraction Isolation: Very-low-density lipoprotein (VLDL)-triglycerides are isolated from plasma.

  • Mass Spectrometry: The incorporation of the ¹³C label into palmitate within the VLDL-triglycerides is quantified using gas chromatography-mass spectrometry (GC-MS).

  • Calculation: The fractional contribution of DNL to the VLDL-triglyceride pool is then calculated.

Assessment of Hepatic Steatosis

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive technique used to quantify the amount of fat in the liver. This method was employed in clinical trials for both this compound and firsocostat to assess changes in hepatic steatosis.

Discussion

Both this compound and firsocostat have demonstrated potent inhibition of ACC and a subsequent reduction in DNL and hepatic steatosis in both preclinical models and human subjects. A key differentiator appears to be the magnitude of the on-target side effect of hypertriglyceridemia, with reports suggesting a more pronounced increase with this compound compared to firsocostat. Furthermore, some preclinical evidence suggests that firsocostat may have a beneficial effect on liver fibrosis, an effect not observed with this compound in one rat model.

It is important to note that direct head-to-head comparative clinical trials of this compound and firsocostat have not been published. The data presented here are compiled from separate studies and should be interpreted with this limitation in mind.

Conclusion

This compound and firsocostat are both effective liver-targeted ACC inhibitors that reduce hepatic steatosis. Differences in their impact on plasma triglycerides and potentially on liver fibrosis may be important factors in their overall therapeutic profiles. Further research, including potential combination therapies, is ongoing to optimize the benefit-risk profile of ACC inhibition for the treatment of NASH.

References

reproducing key findings from seminal MK-4074 publications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key findings from seminal publications on MK-4074, a potent, liver-targeted dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2). This compound was investigated as a therapeutic agent for nonalcoholic fatty liver disease (NAFLD) due to its role in regulating fatty acid synthesis and oxidation. This document summarizes its performance, compares it with other relevant compounds, and provides detailed experimental data and protocols to support further research and development.

Executive Summary

This compound demonstrated significant efficacy in reducing hepatic steatosis in both preclinical models and human subjects. As a dual inhibitor of ACC1 and ACC2, it effectively suppresses de novo lipogenesis (DNL) and promotes fatty acid oxidation. However, a notable and consistent finding across studies was a paradoxical elevation of plasma triglycerides, a key consideration for its therapeutic potential. This guide will delve into the quantitative data from these studies, outline the methodologies used, and visualize the key pathways and workflows.

Performance Data

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound and its comparators.

Table 1: In Vitro and Preclinical In Vivo Efficacy of this compound
ParameterSpecies/ModelValue/EffectSource
IC50 (ACC1) Human~3 nM[1][2]
IC50 (ACC2) Human~3 nM[1][2]
De Novo Lipogenesis (DNL) Inhibition KKAy Mice (single oral dose)ID50: 0.9 mg/kg[2]
Hepatic DNL Reduction KKAy Mice (30 mg/kg oral dose)83% at 4h, 70% at 8h, 51% at 12h
Plasma Ketone Increase (surrogate for FAO) KKAy Mice (30 & 100 mg/kg single oral dose)1.5 to 3-fold increase for up to 8h
Table 2: Clinical Efficacy of this compound in Healthy Subjects and Patients with Hepatic Steatosis
ParameterPopulationDosageEffectSource
Fractional DNL Inhibition Healthy Males140 mg single dose~96% reduction vs. placebo
Fractional DNL Inhibition Healthy Males70 mg b.i.d. for 7 days~91% reduction vs. placebo
Hepatic Triglyceride Reduction Patients with Hepatic Steatosis200 mg b.i.d. for 4 weeks36% average reduction
Plasma Triglyceride Increase Patients with Hepatic Steatosis200 mg b.i.d. for 4 weeks~200% increase
Table 3: Comparison of ACC Inhibitors in Clinical Studies
CompoundTargetIndicationKey Efficacy FindingKey Adverse EffectSource
This compound ACC1/ACC2Hepatic Steatosis36% reduction in liver fat~200% increase in plasma triglycerides
GS-0976 (Firsocostat) ACC1/ACC2NASH29% reduction in MRI-PDFF11-13% increase in serum triglycerides
PF-05221304 ACC1/ACC2NAFLD50-65% reduction in liver fat~8% increase in serum triglycerides
Pioglitazone PPARγ AgonistHepatic SteatosisLess reduction in liver fat than this compound-

Experimental Protocols

Detailed methodologies for the key experiments cited in the seminal publications for this compound are provided below.

ACC Enzyme Inhibition Assay
  • Source of Enzyme: Recombinant human ACC1 and ACC2 were purified from Sf9 or FM3A cells.

  • Assay Buffer: 50 mM HEPES-Na (pH 7.5), 20 mM potassium citrate, 20 mM MgCl2, 2 mM DTT, 0.5 mg/mL BSA.

  • Substrates: 5 mM ATP, 250 µM acetyl-CoA, 4.1 mM NaHCO3, and 0.086 mM NaH¹⁴CO₃.

  • Procedure:

    • Purified ACC enzyme was incubated with varying concentrations of this compound in the assay buffer.

    • The reaction was initiated by adding the substrate mixture.

    • The mixture was incubated for 40 minutes at 37°C.

    • The amount of ¹⁴C-labeled malonyl-CoA formed was quantified to determine the inhibitory activity.

In Vivo De Novo Lipogenesis (DNL) Assay in Mice
  • Animal Model: Male KKAy mice, a model for obesity and type 2 diabetes.

  • Procedure:

    • Mice were orally administered a single dose of this compound (0.3-3 mg/kg).

    • One hour post-administration, DNL was measured.

    • For time-course studies, a 30 mg/kg dose was used, and DNL was measured at 4, 8, and 12 hours post-dose.

Cellular De Novo Lipogenesis (DNL) and Fatty Acid Oxidation (FAO) Assays
  • Cell Culture: Hepatocytes were used for these assays.

  • DNL Assay:

    • Cells were pre-incubated with this compound for 1 hour.

    • Cells were then incubated for an additional 1-3 hours with 65-260 µM ¹⁴C-labeled acetate.

    • Intracellular ¹⁴C-labeled lipids were extracted and measured.

  • FAO Assay:

    • Cells were pre-incubated with this compound for 1 hour.

    • Cells were then incubated for an additional 1-3 hours with 0.018 mM ³H-labeled palmitate.

    • The amount of released ³H-labeled fatty acids was measured.

Human Clinical Trial for Hepatic Steatosis (NCT01431521)
  • Study Design: A randomized, placebo-controlled trial.

  • Participants: 30 male or female patients with hepatic steatosis, aged 18-60.

  • Treatment Arms:

    • This compound: 200 mg twice daily for 4 weeks.

    • Pioglitazone: 30 mg once daily for 4 weeks.

    • Placebo.

  • Primary Endpoint: Change in hepatic triglyceride content.

  • DNL Measurement in Healthy Subjects: Fractional DNL was measured using a stable isotope labeling method with ¹³C-acetate following fructose loading to stimulate DNL.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

MK4074_Mechanism_of_Action AcetylCoA Acetyl-CoA ACC1_ACC2 ACC1 / ACC2 AcetylCoA->ACC1_ACC2 Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis (De Novo Lipogenesis) MalonylCoA->FattyAcids Promotes CPT1 CPT1 MalonylCoA->CPT1 Inhibits PUFA PUFA Synthesis MalonylCoA->PUFA Required for HepaticSteatosis Hepatic Steatosis (Liver Fat Accumulation) FattyAcids->HepaticSteatosis Leads to FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Enables FattyAcidOxidation->HepaticSteatosis Reduces MK4074 This compound MK4074->ACC1_ACC2 Inhibits ACC1_ACC2->MalonylCoA Catalyzes PlasmaTGs Plasma Triglycerides VLDL VLDL Secretion VLDL->PlasmaTGs Increases SREBP1c SREBP-1c Activation SREBP1c->VLDL Promotes PUFA->SREBP1c Inhibits DNL_Assay_Workflow Start Start: Hepatocyte Culture PreIncubation Pre-incubate with this compound (1 hour) Start->PreIncubation Incubation Incubate with 14C-labeled Acetate (1-3 hours) PreIncubation->Incubation Extraction Extract Intracellular Lipids Incubation->Extraction Measurement Measure 14C-labeled Lipids Extraction->Measurement End End: Quantify DNL Inhibition Measurement->End Clinical_Trial_Workflow Screening Patient Screening (Hepatic Steatosis, Age 18-60) Randomization Randomization (n=30) Screening->Randomization Arm1 Arm 1: this compound (200mg b.i.d.) Randomization->Arm1 Arm2 Arm 2: Pioglitazone (30mg q.d.) Randomization->Arm2 Arm3 Arm 3: Placebo Randomization->Arm3 Treatment 4-Week Treatment Period Arm1->Treatment Arm2->Treatment Arm3->Treatment Endpoint Primary Endpoint Assessment: Change in Hepatic Triglycerides Treatment->Endpoint Analysis Data Analysis and Comparison Endpoint->Analysis

References

MK-4074's Double-Edged Sword: A Cross-Validation of its Effects in Animal Models of Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

MK-4074, a potent and liver-specific dual inhibitor of Acetyl-CoA Carboxylase (ACC) 1 and 2, has emerged as a significant tool in the study of metabolic diseases. By blocking the rate-limiting step of de novo lipogenesis (DNL), this compound effectively reduces liver fat accumulation, a key driver of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). However, its therapeutic potential is shadowed by a consistent and paradoxical side effect: an elevation in plasma triglycerides. This guide provides a comprehensive cross-validation of this compound's effects in various animal models, offering a comparative analysis with other ACC inhibitors and detailing the experimental protocols for key assays.

Mechanism of Action: The Dual Inhibition of ACC

This compound exerts its effects by inhibiting both isoforms of Acetyl-CoA Carboxylase:

  • ACC1: Primarily cytosolic and a key enzyme in the synthesis of fatty acids. Its inhibition directly blocks the production of new fatty acids in the liver.

  • ACC2: Located on the outer mitochondrial membrane, its inhibition leads to decreased malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting the transport of fatty acids into the mitochondria for beta-oxidation.

This dual action is designed to simultaneously halt fat production and enhance fat burning within the liver.

Performance in Preclinical Animal Models: A Tale of Two Tissues

Studies in various rodent models have consistently demonstrated this compound's efficacy in the liver, alongside its systemic effects on lipid profiles. The most commonly used models include genetically obese and diabetic mice (KKAy) and mice with diet-induced obesity and NAFLD (C57BL/6J on a high-fat diet).

Efficacy in Mouse Models

In male KKAy mice, a model of obesity and type 2 diabetes, a single oral dose of this compound dose-dependently decreased hepatic DNL, with a 30 mg/kg dose reducing it by 83% at 4 hours post-administration[1]. Similarly, in C57BL/6J mice fed a high-fat diet, this compound treatment for several weeks significantly reduced hepatic steatosis[1].

A consistent finding across these models, however, is a significant increase in plasma triglycerides. This hypertriglyceridemia is a class effect of ACC inhibitors and has also been observed with other compounds like GS-0976 (firsocostat) and PF-05221304[2][3].

Insights from Rat Models

While less extensively studied than in mice, the effects of ACC inhibition have also been investigated in rat models of NAFLD and NASH. For instance, in a choline-deficient, high-fat diet-fed rat model, other ACC inhibitors have shown reductions in hepatic steatosis[2]. Notably, one study mentioned that this compound did not affect fibrosis in a rat model of NASH, suggesting that the anti-fibrotic effects of ACC inhibition might be agent-specific or model-dependent.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound and other ACC inhibitors in animal models.

Table 1: Effects of this compound on Hepatic De Novo Lipogenesis (DNL) and Plasma Ketones in KKAy Mice

ParameterDose of this compoundTime PointChange from Vehicle
Hepatic DNL30 mg/kg4 hours↓ 83%
30 mg/kg8 hours↓ 70%
30 mg/kg12 hours↓ 51%
Plasma Total Ketones30 mg/kgUp to 8 hours↑ 1.5-3 fold
100 mg/kgUp to 8 hours↑ 1.5-3 fold

Table 2: Comparative Effects of ACC Inhibitors on Liver and Plasma Lipids in Rodent Models

CompoundAnimal ModelKey Hepatic EffectsKey Plasma Effects
This compound KKAy Mice, C57BL/6J Mice↓ Hepatic Steatosis, ↓ DNL↑ Triglycerides
GS-0976 (Firsocostat) Diet-induced obese rats, MC4R KO mice↓ Hepatic Steatosis, Improved Insulin Sensitivity↑ Triglycerides
PF-05221304 Western diet-fed rats, Choline-deficient high-fat diet-fed rats↓ Hepatic Steatosis, ↓ Inflammation, ↓ FibrosisNot explicitly stated to increase triglycerides in all studies, but a known class effect.

Signaling Pathways and Experimental Workflows

The Paradoxical Hypertriglyceridemia: A Vicious Cycle

The unexpected increase in plasma triglycerides following ACC inhibition is a fascinating example of metabolic reprogramming. The proposed mechanism involves the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.

G MK4074 This compound ACC ACC1/2 Inhibition MK4074->ACC MalonylCoA ↓ Malonyl-CoA ACC->MalonylCoA PUFA ↓ PUFA Synthesis MalonylCoA->PUFA SREBP1c ↑ SREBP-1c Activation PUFA->SREBP1c VLDL ↑ VLDL Secretion SREBP1c->VLDL PlasmaTG ↑ Plasma Triglycerides VLDL->PlasmaTG

Caption: Signaling pathway of this compound-induced hypertriglyceridemia.

Typical Experimental Workflow for Evaluating ACC Inhibitors in a Diet-Induced Obesity Model

The following diagram illustrates a standard workflow for assessing the efficacy of a compound like this compound in a diet-induced obesity mouse model.

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Analysis Phase Diet High-Fat Diet Feeding (e.g., 8-12 weeks) Treatment Daily Oral Gavage (Vehicle or this compound) Diet->Treatment Blood Blood Collection (Plasma Lipids, Glucose) Treatment->Blood Liver Liver Collection (Histology, Gene Expression, DNL Assay) Treatment->Liver

Caption: Experimental workflow for a diet-induced obesity study.

Detailed Experimental Protocols

De Novo Lipogenesis (DNL) Assay in Liver Slices

This assay measures the rate of new fatty acid synthesis from a radiolabeled precursor.

  • Animal Preparation: Mice are fasted overnight and then administered the test compound (e.g., this compound) or vehicle.

  • Liver Slice Preparation: At a specified time after dosing, mice are euthanized, and the liver is rapidly excised and placed in ice-cold buffer. Thin liver slices (approximately 0.5 mm) are prepared using a tissue slicer.

  • Incubation: Liver slices are incubated in a buffer containing a radiolabeled substrate, typically [1-¹⁴C]acetate or ³H₂O, for a defined period (e.g., 1-2 hours) at 37°C with gentle shaking.

  • Lipid Extraction: After incubation, the reaction is stopped, and total lipids are extracted from the liver slices using a solvent mixture like chloroform:methanol.

  • Quantification: The radioactivity incorporated into the lipid fraction is measured using a scintillation counter. The DNL rate is expressed as nanomoles of acetate incorporated per gram of liver per hour.

Fatty Acid Oxidation (FAO) Assay in Isolated Hepatocytes

This assay quantifies the rate at which fatty acids are broken down for energy.

  • Hepatocyte Isolation: Primary hepatocytes are isolated from the livers of treated and control animals by collagenase perfusion.

  • Incubation: Isolated hepatocytes are incubated in a medium containing a radiolabeled fatty acid, such as [1-¹⁴C]palmitate or [9,10-³H]palmitate.

  • Measurement of Oxidation Products:

    • Complete Oxidation: The amount of ¹⁴CO₂ produced is trapped and measured by scintillation counting.

    • Incomplete Oxidation (to acid-soluble metabolites): The radioactivity in the aqueous phase after lipid extraction is quantified.

  • Calculation: The FAO rate is calculated based on the amount of radiolabeled product formed per unit of time and cellular protein.

Plasma Lipid Analysis

This protocol outlines the standard procedure for measuring key lipid components in the blood.

  • Blood Collection: Blood is collected from animals via cardiac puncture or tail vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: The blood is centrifuged to separate the plasma from the blood cells.

  • Lipid Measurement:

    • Triglycerides, Total Cholesterol, HDL-C, LDL-C: These are typically measured using commercially available enzymatic colorimetric assay kits and a spectrophotometer or an automated clinical chemistry analyzer.

    • Free Fatty Acids (NEFA): Measured using specific enzymatic kits.

  • Data Analysis: Lipid concentrations are calculated based on standard curves and expressed in mg/dL or mmol/L.

Conclusion

This compound and other ACC inhibitors represent a promising therapeutic strategy for tackling hepatic steatosis by directly targeting the metabolic pathways of fat synthesis and oxidation. However, the consistent off-target effect of hypertriglyceridemia, driven by the activation of the SREBP-1c pathway, presents a significant hurdle for their clinical development. The animal models and experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the complex interplay of these metabolic effects and to explore potential strategies to mitigate the undesirable increase in plasma lipids while preserving the beneficial effects on the liver. A thorough understanding of these cross-validated effects is crucial for the future of ACC inhibitors in the treatment of metabolic diseases.

References

A Comparative Analysis of the Side Effect Profiles of MK-4074 and PF-05221304

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of two investigational acetyl-CoA carboxylase (ACC) inhibitors, MK-4074 and PF-05221304 (clesacostat). Both compounds have been evaluated for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The information presented herein is compiled from publicly available clinical trial data and preclinical studies to assist researchers in understanding the safety and tolerability of these targeted therapies.

Mechanism of Action: ACC Inhibition

Both this compound and PF-05221304 are potent inhibitors of ACC1 and ACC2, the two isoforms of acetyl-CoA carboxylase.[1][2] ACC is a critical enzyme in the de novo lipogenesis (DNL) pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[3][4] Malonyl-CoA is a key building block for fatty acid synthesis and also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for fatty acid oxidation. By inhibiting ACC, these drugs aim to reduce hepatic steatosis by decreasing fatty acid synthesis and increasing fatty acid oxidation.[2]

cluster_0 Mechanism of ACC Inhibition Acetyl-CoA Acetyl-CoA ACC ACC Acetyl-CoA->ACC Substrate Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Leads to CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits Fatty Acid Oxidation Fatty Acid Oxidation ACC->Malonyl-CoA Product CPT1->Fatty Acid Oxidation Promotes This compound / PF-05221304 This compound / PF-05221304 This compound / PF-05221304->ACC Inhibit

Figure 1: Signaling pathway of ACC inhibition.

Comparative Side Effect Profiles

The following table summarizes the key adverse events observed in clinical studies of this compound and PF-05221304.

Side EffectThis compoundPF-05221304 (Clesacostat)
Hypertriglyceridemia Significant increase in plasma triglycerides, approximately 200% or a 2-fold increase from baseline. This was observed in subjects with hepatic steatosis treated for one month.Asymptomatic increases in fasting/postprandial serum triglyceride levels were observed at doses of ≥40 mg/day, which corresponded to ≥90% inhibition of de novo lipogenesis. This effect was not observed at doses leading to ≤80% DNL inhibition.
Thrombocytopenia Not reported as a significant side effect in the available search results.Asymptomatic declines in platelet count were observed at higher doses (≥60 mg/day). This is thought to be due to ACC inhibition in the bone marrow affecting megakaryocyte maturation. No change in platelet count was seen at doses ≤40 mg/day.
General Tolerability Generally well-tolerated in a 4-week study in patients with non-alcoholic fatty liver.Generally well-tolerated at all doses studied in a phase 1 trial. No serious or severe adverse events were reported, and there was no increase in AE severity with increasing doses.

Experimental Protocols

Phase 1 Study of PF-05221304

A three-part, randomized, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy subjects to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-05221304.

  • Part 1 (Single Ascending Dose): Healthy subjects received single oral doses of PF-05221304 ranging from 1 to 240 mg or placebo.

  • Part 2 (Multiple Ascending Dose): Subjects received repeated daily oral doses of PF-05221304 (2 to 200 mg) or placebo for 14 days. The effect on fructose-stimulated hepatic de novo lipogenesis was assessed.

  • Part 3 (Food Effect): The effect of a high-fat/high-calorie meal versus a fasted state on the pharmacokinetics of a single 100 mg dose of PF-05221304 was evaluated.

Key Assessments:

  • Safety and tolerability were monitored through physical examinations, vital signs, electrocardiograms, and laboratory tests.

  • Pharmacokinetic parameters were determined from plasma and urine concentrations of PF-05221304.

  • Pharmacodynamic effects were assessed by measuring the inhibition of fructose-stimulated de novo lipogenesis.

Clinical Study of this compound in Subjects with Hepatic Steatosis

A study was conducted to assess the effect of 4 weeks of treatment with this compound on hepatic steatosis in male or female patients between the ages of 18 and 60.

  • Study Design: Thirty patients were randomized to one of three groups:

    • This compound: 200 mg twice daily

    • Pioglitazone: 30 mg once daily (active comparator)

    • Placebo

  • Duration: 4 weeks.

Key Assessments:

  • Primary Efficacy Endpoint: Change in hepatic triglyceride content.

  • Safety Endpoints: Monitoring of adverse events, including changes in plasma triglyceride levels.

cluster_1 Representative Clinical Trial Workflow Screening Screening Randomization Randomization Screening->Randomization Eligible Subjects Treatment Period Treatment Period Randomization->Treatment Period Assignment to Groups Follow-up Follow-up Treatment Period->Follow-up Safety & Efficacy Monitoring Data Analysis Data Analysis Follow-up->Data Analysis Final Assessments

Figure 2: Generalized experimental workflow for clinical trials.

Discussion

The available data suggests that both this compound and PF-05221304, as ACC inhibitors, share a common on-target side effect of increasing plasma triglycerides. This hypertriglyceridemia is believed to be a direct consequence of reduced hepatic malonyl-CoA levels, which leads to an increase in VLDL secretion.

A key differentiator in the reported side effect profiles is the observation of asymptomatic thrombocytopenia with higher doses of PF-05221304, a side effect not prominently reported for this compound in the reviewed literature. The liver-targeting properties of these compounds are designed to minimize such systemic effects. The occurrence of thrombocytopenia with PF-05221304 at higher doses suggests that at these concentrations, there may be sufficient peripheral exposure to inhibit DNL in tissues beyond the liver, such as the bone marrow.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers validating the link between the acetyl-CoA carboxylase inhibitor MK-4074 and elevated plasma triglycerides. This document provides a comparative analysis with alternative compounds, detailed experimental methodologies, and a visual representation of the underlying signaling pathway.

The development of therapeutic agents for nonalcoholic fatty liver disease (NAFLD) has led to the investigation of various metabolic pathways. One key target is de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in this pathway, making it an attractive target for inhibition. This compound, a liver-specific dual inhibitor of ACC1 and ACC2, has been developed to reduce hepatic steatosis. However, a consistent and unexpected finding in both preclinical and clinical studies is the elevation of plasma triglycerides following its administration.[1][2][3] This guide delves into the experimental evidence validating this link, compares this compound with other ACC inhibitors, and elucidates the proposed mechanism of action.

Comparative Efficacy and Side-Effect Profile of ACC Inhibitors

This compound effectively reduces liver fat but at the cost of inducing hypertriglyceridemia. This paradoxical effect is not unique to this compound and appears to be a class effect of ACC inhibitors. The following table summarizes the quantitative data from studies involving this compound and other notable ACC inhibitors.

CompoundPrimary TargetModelKey Findings on Liver FatKey Findings on Plasma TriglyceridesReference
This compound ACC1 and ACC2Humans with Hepatic Steatosis36% reduction in liver triglycerides after 1 month.[1]~200% increase in plasma triglycerides.
KKAy Mice (model of obesity and type 2 diabetes)Significant dose-dependent decrease in DNL.Not explicitly stated as a percentage increase, but hypertriglyceridemia was observed.
GS-0976 (Firsocostat) ACC1 and ACC2Humans with NASHSignificant improvements in hepatic steatosis.8%–20% of individuals experienced a notable surge in serum TG levels.
MC4R KO Mice (NASH model)Robustly lowered hepatic triglyceride content.Significantly increased plasma triglyceride concentrations.
PF-05221304 (Clesacostat) ACC1 and ACC2Humans with NAFLDDose-dependent reductions in liver fat (50-65%).Increased serum TG levels by 8%.
Rat Model of NASHReduced hepatic steatosis, inflammation, and fibrosis.Not explicitly stated, but hypertriglyceridemia is a known side-effect.

Delving into the Mechanism: The Signaling Pathway

The increase in plasma triglycerides following ACC inhibition by this compound is a direct consequence of its on-target effect. The proposed mechanism involves a cascade of events initiated by the reduction of malonyl-CoA in the liver.

MK4074_Pathway cluster_0 MK4074 This compound ACC ACC1/ACC2 MK4074->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Reduces Production PUFA PUFA Synthesis MalonylCoA->PUFA Decreases SREBP1c SREBP-1c Activation PUFA->SREBP1c Induces GPAT1 GPAT1 Expression SREBP1c->GPAT1 Increases VLDL VLDL Secretion GPAT1->VLDL Increases PlasmaTG Increased Plasma Triglycerides VLDL->PlasmaTG Leads to

Caption: Signaling pathway of this compound-induced hypertriglyceridemia.

Inhibition of ACC by this compound leads to a decrease in malonyl-CoA, a critical substrate for the elongation of essential fatty acids to form polyunsaturated fatty acids (PUFAs). The resulting PUFA deficiency in the liver induces the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c is a key transcription factor that upregulates the expression of genes involved in lipogenesis, including glycerol-3-phosphate acyltransferase 1 (GPAT1). Increased GPAT1 expression promotes the synthesis and secretion of very-low-density lipoproteins (VLDL), the primary carriers of triglycerides in the plasma, ultimately leading to hypertriglyceridemia.

Experimental Protocols

The validation of the link between this compound and increased plasma triglycerides has been established through rigorous preclinical and clinical studies. Below are detailed methodologies for key experiments.

1. Human Clinical Trial with this compound in Subjects with Hepatic Steatosis

  • Objective: To assess the effect of this compound on hepatic de novo lipogenesis, liver fat content, and plasma lipid profiles in humans.

  • Study Design: A randomized, placebo-controlled trial.

  • Participants: Subjects with hepatic steatosis.

  • Treatment Regimen:

    • This compound administered at a dose of 200 mg twice daily for four weeks.

    • Placebo and pioglitazone were used as control arms.

  • Methodology:

    • De Novo Lipogenesis (DNL) Measurement: Fractional DNL was estimated using a stable isotope labeling method.

    • Liver Fat Quantification: Hepatic triglyceride content was measured using imaging techniques such as MRI-PDFF.

    • Plasma Lipid Analysis: Plasma triglycerides and lipoprotein profiles (VLDL, LDL, HDL) were analyzed at baseline and at the end of the treatment period.

  • Key Findings: Treatment with this compound for four weeks resulted in a 36% reduction in liver triglycerides but a significant, approximately 2-fold, increase in mean plasma triglyceride concentrations.

2. Preclinical Animal Study in KKAy Mice

  • Objective: To evaluate the dose-dependent effect of this compound on hepatic DNL in a mouse model of obesity and type 2 diabetes.

  • Animal Model: Male KKAy mice.

  • Treatment Regimen: A single oral dose of this compound ranging from 0.3 to 3 mg/kg.

  • Methodology:

    • DNL Measurement: Hepatic DNL was assessed at 1-hour post-administration.

    • Time-Course Study: A separate cohort received this compound at 30 mg/kg, and hepatic DNL was measured at 4, 8, and 12 hours post-dose.

  • Key Findings: this compound significantly decreased DNL in a dose-dependent manner. This preclinical model helped establish the on-target engagement of this compound.

3. ACC Liver-Specific Knockout (ACC dLKO) Mouse Model

  • Objective: To determine if the hypertriglyceridemia observed with this compound was a direct result of ACC inhibition rather than an off-target effect.

  • Animal Model: Mice with a liver-specific deletion of both ACC1 and ACC2 (ACC dLKO).

  • Methodology:

    • ACC dLKO mice were generated and compared to wild-type controls.

    • Plasma triglyceride levels were measured in mice fed a standard chow diet or a high-fat diet.

    • Mechanistic studies involved measuring hepatic PUFA concentrations and the expression of SREBP-1c and GPAT1.

  • Key Findings: The ACC dLKO mice exhibited marked hypertriglyceridemia, confirming that the elevation in plasma triglycerides is a direct consequence of hepatic ACC inhibition. The underlying mechanism was traced back to reduced PUFA levels and subsequent SREBP-1c activation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of a novel ACC inhibitor on lipid metabolism.

Experimental_Workflow cluster_1 start Start: Develop Novel ACC Inhibitor in_vitro In Vitro Studies: - Enzyme Inhibition Assays - Cultured Hepatocyte Assays start->in_vitro animal_model Preclinical Animal Models: - Rodent models of NAFLD/NASH - Assess DNL, liver fat, plasma lipids in_vitro->animal_model human_trials Phase I/II Clinical Trials: - Healthy volunteers & patients - Evaluate safety, PK/PD, and efficacy animal_model->human_trials mechanistic Mechanistic Studies: - Gene expression analysis (SREBP-1c, GPAT1) - Metabolomics (PUFAs) animal_model->mechanistic human_trials->mechanistic data_analysis Data Analysis and Comparison to Alternatives human_trials->data_analysis mechanistic->data_analysis conclusion Conclusion: Validate Link and Understand Mechanism data_analysis->conclusion

Caption: A generalized workflow for the evaluation of ACC inhibitors.

References

Independent Verification of MK-4074's IC50 Values: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for the acetyl-CoA carboxylase (ACC) inhibitor, MK-4074, and several alternative compounds. The aim is to offer an objective overview based on publicly available experimental data. While independent verification of this compound's IC50 remains to be broadly published, this guide collates the available data for this compound and its alternatives, alongside the methodologies used for their determination.

Comparative IC50 Values of ACC Inhibitors

The following table summarizes the reported IC50 values for this compound and other notable ACC inhibitors against the two main isoforms, ACC1 and ACC2. It is important to note that the IC50 value for this compound is consistently reported as approximately 3 nM, primarily citing the findings of its developers.

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)SpeciesData Origin/Reference
This compound ~3~3HumanDeveloper-reported[1][2]
Firsocostat (GS-0976)2.16.1Human[3]
ND-6463.54.1Human[4]
PF-0517515727.033.0Human[5]
CP-6401865361Rat
TOFA~15,500Not specifiedHumanCalculated from µg/mL

Note on TOFA IC50 Calculation: The IC50 for TOFA was reported as approximately 5.0 µg/mL for cytotoxicity in various cancer cell lines. This was converted to nM using its molecular weight (324.47 g/mol ) for a standardized comparison, resulting in an approximate value of 15,400 nM. It is crucial to understand that this value reflects cytotoxicity and not direct enzymatic inhibition, and thus may not be directly comparable to the other listed IC50 values.

Experimental Protocols for IC50 Determination

The determination of IC50 values for ACC inhibitors typically involves enzymatic assays that measure the rate of the ACC-catalyzed reaction in the presence of varying concentrations of the inhibitor. Below are generalized and specific protocols based on available literature.

General Protocol for ACC Inhibition Assay

A common method to determine ACC activity is through a radiometric assay that measures the incorporation of radiolabeled bicarbonate into malonyl-CoA.

Materials:

  • Purified recombinant human ACC1 and ACC2 enzymes

  • Acetyl-CoA

  • ATP

  • [¹⁴C]Sodium Bicarbonate

  • Test inhibitor (e.g., this compound)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM MgCl₂, 20 mM potassium citrate, 2 mM DTT, 0.5 mg/mL BSA)

  • Acid solution (to stop the reaction)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, the assay buffer, ACC enzyme, acetyl-CoA, and ATP are combined with the test inhibitor at various concentrations.

  • Reaction Initiation: The reaction is started by the addition of [¹⁴C]Sodium Bicarbonate.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: An acid solution is added to stop the reaction. This step also helps in removing unreacted [¹⁴C]HCO₃⁻ as [¹⁴C]O₂ gas.

  • Radioactivity Measurement: The reaction mixture is transferred to a scintillation vial with a scintillation cocktail, and the radioactivity incorporated into the acid-stable product, malonyl-CoA, is measured using a scintillation counter.

  • Data Analysis: The ACC activity is proportional to the amount of incorporated radioactivity. The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

Specific Protocol for this compound IC50 Determination

The developer-reported IC50 value for this compound was determined using a similar radiometric assay with purified recombinant ACC protein.

  • Enzyme Source: Recombinant ACC protein purified from FM3A or Sf9 cells.

  • Assay Components: 5 mM ATP, 250 µM acetyl-CoA, 4.1 mM NaHCO₃, 0.086 mM NaH¹⁴CO₃, 20 mM potassium citrate, 20 mM MgCl₂, 2 mM DTT, 0.5 mg/mL BSA, and 50 mM HEPES-Na (pH 7.5).

  • Incubation: The reaction was carried out for 40 minutes at 37°C.

Methodologies for Alternative Compounds
  • Firsocostat (GS-0976): The IC50 values were determined using a cell-free assay with recombinant human ACC1 and ACC2.

  • ND-646: The IC50 values were determined in cell-free systems using recombinant human ACC1 and ACC2.

  • PF-05175157: The IC50 values were determined against human and rat ACC1 and ACC2.

  • CP-640186: The IC50 values were determined for rat liver ACC1 and rat skeletal muscle ACC2.

  • TOFA: The reported IC50 values are based on cytotoxicity assays (MTT assay) in cancer cell lines, which measure the reduction in cell viability upon exposure to the compound. This is an indirect measure of the compound's effect and not a direct enzymatic inhibition assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of ACC in the fatty acid synthesis pathway and a typical experimental workflow for determining IC50 values.

ACC_Signaling_Pathway Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase MalonylCoA->FAS FattyAcids Fatty Acids ACC->MalonylCoA Product FAS->FattyAcids MK4074 This compound & Alternatives MK4074->ACC Inhibition

Caption: ACC's role in fatty acid synthesis and its inhibition.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified ACC Enzyme Reaction Combine Enzyme, Substrates, and Inhibitor Enzyme->Reaction Substrates Substrates (Acetyl-CoA, ATP, [¹⁴C]HCO₃⁻) Substrates->Reaction Inhibitor Serial Dilutions of Inhibitor Inhibitor->Reaction Incubation Incubate at 37°C Reaction->Incubation Termination Stop Reaction Incubation->Termination Measurement Measure Radioactivity Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation CurveFitting Dose-Response Curve Fitting Calculation->CurveFitting IC50 Determine IC50 Value CurveFitting->IC50

References

Unraveling the Hepatic Transcriptome: A Comparative Analysis of Gene Expression Changes Induced by the ACC Inhibitor MK-4074

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the gene expression alterations induced by MK-4074, a liver-specific acetyl-CoA carboxylase (ACC) inhibitor. By examining experimental data and comparing its performance with other relevant therapeutic agents, this document provides a comprehensive overview of this compound's molecular impact.

This compound is a potent, liver-specific dual inhibitor of ACC1 and ACC2, enzymes that play a critical role in the regulation of fatty acid synthesis and oxidation.[1] By inhibiting ACC, this compound effectively reduces de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids. This mechanism of action has positioned ACC inhibitors as promising therapeutic candidates for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Clinical investigations have demonstrated that this compound successfully reduces hepatic steatosis.[2] However, this therapeutic benefit is accompanied by an unexpected elevation in plasma triglycerides, a side effect that warrants a deeper understanding of the underlying gene expression changes.[2]

This guide will delve into the molecular mechanisms of this compound by analyzing its effects on hepatic gene expression, drawing comparisons with the thiazolidinedione pioglitazone and another ACC inhibitor, firsocostat (GS-0976).

Comparative Analysis of Hepatic Gene Expression

The primary therapeutic effect of this compound, the reduction of liver fat, and its principal side effect, hypertriglyceridemia, are direct consequences of its modulation of specific gene expression programs. To understand these effects, it is insightful to compare the gene expression changes induced by this compound with those of pioglitazone, a drug also used in the context of insulin resistance and NAFLD, and firsocostat, another investigational ACC inhibitor.

While direct, quantitative gene expression data from clinical trials of this compound is not publicly available, studies on liver-specific ACC1 and ACC2 double knockout (ACC dLKO) mice provide a valuable proxy, as these animals genetically mimic the pharmacological action of this compound.[2] Microarray analysis of liver tissue from these mice revealed a significant upregulation of genes regulated by the sterol regulatory element-binding protein-1c (SREBP-1c).[2]

Gene/Gene Set Effect of this compound (inferred from ACC dLKO mice) Effect of Pioglitazone Effect of Firsocostat (GS-0976)
SREBP-1c Regulated Genes Significant IncreaseVariable; can increase lipogenic genesNot explicitly reported, but likely similar to this compound due to on-target effect
FASN (Fatty Acid Synthase)IncreasedUpregulatedLikely increased
SCD1 (Stearoyl-CoA Desaturase-1)IncreasedUpregulatedLikely increased
GPAT1 (Glycerol-3-Phosphate Acyltransferase 1)IncreasedUpregulatedLikely increased
Inflammation-related Genes Not a primary reported effectDownregulatedNo change in F4/80 and TGFβ1
Fibrosis-related Genes Not a primary reported effectNo consistent effect reportedDecreased Col1a1 and Col1a2
Fatty Acid Oxidation Genes Increased (functional effect)UpregulatedIncreased (functional effect)

Signaling Pathways Modulated by this compound

The administration of this compound initiates a cascade of molecular events, primarily centered around the inhibition of ACC and the subsequent activation of SREBP-1c.

MK4074_Pathway MK4074 This compound ACC ACC1/ACC2 MK4074->ACC Inhibition MalonylCoA Malonyl-CoA ACC->MalonylCoA Production DNL De Novo Lipogenesis MalonylCoA->DNL Substrate for PUFA Polyunsaturated Fatty Acids (PUFAs) MalonylCoA->PUFA Required for Elongation HepaticSteatosis Reduced Hepatic Steatosis DNL->HepaticSteatosis Contributes to SREBP1c SREBP-1c Activation PUFA->SREBP1c Deficiency leads to GPAT1 GPAT1 Expression SREBP1c->GPAT1 Upregulates VLDL VLDL Secretion GPAT1->VLDL Increases PlasmaTG Increased Plasma Triglycerides VLDL->PlasmaTG Leads to

Signaling cascade initiated by this compound.

Experimental Protocols

The gene expression data cited in this guide were primarily generated using standard molecular biology techniques. Below is a generalized protocol for the analysis of hepatic gene expression.

1. Animal Studies and Tissue Collection:

  • Animal models, such as C57BL/6J mice on a high-fat diet or genetic models like the ACC dLKO mice, are used.

  • The comparator drug, for instance pioglitazone, is administered to a separate cohort of animals.

  • At the end of the treatment period, animals are euthanized, and liver tissues are collected. Tissues are either snap-frozen in liquid nitrogen for RNA extraction or fixed in formalin for histological analysis.

2. RNA Extraction and Quality Control:

  • Total RNA is extracted from liver tissue samples using commercially available kits (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.

  • RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

3. Gene Expression Analysis:

  • Microarray: For broad, transcriptome-wide analysis, RNA is labeled and hybridized to a microarray chip (e.g., Affymetrix Mouse GeneChip). The chips are then scanned, and the raw data is processed for normalization and statistical analysis to identify differentially expressed genes.

  • RNA-Sequencing (RNA-Seq): Alternatively, RNA-Seq can be performed for a more comprehensive and quantitative analysis of the transcriptome. This involves library preparation, sequencing, and bioinformatic analysis of the sequencing data.

  • Quantitative Real-Time PCR (qRT-PCR): To validate the findings from microarray or RNA-Seq, qRT-PCR is performed on a subset of target genes. This involves reverse transcription of RNA to cDNA, followed by PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

Experimental_Workflow cluster_animal In Vivo Model cluster_lab Laboratory Analysis cluster_data Data Analysis Treatment Drug Administration (this compound, Pioglitazone, Vehicle) Harvest Liver Tissue Harvest Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction QC Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC Microarray Microarray / RNA-Seq QC->Microarray qRT_PCR qRT-PCR Validation Microarray->qRT_PCR Bioinformatics Bioinformatic Analysis (Differential Gene Expression) Microarray->Bioinformatics qRT_PCR->Bioinformatics Pathway_Analysis Pathway Enrichment Analysis Bioinformatics->Pathway_Analysis

Generalized workflow for gene expression analysis.

Conclusion

This compound demonstrates a clear on-target effect by inhibiting ACC, leading to a reduction in hepatic steatosis. However, this is accompanied by a significant off-target effect on plasma triglycerides, which is driven by the activation of the SREBP-1c pathway. A comparative analysis with pioglitazone reveals differing impacts on inflammatory gene expression, suggesting distinct mechanisms of action beyond their shared influence on lipid metabolism. Furthermore, comparison with another ACC inhibitor, firsocostat, highlights potential class-wide effects on lipid metabolism, though differences in their impact on fibrosis-related genes may exist. For drug development professionals, these findings underscore the importance of a thorough understanding of the downstream consequences of target engagement and the value of comparative transcriptomic analyses in elucidating the full spectrum of a drug's activity.

References

Safety Operating Guide

Proper Disposal of MK-4074: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of MK-4074, a potent, liver-specific inhibitor of acetyl-CoA carboxylase (ACC). Adherence to these protocols is vital for ensuring a safe operational environment and maintaining regulatory compliance.

The primary source of information for the disposal of any chemical is its Safety Data Sheet (SDS). While a specific SDS for this compound from all potential suppliers is not publicly accessible in detail, this guide synthesizes general best practices for the disposal of research-grade chemicals, which should be used in conjunction with the specific SDS provided by the manufacturer of your this compound product. MedchemExpress, a supplier of this compound, indicates the availability of an SDS for their product, which should be consulted before handling and disposal.[1]

Immediate Safety and Logistical Information

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding the compound's hazards, handling, storage, and specific disposal requirements.

Key Principles of Chemical Waste Disposal:

  • Identification and Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name (this compound), and any associated hazard symbols.[2]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react, leading to dangerous outcomes.[2][3]

  • Containment: Use appropriate, leak-proof, and chemically compatible containers for collecting this compound waste. Ensure containers are securely closed when not in use.[2]

Step-by-Step Disposal Procedures for this compound

Given that this compound is a bioactive small molecule intended for research, it should be treated as hazardous chemical waste unless explicitly stated otherwise in the manufacturer's SDS.

  • Waste Characterization: Based on available information, this compound is a complex organic molecule. Without a complete toxicological and environmental profile, it must be presumed to be hazardous. Do not dispose of this compound down the drain or in regular trash.

  • Container Selection:

    • Solid Waste: Collect pure, unused this compound powder and any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves) in a designated, labeled hazardous waste container. A sturdy, sealable plastic bag or a container lined with a plastic bag is often suitable for solid waste.

    • Liquid Waste: If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste. Collect this waste in a chemically resistant container (e.g., a glass or polyethylene carboy) that is compatible with the solvent used. Do not mix different solvent wastes.

  • Waste Accumulation and Storage:

    • Store the hazardous waste container in a designated and properly labeled satellite accumulation area within the laboratory.

    • This area should be under the control of the laboratory personnel and away from general traffic.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

    • Keep the waste container securely sealed at all times, except when adding waste.

  • Arranging for Professional Disposal:

    • Once the waste container is full or if the research project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Provide an accurate and complete description of the waste, including the chemical name (this compound) and any solvents present.

  • Empty Container Disposal:

    • An "empty" container that held this compound must be managed carefully. To be considered non-hazardous, the container should be triple-rinsed with a suitable solvent.

    • The rinsate from this process must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the original labels on the container should be defaced or removed before it is discarded as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is important for handling, storage, and maintaining accurate waste records.

PropertyValueSource
CAS Number 1039758-22-9MedchemExpress
Molecular Formula C₃₃H₃₁N₃O₆MedchemExpress
Molecular Weight 565.62 g/mol MedchemExpress
IC₅₀ ~3 nM for ACC1 and ACC2MedchemExpress
Storage (Powder) -20°CMedchemExpress
Storage (in Solvent) -80°CMedchemExpress

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general protocol for the disposal of a research-grade chemical compound involves the steps outlined above: characterization, segregation, containment, and professional disposal. For instance, a protocol for preparing a waste container for this compound dissolved in DMSO would be:

  • Obtain a designated hazardous waste container for non-halogenated organic solvents.

  • Label the container with "Hazardous Waste," "this compound in DMSO," and the appropriate hazard pictograms.

  • Carefully pour the this compound/DMSO solution into the container, avoiding splashes.

  • Securely close the container and place it in the satellite accumulation area.

  • Log the added waste volume in the laboratory's waste manifest.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and other laboratory chemicals.

MK4074_Disposal_Workflow start Start: Have this compound Waste sds Consult this compound Safety Data Sheet (SDS) start->sds is_hazardous Is waste considered hazardous? sds->is_hazardous non_hazardous_disposal Follow SDS for non-hazardous disposal (e.g., drain, trash). Unlikely for this compound. is_hazardous->non_hazardous_disposal No segregate Segregate Waste (Solid vs. Liquid) is_hazardous->segregate Yes (Presumed) label_container Select and Label Appropriate Waste Container segregate->label_container accumulate Accumulate in Satellite Area with Secondary Containment label_container->accumulate contact_ehs Contact Environmental Health & Safety (EHS) for pickup accumulate->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling MK-4074

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your trusted source for laboratory safety and chemical handling information.

This guide provides immediate, essential safety and logistical information for the proper handling of MK-4074, a potent and liver-specific inhibitor of acetyl-CoA carboxylase (ACC). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

Summary of Key Safety Information

While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is imperative to handle it with the care required for all research chemicals.[1] The following table summarizes its key properties.

PropertyValueReference
Chemical Name This compound[2][3]
CAS Number 1039758-22-9[1][3]
Molecular Formula C₃₃H₃₁N₃O₆
Molecular Weight 565.62 g/mol
GHS Classification Not a hazardous substance or mixture
Storage (Solid) -20°C
Storage (In solvent) -80°C (stable for up to 2 years)

Personal Protective Equipment (PPE)

Even in the absence of a formal hazard classification, a cautious approach to handling this compound is recommended. The following PPE should be worn at all times when handling the compound:

  • Eye Protection: Chemical safety goggles or glasses with side shields.

  • Hand Protection: Nitrile or latex gloves.

  • Body Protection: A standard laboratory coat.

Operational Plans: Handling and Storage

Proper handling and storage are crucial to maintain the stability and efficacy of this compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the solid compound in a tightly sealed container at -20°C.

  • For solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Preparation of Solutions:

  • Recommended Solvents: DMSO, PEG300, Tween-80, and saline are commonly used for in vivo studies.

  • Procedure:

    • Prepare a stock solution in DMSO.

    • For in vivo administration, the DMSO stock can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.

    • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Emergency Procedures: Spill and Disposal Plans

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate: Ensure the immediate area of the spill is clear of all personnel.

  • Ventilate: Increase ventilation in the area, if possible and safe to do so.

  • Contain: For a powdered spill, carefully cover with a damp paper towel to avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Clean: Wearing appropriate PPE, gently sweep or wipe up the contained material. Place the waste into a sealed container.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Dispose: Dispose of the sealed container and any contaminated cleaning materials as chemical waste in accordance with local regulations.

Waste Disposal:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as chemical waste.

  • Follow all federal, state, and local regulations for chemical waste disposal.

Mechanism of Action: Signaling Pathway

This compound is a potent inhibitor of both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2. ACC1 is a cytosolic enzyme that catalyzes the rate-limiting step in de novo fatty acid synthesis. ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, regulates fatty acid β-oxidation.

MK4074_Pathway cluster_upstream Upstream Regulation cluster_acc ACC Inhibition cluster_downstream Downstream Effects AMPK AMPK ACC1 ACC1 (Cytosolic) AMPK->ACC1 inhibits ACC2 ACC2 (Mitochondrial) AMPK->ACC2 inhibits Insulin Insulin Signaling Insulin->ACC1 activates Insulin->ACC2 activates MalonylCoA1 Malonyl-CoA ACC1->MalonylCoA1 MalonylCoA2 Malonyl-CoA ACC2->MalonylCoA2 MK4074 This compound MK4074->ACC1 inhibits MK4074->ACC2 inhibits FAS Fatty Acid Synthesis MalonylCoA1->FAS promotes CPT1 CPT1 MalonylCoA2->CPT1 inhibits FAO Fatty Acid Oxidation CPT1->FAO promotes

Caption: this compound inhibits ACC1 and ACC2, blocking fatty acid synthesis and promoting oxidation.

Experimental Workflow: Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Handling_Workflow start Start: Receive this compound storage Store at -20°C (Solid) or -80°C (Solution) start->storage ppe Don Personal Protective Equipment storage->ppe weigh Weigh Compound in a Vented Enclosure ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment spill Spill? experiment->spill waste Dispose of Waste (Chemical Waste) experiment->waste spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill->waste No spill_cleanup->waste end End waste->end

Caption: A typical workflow for the safe handling and use of this compound in a research setting.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.